3-Phenyllactic acid, (S)-
Description
Propriétés
IUPAC Name |
(2S)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342710 | |
| Record name | (-)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20312-36-1, 7326-19-4 | |
| Record name | (-)-3-Phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyllactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-phenyllactic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-3-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLLACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW7SNV9X8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-124 °C | |
| Record name | D-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the (S)-3-Phenyllactic Acid Biosynthesis Pathway in Lactobacillus
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Phenyllactic acid (S-PLA) is a chiral organic acid with significant antimicrobial and potential therapeutic properties. As a natural metabolite produced by various microorganisms, particularly Lactic Acid Bacteria (LAB), there is growing interest in understanding and optimizing its biosynthesis for applications in the food, pharmaceutical, and materials industries. This technical guide provides a comprehensive overview of the (S)-3-phenyllactic acid biosynthesis pathway in Lactobacillus, a genus of "Generally Recognized As Safe" (GRAS) bacteria. We delve into the core metabolic pathway, present quantitative data on production yields and enzyme kinetics, provide detailed experimental protocols for key assays, and offer visualizations of the pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this promising bioactive compound.
The Core Biosynthesis Pathway
The biosynthesis of 3-phenyllactic acid in Lactobacillus primarily proceeds through a two-step enzymatic conversion from the essential amino acid L-phenylalanine.[1][2] The pathway involves an initial transamination followed by a stereospecific reduction.
-
Transamination of L-Phenylalanine: The first step is the conversion of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT) , which transfers the amino group from L-phenylalanine to an amino acceptor, typically α-ketoglutarate.[3]
-
Reduction of Phenylpyruvic Acid: The second and final step is the NADH-dependent reduction of the keto group of phenylpyruvic acid to a hydroxyl group, yielding 3-phenyllactic acid.[1] The stereochemistry of the final product, either (S)- or (D)-phenyllactic acid, is determined by the stereospecificity of the lactate dehydrogenase (LDH) enzyme involved.[4] For the synthesis of (S)-3-phenyllactic acid, an L-lactate dehydrogenase is required.
The overall pathway can be visualized as follows:
References
- 1. Purification and partial characterization of Lactobacillus species SK007 lactate dehydrogenase (LDH) catalyzing phenylpyruvic acid (PPA) conversion into phenyllactic acid (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Phenyllactic Acid: A Technical Guide to its Natural Origins and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA) is a naturally occurring organic acid that has garnered significant attention in recent years for its broad-spectrum antimicrobial properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, discovery, and experimental methodologies associated with this promising compound. For researchers and professionals in drug development, understanding the origins and production of PLA is crucial for harnessing its full potential.
Historically, the antimicrobial effects of fermented foods and honey have been recognized, though the specific compounds responsible were not always known. Modern analytical techniques have identified 3-phenyllactic acid as a key contributor to the preservative qualities of these natural products.[1] It is primarily produced by microorganisms, especially Lactic Acid Bacteria (LAB), through the metabolic conversion of the amino acid phenylalanine.[2] This guide will delve into the specific microorganisms and food products that are rich sources of PLA, detail the biosynthetic pathways, and provide robust experimental protocols for its isolation, production, and quantification.
Natural Sources of 3-Phenyllactic Acid
3-Phenyllactic acid is found in a variety of natural sources, predominantly as a metabolite of microbial fermentation. Its presence is well-documented in fermented foods, honey, and certain plants.
Microorganisms: The most prolific producers of 3-phenyllactic acid are Lactic Acid Bacteria.[3][4] Various species within the genera Lactobacillus, Pediococcus, and Leuconostoc have been identified as significant producers.[4][5] For instance, strains of Lactobacillus plantarum have been extensively studied and shown to produce considerable amounts of PLA.[5][6] The production of PLA by these bacteria is a key factor in their ability to outcompete pathogenic microorganisms in their environment.
Fermented Foods: As a direct consequence of the metabolic activity of LAB, many fermented foods are natural sources of 3-phenyllactic acid. These include sourdough bread, some cheeses, and traditional fermented vegetables.[5] The concentration of PLA in these products can vary widely depending on the specific microbial strains involved in the fermentation, the availability of the precursor phenylalanine, and the fermentation conditions.
Honey: 3-Phenyllactic acid is a recognized chemical marker for certain types of honey, such as Manuka honey.[7][8] Its presence, along with other compounds, contributes to the well-known antimicrobial properties of honey.[7] The concentration of 3-PLA in Manuka honey is a parameter used for its authentication and quality control, with monofloral Manuka honey required to have a concentration of at least 400 mg/kg.[8]
Plants: While microbial sources are the most significant, 3-phenyllactic acid has also been identified in plants. It has been shown to promote root growth in plants like Arabidopsis by being converted to phenylacetic acid, which then induces the auxin signaling pathway.[6]
Quantitative Data on 3-Phenyllactic Acid Production
The following table summarizes the quantitative data on 3-phenyllactic acid production from various microbial sources as reported in the scientific literature. This data is essential for researchers aiming to select appropriate strains and optimize production conditions.
| Microorganism/Source | Fermentation Conditions | Precursor Supplementation | 3-Phenyllactic Acid (PLA) Concentration/Yield | Reference |
| Lactobacillus sp. SK007 | Batch fermentation, no pH control | Phenylpyruvic acid (PPA) | 2.42 g/L | [9] |
| Lactobacillus sp. SK007 | Fed-batch fermentation, pH 6.0 | Intermittent PPA and glucose feeding | 17.38 g/L | [9] |
| Lactobacillus plantarum AB-1 | Standard incubation | None | 0.266 g/L | [6] |
| Lactobacillus plantarum AB-1 | With 24 µM exogenous DPD (AI-2 precursor) | None | 0.328 g/L | [6] |
| Lactobacillus crustorum NWAFU 1078 | Batch fermentation with free-whole-cells | Phenylpyruvic acid (PPA) | 15.2 mmol/L | [10] |
| Lactobacillus crustorum NWAFU 1078 | Continuous fermentation with free-whole-cells | Phenylpyruvic acid (PPA) | 6.5 mmol/L/h | [10] |
| Lactobacillus plantarum MSC-C2 | MRS broth | None | 0.8 mM | [4] |
| Lactobacillus plantarum MSC-C2 | MRS broth | 1 mg/ml PPA | 3.88 ± 0.12 mM | [11] |
| Lactobacillus plantarum MSC-C2 | MRS broth | 3 mg/ml PPA | ~11 mM | [4] |
| Pediococcus pentosaceus K40 | MRS broth | None | 0.08 mM | [4] |
| Pediococcus pentosaceus K40 | MRS broth | 1 mg/ml PPA | 5.43 ± 0.24 mM | [4] |
| Pediococcus pentosaceus K40 | MRS broth | 3 mg/ml PPA | ~11 mM | [4] |
| Various Lactobacillus species | MRS broth | None | 0.16 - 0.57 mM | [5] |
| Lactobacillus plantarum KP3 & KP4 | MRS broth | None | 0.09 mg/mL | [12] |
| Lactobacillus plantarum KP3 | Fermentation of Porphyra residues with cellulase | Phenylalanine | 0.229 mg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-phenyllactic acid.
Protocol 1: Screening and Isolation of 3-Phenyllactic Acid-Producing Microorganisms
-
Sample Collection: Obtain samples from sources rich in Lactic Acid Bacteria, such as fermented foods (e.g., sourdough starter, kimchi, pickles) or raw honey.
-
Enrichment Culture: Inoculate 1 gram of the sample into 9 mL of De Man, Rogosa and Sharpe (MRS) broth. Incubate at 30°C for 24-48 hours.
-
Isolation: Perform serial dilutions of the enrichment culture in sterile saline solution. Plate the dilutions onto MRS agar plates. Incubate anaerobically at 30°C for 48-72 hours.
-
Colony Selection: Select distinct colonies based on morphology. Streak each selected colony onto a fresh MRS agar plate to obtain pure cultures.
-
Screening for PLA Production:
-
Inoculate each pure isolate into MRS broth. For enhanced production, the broth can be supplemented with a precursor such as phenylalanine or phenylpyruvic acid (PPA).[4]
-
Incubate at 30°C for 48 hours.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
Analyze the supernatant for the presence of 3-phenyllactic acid using High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.
-
Protocol 2: Fermentation for 3-Phenyllactic Acid Production
-
Inoculum Preparation: Culture a selected high-producing strain in MRS broth at 30°C for 18-24 hours to obtain a fresh, active culture.
-
Fermentation Medium: Prepare a suitable fermentation medium. MRS broth is commonly used. For enhanced yield, supplement the medium with a precursor. Phenylpyruvic acid (PPA) is often a more direct and efficient precursor than phenylalanine.[4][9] The concentration of the precursor may need to be optimized for the specific strain.
-
Fermentation: Inoculate the fermentation medium with the prepared inoculum (typically 2-5% v/v). The fermentation can be carried out in batch or fed-batch mode.
-
Batch Fermentation: Conduct the fermentation in a sealed vessel with controlled temperature (e.g., 30°C). Monitor the pH, as the production of lactic acid and PLA will cause it to decrease.
-
Fed-batch Fermentation: To achieve higher yields, a fed-batch strategy can be employed. This involves the intermittent feeding of a concentrated solution of the precursor (e.g., PPA) and a carbon source (e.g., glucose) after an initial period of batch growth.[9] Maintaining the pH at an optimal level (e.g., 6.0) through the controlled addition of a base is also crucial for high-yield production.[9]
-
-
Harvesting: After the desired fermentation time (e.g., 48-72 hours), harvest the culture broth.
Protocol 3: Extraction and Purification of 3-Phenyllactic Acid
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Solvent Extraction:
-
Acidify the supernatant to a low pH (e.g., pH 2-3) using an acid such as HCl. This protonates the 3-phenyllactic acid, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction using an appropriate organic solvent, such as ethyl acetate. Mix the acidified supernatant with an equal volume of ethyl acetate, shake vigorously, and allow the phases to separate.
-
Collect the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Purification (Optional): The resulting crude extract can be further purified using techniques such as silica gel column chromatography or preparative HPLC if a high degree of purity is required.
Protocol 4: Quantification of 3-Phenyllactic Acid by HPLC
-
Sample Preparation:
-
HPLC System and Column: Use a standard HPLC system equipped with a UV detector. A C18 reversed-phase column is typically used for the separation.[2]
-
Mobile Phase: A common mobile phase is a gradient of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and other components in the sample.
-
Detection: Monitor the elution at a wavelength of approximately 210 nm, where 3-phenyllactic acid has a strong absorbance.[2]
-
Quantification:
-
Prepare a series of standard solutions of pure 3-phenyllactic acid of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area corresponding to 3-phenyllactic acid.
-
Calculate the concentration of 3-phenyllactic acid in the samples using the calibration curve.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 3-phenyllactic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mpi.govt.nz [mpi.govt.nz]
- 9. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-3-Phenyllactic Acid in Microbial Metabolism: A Technical Guide
(S)-3-Phenyllactic acid (PLA) , a naturally occurring organic acid, is a key metabolite in the microbial world, wielding significant influence over microbial communities through its broad-spectrum antimicrobial activity and its participation in metabolic pathways. Produced predominantly by lactic acid bacteria (LAB), this compound is a subject of intense research for its potential applications in food preservation, as a feed additive, and in drug development. This technical guide provides an in-depth exploration of the role of (S)-3-phenyllactic acid in microbial metabolism, detailing its biosynthesis, antimicrobial mechanisms, and the experimental methodologies used to study it.
Biosynthesis of (S)-3-Phenyllactic Acid
The primary pathway for PLA biosynthesis in microorganisms, particularly lactic acid bacteria, involves the catabolism of the aromatic amino acid phenylalanine.[1][2][3][4] This process occurs in two main enzymatic steps:
-
Transamination: Phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid acceptor, most commonly α-ketoglutarate or pyruvate.[1][5]
-
Reduction: The resulting phenylpyruvic acid is then reduced to 3-phenyllactic acid. This reduction is carried out by lactate dehydrogenase (LDH) enzymes, which can be specific for either the L- or D-isomer, leading to the production of (S)- or (R)-phenyllactic acid, respectively.[1][3] The D-isomer has been reported to exhibit higher antimicrobial activity than the L-isomer.[1]
The overall efficiency of this pathway can be influenced by the availability of phenylalanine and the activity of the involved enzymes.[3][6]
Antimicrobial Activity and Mechanism of Action
(S)-3-Phenyllactic acid exhibits a broad spectrum of antimicrobial activity against various food-spoilage microorganisms, including bacteria and fungi.[1][7][8][9] Its effectiveness is often pH-dependent, with greater activity observed at lower pH values, which is typical for organic acids.[1][7]
The primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[10] Additionally, studies have suggested that PLA can interfere with genomic DNA and inhibit biofilm formation in pathogenic bacteria.[2][11]
Quantitative Data on (S)-3-Phenyllactic Acid
The following tables summarize key quantitative data related to the production and antimicrobial activity of (S)-3-phenyllactic acid.
Table 1: Production of (S)-3-Phenyllactic Acid by Various Microorganisms
| Microorganism | Substrate/Medium | Fermentation Type | PLA Concentration (g/L) | Reference |
| Lactobacillus sp. SK007 | Phenylpyruvic acid (PPA) | Batch (no pH control) | 2.42 | [12] |
| Lactobacillus sp. SK007 | PPA and glucose | Fed-batch (pH 6.0) | 17.38 | [12] |
| Lactobacillus crustorum NWAFU 1078 | Phenylpyruvic acid | Batch | 15.2 mmol/L (~2.52 g/L) | [13] |
| Lactobacillus crustorum NWAFU 1078 | Phenylpyruvic acid | Continuous | 6.5 mmol/L/h (~1.08 g/L/h) | [13] |
| Lactobacillus rhamnosus L6 | Optimized medium (RSM) | Batch | 0.99 | [14] |
| Lactococcus thermophilus, Lactobacillus rhamenose, Lactobacillus retrieria | Agro-industrial wastes | Batch | >1.0 | [15] |
| Lactobacillus delbrueckii subsp. lactis MTCC 911 | Whey waste | Batch | 6.75 | [16] |
| Pediococcus acidilactici BMOBR041 | MRS broth | Batch | 0.294 | [17] |
| Lactobacillus pentosus BMOBR013 | MRS broth | Batch | 0.441 | [17] |
| Lactobacillus pentosus BMOBR061 | MRS broth | Batch | 0.165 | [17] |
| Escherichia coli (engineered) | Glucose | Shake flask | 0.251 | [18] |
Table 2: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid
| Target Microorganism | pH | MIC | Reference |
| Listeria innocua | 5.5 | Lower than lactic acid | [7] |
| Aggregatibacter actinomycetemcomitans | Not specified | 20 mM | [2] |
| Klebsiella pneumoniae | Not specified | 2.5 mg/mL | [11] |
| Rhizopus sp. and Mucor sp. | Not specified | 180 mg/mL | [17] |
| Yeasts | 4-6 | 50-100 mM | [1] |
| Fungi | 4.0 | 45 mM | [1] |
| Salmonella enterica Derby and Escherichia coli O26 | Not specified | 2-2.75 mg/mL | [19] |
Experimental Protocols
This section details the methodologies for key experiments related to the study of (S)-3-phenyllactic acid.
Quantification of (S)-3-Phenyllactic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for analyzing PLA in microbial culture supernatants.[2][3][20]
Objective: To determine the concentration of PLA in a liquid sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 150 mm, 5 µm)
-
Mobile phase: e.g., 35% methanol containing 0.05% trifluoroacetic acid (TFA) or 0.5% H3PO4 in water and acetonitrile
-
(S)-3-Phenyllactic acid standard
-
Sample (e.g., cell-free culture supernatant)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the PLA standard in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 60-800 mg/L).
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a fixed volume (e.g., 20 µL) of the standards and the prepared sample.
-
Detect the PLA peak at a specific wavelength (e.g., 209 nm or 210 nm).
-
-
Data Analysis:
-
Integrate the peak area of the PLA in the chromatograms.
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of PLA in the sample by interpolating its peak area on the standard curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized method based on descriptions of broth microdilution and macrodilution assays.[2][7]
Objective: To determine the lowest concentration of PLA that inhibits the visible growth of a target microorganism.
Materials:
-
(S)-3-Phenyllactic acid stock solution
-
Sterile broth medium appropriate for the target microorganism (e.g., BHI broth for Listeria)
-
96-well microtiter plates or culture tubes
-
Inoculum of the target microorganism at a standardized concentration (e.g., 5 log CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution:
-
In a series of wells or tubes containing sterile broth, prepare twofold serial dilutions of the PLA stock solution to achieve a range of concentrations (e.g., 0.15 to 30 mg/mL).
-
-
Inoculation:
-
Inoculate each well or tube with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no PLA) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates or tubes under optimal conditions for the target microorganism (e.g., 37°C for 24-48 hours).
-
-
Result Interpretation:
-
After incubation, visually inspect for turbidity. The MIC is the lowest concentration of PLA at which no visible growth is observed.
-
Optionally, measure the optical density (OD) at 600 nm using a spectrophotometer for a more quantitative assessment.
-
Role in Microbial Communication and Gut Microbiota
Recent studies have highlighted the broader ecological roles of PLA. For instance, the production of PLA by Lactobacillus plantarum can be regulated by a quorum-sensing system, suggesting a role in cell-density-dependent metabolic control.[3]
Furthermore, PLA produced by gut microbes, such as Lactobacillus species, has been shown to modulate the gut microbiota composition, enhance intestinal health, and may play a role in mitigating age-related physical frailty and diet-induced obesity.[21][22] This underscores the importance of PLA in host-microbe interactions.
Degradation of Phenyl-containing Acids
While the biosynthesis of PLA is well-studied, the degradation of related phenyl-containing acids, such as phenylacetic acid, provides context for the broader metabolism of these aromatic compounds in bacteria. The aerobic degradation of phenylacetate in bacteria like E. coli and Pseudomonas putida involves a complex pathway where the aromatic ring is activated to a ring 1,2-epoxide and subsequently cleaved.[23] The final products of this pathway are common central metabolites like succinyl-CoA and acetyl-CoA.[24]
Conclusion
(S)-3-Phenyllactic acid is a multifaceted microbial metabolite with significant implications for microbial ecology, food science, and health. Its production by beneficial bacteria, coupled with its potent antimicrobial properties, makes it a compound of great interest. Further research into its metabolic regulation, synergistic effects with other compounds, and its precise roles in complex microbial communities like the gut microbiota will undoubtedly unveil new applications for this versatile molecule. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to understand and harness the potential of (S)-3-phenyllactic acid.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 3. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage | MDPI [mdpi.com]
- 5. ira.agroscope.ch [ira.agroscope.ch]
- 6. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 7. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maximizing Polylactic Acid Bioplastic Yield from Lactobacillus rhamnosus L6 via Response Surface Methodology: Evaluating Antimicrobial Effectiveness, Physical, and Chemical Properties of PLA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bepls.com [bepls.com]
- 17. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 21. Phenyllactic acid modulates the gut microbiota, enhances intestinal health, and alleviates physical frailty in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mice study hints at how gut microbes may protect from childhood obesity [microbiomepost.com]
- 23. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Chemical and physical properties of (S)-3-Phenyllactic acid
(S)-3-Phenyllactic acid , also known as L-β-Phenyllactic acid, is a chiral organic compound with significant interest in the fields of pharmaceuticals, food science, and agriculture. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(S)-3-Phenyllactic acid is the (S)-enantiomer of 3-phenyllactic acid. It is a 2-hydroxy monocarboxylic acid, structurally related to lactic acid with a phenyl substituent on the methyl group.[1][2]
Table 1: General and Chemical Properties of (S)-3-Phenyllactic Acid
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-hydroxy-3-phenylpropanoic acid | [1] |
| Synonyms | L-(-)-3-Phenyllactic acid, (S)-(-)-3-Phenyllactic acid, (S)-2-Hydroxy-3-phenylpropionic acid, L-beta-Phenyllactic acid | [1][3][4] |
| CAS Number | 20312-36-1 | [1][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥ 98% or ≥ 99% (HPLC) | [3][4] |
| pKa (Strongest Acidic) | 4.02 | [5][6] |
Table 2: Physical and Spectroscopic Properties of (S)-3-Phenyllactic Acid
| Property | Value | Source(s) |
| Melting Point | 121-127 °C | [3][4][7][8][9] |
| Boiling Point | 331.6 ± 22.0 °C at 760 mmHg | [10] |
| Solubility | Water: Soluble, 9.8 g/L (predicted) DMSO: ~3 mg/mL DMF: ~12 mg/mL PBS (pH 7.2): ~0.2 mg/mL | [5][6][7][11][12] |
| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in H₂O) [α]D²⁴ = -20.8° (c=2 in H₂O) [α]D²⁴ = -18.50° (c=1, CH₃COOH) | [3][4][7] |
| LogP | 0.84 - 1.184 | [1][5][6] |
| ¹H NMR Spectra | Shifts [ppm]: 2.85-3.11 (m, 2H), 4.25-4.27 (m, 1H), 7.28-7.38 (m, 5H) | [2][9] |
| ¹³C NMR Spectra | Data available from commercial suppliers. | [2][9] |
| Mass Spectrometry | GC-MS and MS-MS data available in public databases. | [1][2] |
Experimental Protocols
2.1. Synthesis of (S)-3-Phenyllactic Acid
A common method for the synthesis of (S)-3-Phenyllactic acid involves the stereospecific reduction of phenylpyruvic acid. This biotransformation can be achieved using microorganisms or isolated enzymes.
Experimental Protocol: Microbial Synthesis of (S)-3-Phenyllactic Acid
This protocol outlines a general procedure for the microbial production of (S)-3-Phenyllactic acid from a precursor.
1. Strain Selection and Inoculum Preparation:
- Select a lactic acid bacterium (LAB) strain known for producing (S)-3-Phenyllactic acid, such as certain strains of Lactiplantibacillus plantarum or Pediococcus pentosaceus.[13]
- Grow the selected LAB strain in an appropriate medium (e.g., MRS broth) at 37°C for 24 hours to prepare the inoculum.[13]
2. Fermentation:
- Prepare the fermentation medium (e.g., MRS broth) and supplement it with a precursor, typically phenylpyruvic acid (PPA), at a concentration of 1-3 mg/mL.[13] Phenylalanine can also be used as a precursor, which is first converted to PPA by the microorganisms.[13][14]
- Inoculate the fermentation medium with the prepared LAB culture.
- Incubate the culture under anaerobic conditions at 37°C for 24-48 hours.[13]
3. Extraction and Purification:
- After incubation, centrifuge the culture to remove bacterial cells.
- The supernatant, containing (S)-3-Phenyllactic acid, can be extracted using an organic solvent such as ethyl acetate.
- The organic extract is then concentrated under reduced pressure.
- Further purification can be achieved using techniques like column chromatography on silica gel.
4. Characterization:
- The final product's identity and purity can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][15] The chirality can be confirmed by measuring the optical rotation.[3][4]
A method for the synthesis of labeled phenyllactic acid has also been described, which can be adapted for the synthesis of the unlabeled compound. This involves the reaction of d,l-phenylalanine with sodium nitrite in sulfuric acid, followed by extraction and recrystallization.[16]
Biological Activity and Signaling Pathways
(S)-3-Phenyllactic acid exhibits a range of biological activities, including antimicrobial and plant growth-promoting effects.
3.1. Antimicrobial Activity
3-Phenyllactic acid has broad-spectrum antimicrobial activity against bacteria and fungi.[17][18] It is effective against foodborne pathogens like Listeria monocytogenes, Salmonella enterica, and fungi such as Aspergillus and Penicillium species.[11][13][14] The D-isomer has been reported to have higher antimicrobial activity than the L-isomer in some cases.[15][17] The mechanism of action is thought to involve damage to the cell membrane and intercalation with DNA.[13]
3.2. Biosynthesis Pathway
In microorganisms, (S)-3-Phenyllactic acid is synthesized from the amino acid phenylalanine. Phenylalanine is first converted to phenylpyruvic acid (PPA) through transamination. PPA is then reduced to (S)-3-Phenyllactic acid by lactate dehydrogenase.[13][14][19]
3.3. Role in Plant Growth
(S)-3-Phenyllactic acid has been shown to have auxin-like activity in plants, promoting root growth.[16] It is converted to phenylacetic acid (PAA), an endogenous auxin, which then induces auxin-responsive gene expression and regulates root development.[16]
3.4. Healthspan Extension in C. elegans
Recent studies in the model organism Caenorhabditis elegans suggest that 3-phenyllactic acid can extend healthspan by promoting energy metabolism and stress resilience.[20] This effect is mediated through the activation of the SKN-1/ATFS-1 signaling pathway, which is involved in mitochondrial function and stress response.[20]
3.5. Association with Phenylketonuria (PKU)
High levels of phenyllactic acid in the blood and urine are an indicator of Phenylketonuria (PKU), a metabolic disorder where the body cannot properly metabolize phenylalanine.[5] In individuals with PKU, excess phenylalanine is converted to phenylpyruvic acid and subsequently to phenyllactic acid.[5]
Applications
The diverse biological activities of (S)-3-Phenyllactic acid make it a valuable compound in several industries:
-
Pharmaceuticals: It serves as a chiral building block for the synthesis of more complex pharmaceutical compounds.[3][8][15] Its potential therapeutic effects related to metabolic disorders and aging are also under investigation.[3][20]
-
Food Industry: Due to its antimicrobial properties, it is being explored as a natural food preservative to extend the shelf life of products.[3][17] It can also act as a flavor enhancer.[3]
-
Agriculture: Its auxin-like activity makes it a potential component of bio-stimulants to enhance plant growth and development.[3][16]
-
Cosmetics: It is used in skincare formulations for its moisturizing and skin-soothing effects.[3]
This technical guide provides a summary of the current knowledge on (S)-3-Phenyllactic acid. Further research will continue to uncover its full potential in various scientific and industrial applications.
References
- 1. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 6. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]
- 7. L(-)-3-Phenyllactic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. (R)-3-phenyllactic acid | C9H10O3 | CID 643327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrc [chemsrc.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 18. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
Stereospecific Synthesis of (S)-3-Phenyllactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenyllactic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereospecific synthesis is of paramount importance to ensure the desired biological activity and avoid potential off-target effects of the corresponding (R)-enantiomer. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (S)-3-Phenyllactic acid, focusing on both biocatalytic and chemical approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic strategy.
Biocatalytic Synthesis via Asymmetric Reduction of Phenylpyruvic Acid
Biocatalytic methods offer a highly efficient and environmentally friendly route to (S)-3-Phenyllactic acid, primarily through the asymmetric reduction of phenylpyruvic acid (PPA). This approach leverages the high stereoselectivity of enzymes, typically L-lactate dehydrogenases (L-LDH), to produce the desired enantiomer with excellent purity.
A common and effective strategy involves the use of whole-cell biocatalysts, such as recombinant Escherichia coli, engineered to overexpress an L-LDH. To overcome the cost limitations associated with the stoichiometric use of the NADH cofactor required for the reduction, a cofactor regeneration system is often co-expressed. A popular choice for this is glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly regenerating NADH from NAD+.[1][2]
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-3-Phenyllactic acid.
Quantitative Data: Biocatalytic Synthesis
| Biocatalyst System | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |
| Recombinant E. coli co-expressing L-LDH and GDH | 400 mM PPA (fed-batch) | 90.0 | >99.9 | pH 5.0, 40°C, 6 h | [3][4] |
| Recombinant E. coli co-expressing L-LDH and GDH | 103.8 mM PPA (fed-batch) | Not explicitly stated, product concentration reached 103.8 mM | 99.7 | pH 7.0, 42°C | [1][2] |
Detailed Experimental Protocol: Biocatalytic Synthesis with Cofactor Regeneration
This protocol is a representative example based on methodologies described in the literature.[3][4]
1. Preparation of Biocatalyst:
-
A suitable E. coli strain (e.g., BL21(DE3)) is transformed with a plasmid co-expressing the genes for L-lactate dehydrogenase (from a suitable source like Lactobacillus plantarum) and glucose dehydrogenase (e.g., from Bacillus megaterium).
-
The recombinant E. coli is cultivated in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubating for a further 12-16 hours at a lower temperature (e.g., 25°C).
-
The cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate buffer, pH 7.0), and can be used immediately or stored as a cell paste at -80°C.
2. Bioconversion Reaction:
-
The reaction is carried out in a temperature-controlled bioreactor.
-
The reaction mixture typically contains a buffer (e.g., 50 mM sodium acetate buffer, pH 5.0), the prepared recombinant E. coli cells, phenylpyruvic acid (PPA), glucose (as the co-substrate for NADH regeneration), and a catalytic amount of NAD+.
-
A fed-batch strategy is often employed to mitigate substrate inhibition by PPA. An initial concentration of PPA (e.g., 100 mM) and glucose (e.g., 120 mM) is used.
-
PPA and glucose are then fed intermittently into the reactor at specified time intervals (e.g., every 0.5-1 hour) to maintain the substrate concentration.
-
The reaction is maintained at the optimal temperature (e.g., 40°C) with stirring. The pH is monitored and controlled.
-
The progress of the reaction is monitored by taking samples periodically and analyzing the concentrations of PPA and (S)-3-Phenyllactic acid by HPLC.
3. Product Isolation and Analysis:
-
After the reaction is complete, the bacterial cells are removed by centrifugation.
-
The supernatant containing the product is collected.
-
(S)-3-Phenyllactic acid can be purified from the supernatant by methods such as acidification followed by solvent extraction and subsequent crystallization.
-
The yield is calculated based on the initial amount of PPA.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Chemical Synthesis Approaches
Chemical methods provide alternative routes to (S)-3-Phenyllactic acid. The main strategies include the stereospecific conversion of a chiral precursor like L-phenylalanine and the asymmetric reduction of the prochiral phenylpyruvic acid using chiral catalysts.
Stereospecific Conversion of L-Phenylalanine (Diazotization)
This method utilizes the readily available and enantiomerically pure L-phenylalanine as the starting material. The synthesis proceeds via a diazotization reaction, where the amino group is converted into a diazonium group, which is a good leaving group. Subsequent intramolecular nucleophilic attack by the carboxylate group, followed by hydrolysis, leads to the formation of (S)-3-Phenyllactic acid with retention of configuration. This retention is proposed to occur through a double SN2 inversion mechanism.
Signaling Pathway: Diazotization of L-Phenylalanine
Caption: Proposed mechanism for the synthesis of (S)-3-Phenyllactic acid from L-Phenylalanine.
Quantitative Data: Diazotization of L-Phenylalanine
While this method is reported to be high-yielding for the conversion of L-phenylalanine to the corresponding alcohol intermediate (a precursor to the acid), comprehensive quantitative data for the synthesis of (S)-3-Phenyllactic acid itself under various conditions is not extensively tabulated in the readily available literature. One report indicates a 96% yield for the conversion of L-phenylalanine to the alcohol intermediate.
Detailed Experimental Protocol: Diazotization of L-Phenylalanine
This is a generalized protocol based on literature descriptions.
1. Reaction Setup:
-
L-phenylalanine is dissolved in an aqueous acidic solution (e.g., 1 M H₂SO₄) in an Erlenmeyer flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice-water bath to 0-5°C.
2. Diazotization:
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred L-phenylalanine solution while maintaining the temperature below 5°C. The formation of nitrogen gas (bubbling) is observed.
3. Reaction and Product Isolation:
-
After the addition of sodium nitrite is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or left overnight.
-
The product, (S)-3-Phenyllactic acid, which is less soluble in the acidic aqueous medium, will precipitate out.
-
The reaction mixture is cooled again in an ice bath to maximize precipitation.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
4. Analysis:
-
The yield is determined gravimetrically.
-
The purity and identity of the product are confirmed by melting point determination, NMR spectroscopy, and comparison to known standards.
-
The stereochemical outcome is confirmed by measuring the specific rotation of the product and comparing it to the literature value for enantiomerically pure (S)-3-Phenyllactic acid.
Asymmetric Reduction of Phenylpyruvic Acid using Chiral Catalysts
The asymmetric reduction of the prochiral ketone in phenylpyruvic acid offers a direct chemical route to enantiomerically enriched 3-phenyllactic acid. A well-established method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex).
Logical Relationship: CBS Reduction
Caption: Logical flow of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data: Asymmetric Reduction of Phenylpyruvic Acid
Detailed Experimental Protocol: Asymmetric Reduction of Phenylpyruvic Acid (Generalized CBS Reduction)
This is a generalized protocol that would require optimization for the specific substrate, phenylpyruvic acid.
1. Reaction Setup:
-
A solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous aprotic solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78°C or 0°C).
2. Reduction:
-
A solution of borane (e.g., BH₃·THF or BH₃·SMe₂) is added dropwise to the catalyst solution.
-
A solution of phenylpyruvic acid in the same anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for a period of time, and the progress is monitored by TLC.
3. Quenching and Work-up:
-
Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol.
-
The reaction mixture is then typically subjected to an acidic work-up (e.g., with dilute HCl) to hydrolyze the borate esters.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
4. Purification and Analysis:
-
The crude product is purified by column chromatography or recrystallization.
-
The yield is determined after purification.
-
The enantiomeric excess is determined by chiral HPLC or by converting the product to a diastereomeric derivative and analyzing by NMR spectroscopy.
Comparison of Synthetic Routes and Conclusion
| Feature | Biocatalytic Synthesis | Chemical Synthesis (Diazotization) | Chemical Synthesis (Asymmetric Reduction) |
| Stereoselectivity | Excellent (>99% e.e. commonly achieved) | High (retention of configuration) | Potentially excellent (highly dependent on catalyst and conditions) |
| Yield | High (up to 90%) | Generally high | Variable, requires optimization |
| Reaction Conditions | Mild (aqueous, near-neutral pH, moderate temp.) | Requires strong acid and low temperatures | Anhydrous, inert atmosphere, often low temperatures |
| Reagents | Enzymes, glucose, PPA (renewable feedstock potential) | L-Phenylalanine, NaNO₂, strong acid | Chiral catalyst, borane reagents, PPA |
| Environmental Impact | Generally considered "greener" | Use of hazardous reagents (NaNO₂) | Use of flammable and reactive borane reagents |
| Scalability | Well-established for industrial fermentation processes | Feasible | Can be challenging due to cost of catalyst and strict conditions |
Chemical methods, such as the diazotization of L-phenylalanine, provide a viable alternative, especially when starting from an enantiopure precursor. Asymmetric reduction of phenylpyruvic acid using methods like the CBS reduction holds great promise for high enantioselectivity, though specific optimization for this substrate is required. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including scale, cost, available equipment, and desired purity.
References
- 1. insuf.org [insuf.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues [acgpubs.org]
- 4. insuf.org [insuf.org]
(S)-3-Phenyllactic Acid Enantiomers: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Phenyllactic acid (S-PLA) and its enantiomer (R)-3-phenyllactic acid (R-PLA) are naturally occurring organic acids produced by various microorganisms, notably lactic acid bacteria (LAB). These molecules have garnered significant attention in the scientific community for their diverse biological activities, including broad-spectrum antimicrobial effects, immunomodulatory properties, and potential as anticancer agents. This technical guide provides an in-depth overview of the biological activities of (S)-PLA and its enantiomer, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
3-Phenyllactic acid (PLA), a metabolite of phenylalanine, exists as two stereoisomers: (S)-PLA and (R)-PLA.[1] Both enantiomers exhibit biological activity, though the potency can differ significantly between the two forms.[2] R-PLA has often been reported to exhibit stronger antimicrobial activity.[2] This guide will delve into the multifaceted biological effects of these compounds, presenting a compilation of current scientific findings.
Antimicrobial Activity
Both (S)-PLA and (R)-PLA demonstrate a broad spectrum of antimicrobial activity against bacteria and fungi.[2] Their mechanism of action is primarily attributed to the disruption of the cell wall and membrane integrity of microorganisms.[3]
Quantitative Antimicrobial Data
The antimicrobial efficacy of PLA is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Enantiomer | MIC | Reference |
| Listeria monocytogenes | Racemic | 1.25 mg/mL | [4] |
| Escherichia coli | Racemic | 2.5 mg/mL | [4] |
| Klebsiella pneumoniae | Racemic | 2.5 mg/mL | [3] |
| Aggregatibacter actinomycetemcomcomitans | Racemic | 20 mM | |
| Various Fungi | Racemic | 45 mM (at pH 4.0) | [2] |
| Various Yeasts | Racemic | 50-100 mM (at pH 4-6) | [2] |
Note: Much of the available literature reports on racemic PLA. Where specified, the D-enantiomer ((R)-PLA) has shown greater anti-Listeria activity than the L-enantiomer ((S)-PLA).[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of (S)-PLA against a bacterial strain.
Materials:
-
(S)-3-Phenyllactic acid
-
Bacterial strain of interest
-
Müller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of (S)-PLA in a suitable solvent (e.g., sterile distilled water or MHB).
-
Perform serial two-fold dilutions of the stock solution in MHB across the wells of the 96-well plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted (S)-PLA.
-
Include a positive control well (inoculum without (S)-PLA) and a negative control well (MHB without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of (S)-PLA at which no visible growth (turbidity) is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Anticancer Activity
Metabolites from lactic acid bacteria, including PLA, have demonstrated potential anticancer activities. The proposed mechanisms include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
(Quantitative data directly comparing the IC50 values of (S)-PLA and (R)-PLA against various cancer cell lines is currently limited in the available scientific literature.)
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of (S)-PLA on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
(S)-3-Phenyllactic acid
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of (S)-PLA in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of (S)-PLA.
-
Include vehicle-only control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of (S)-PLA relative to the vehicle-only control.
-
Plot the percentage of cell viability against the log of the (S)-PLA concentration to determine the IC50 value.
-
Immunomodulatory Effects
(R)-3-Phenyllactic acid has been identified as a ligand for the human hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor expressed on immune cells such as monocytes. This interaction suggests a role for PLA in modulating the immune system.
Signaling Pathway: HCA3 Receptor Activation
Activation of the HCA3 receptor by (R)-PLA initiates a signaling cascade that can lead to the migration of immune cells.
Experimental Workflow for Biological Activity Assessment
The following diagram outlines a general experimental workflow for the comprehensive evaluation of the biological activities of (S)- and (R)-3-phenyllactic acid.
Potential Anticancer Signaling Pathway: STAT3 Inhibition
Preliminary evidence suggests that the anticancer effects of some natural compounds, including those produced by LAB, may involve the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation can lead to the suppression of these cancer-promoting processes.
Conclusion
(S)-3-Phenyllactic acid and its (R)-enantiomer are promising bioactive molecules with a range of potential therapeutic applications. Their well-documented antimicrobial properties, coupled with emerging evidence of their immunomodulatory and anticancer effects, make them attractive candidates for further research and development. This guide provides a foundational understanding of their biological activities, offering standardized protocols and insights into their mechanisms of action to facilitate future investigations in the fields of drug discovery and biomedical research. Further studies are warranted to fully elucidate the enantiomer-specific activities, particularly in the context of cancer, and to translate these findings into clinical applications.
References
(S)-3-Phenyllactic Acid: A Promising Secondary Metabolite from Lactic Acid Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-3-Phenyllactic acid (PLA) , a secondary metabolite produced by various Lactic Acid Bacteria (LAB), is emerging as a compound of significant interest in the pharmaceutical and food industries. Possessing a broad spectrum of antimicrobial and potential immunomodulatory activities, PLA presents a natural alternative to synthetic preservatives and a novel candidate for therapeutic development. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and analytical methodologies related to (S)-3-Phenyllactic acid derived from LAB.
Biosynthesis of (S)-3-Phenyllactic Acid in LAB
The primary route for PLA biosynthesis in Lactic Acid Bacteria is the metabolism of the aromatic amino acid, phenylalanine.[1][2][3] This "core pathway" involves a two-step enzymatic conversion.[4] First, phenylalanine undergoes transamination to phenylpyruvic acid (PPA), a reaction catalyzed by an aromatic aminotransferase.[3][4] Subsequently, PPA is reduced to 3-phenyllactic acid by a lactate dehydrogenase (LDH).[1] The production of PLA can be enhanced by supplementing the culture medium with its precursor, phenylpyruvic acid (PPA).[1]
Quantitative Data on PLA Production and Activity
The production of PLA varies significantly among different LAB strains and can be influenced by culture conditions. Similarly, its biological activity is concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Production of 3-Phenyllactic Acid by Various LAB Strains
| Lactic Acid Bacteria Strain | Precursor Supplementation | PLA Concentration (mM) | Reference |
| Lactiplantibacillus plantarum MSC-C2 | None | 0.8 ± 0.012 | [1] |
| Lactiplantibacillus plantarum MSC-C2 | 1 mg/ml PPA | 3.88 ± 0.125 | [1] |
| Lactiplantibacillus plantarum MSC-C2 | 3 mg/ml PPA | ~11 | [1] |
| Pediococcus pentosaceus K40 | None | 0.08 | [1] |
| Pediococcus pentosaceus K40 | 1 mg/ml PPA | 5.43 ± 0.24 | [1] |
| Pediococcus pentosaceus K40 | 3 mg/ml PPA | ~11 | [1] |
| Various L. plantarum strains | None | 0.16–0.46 | [5][6][7] |
| Various L. alimentarius strains | None | 0.16–0.46 | [5][6][7] |
| Various L. rhamnosus strains | None | 0.16–0.46 | [5][6][7] |
| Various L. sanfranciscensis strains | None | 0.16–0.46 | [5][6][7] |
| Various L. hilgardii strains | None | 0.16–0.46 | [5][6][7] |
| Various Leuconostoc citreum strains | None | 0.16–0.46 | [5][6][7] |
| Selected L. plantarum strain | Increased Phenylalanine | >0.57 | [5][6][7] |
Table 2: Antimicrobial Activity of 3-Phenyllactic Acid
| Target Microorganism | Assay | pH | Concentration (mM) | Effect | Reference |
| Listeria innocua | MIC | 4.5 | 1.6 | Inhibition | [8] |
| Listeria innocua | MIC | 5.5 | 5.7 | Inhibition | [8] |
| Listeria innocua | MIC | 7.0 | ~45 | Inhibition | [8] |
| Aggregatibacter actinomycetemcomitans | MIC | Not Specified | 20 | >95% growth inhibition | [1] |
| Klebsiella pneumoniae | MIC | Not Specified | 2.5 mg/mL (~15 mM) | Inhibition | [9] |
| Various Fungi | MIC | 4.0 | 45 | Inhibition | [3] |
| Molds from Bakery Products | 90% Growth Inhibition | Not Specified | < 7.5 mg/mL (~45 mM) | Inhibition | [10] |
| Molds from Bakery Products | Fungicidal | Not Specified | ≤ 10 mg/mL (~60 mM) | Fungicidal | [10] |
Biological Activities and Mechanisms of Action
Antimicrobial Activity
3-Phenyllactic acid exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][3][8] Its efficacy is often pH-dependent, showing increased activity at lower pH values, which is characteristic of weak acid preservatives.[8]
The proposed mechanisms of antimicrobial action include:
-
Cell Membrane and Wall Damage : PLA is thought to disrupt the integrity of the microbial cell wall and membrane, leading to the loss of cellular contents.[1][9][11] Scanning electron microscopy has shown cellular ultrastructure disruption in bacteria exposed to PLA.[9]
-
DNA Intercalation : Evidence suggests that PLA can bind to genomic DNA and potentially initiate its degradation, thereby interfering with essential cellular processes.[1][9]
Anti-biofilm Activity
Recent studies have highlighted the potential of PLA to inhibit biofilm formation by pathogenic bacteria.[1] For instance, PLA has been shown to significantly decrease biofilm formation by Aggregatibacter actinomycetemcomitans, a pathogen associated with periodontal disease.[1] This anti-biofilm effect is concentration-dependent.[1]
Immunomodulatory Effects
Emerging research indicates that D-isomers of 3-phenyllactic acid may have immunomodulatory properties. Specifically, D-3-phenyllactic acid has been identified as a ligand for the G protein-coupled hydroxy-carboxylic acid receptor 3 (HCA3).[12][13] HCA3 is primarily expressed in human monocytes and macrophages.[13] The activation of HCA3 by D-PLA can trigger signaling cascades within these immune cells, suggesting a role in modulating immune responses.[12][13] This interaction may contribute to the beneficial and anti-inflammatory effects associated with the consumption of LAB-fermented foods.[13]
Experimental Protocols
Extraction and Quantification of 3-Phenyllactic Acid
A common workflow for the analysis of PLA from LAB cultures involves extraction followed by High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Quantification of 3-Phenyllactic Acid
-
Sample Preparation:
-
Culture LAB in a suitable medium (e.g., MRS broth), with or without precursor supplementation, for a specified period (e.g., 24-48 hours).
-
Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.[2]
-
Collect the cell-free supernatant and filter it through a 0.22 µm sterile filter.[2]
-
For extraction, mix the supernatant with an equal volume of ethyl acetate.[14]
-
After vigorous mixing, separate the organic phase. This step may be repeated for higher recovery.
-
Dry the ethyl acetate extract (e.g., using a rotary evaporator or under a stream of nitrogen).
-
Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol or the mobile phase.[1]
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.05% trifluoroacetic acid or 0.5% H3PO4) and an organic solvent like methanol or acetonitrile.[1][15]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally applied.[1][16]
-
Detection: UV detection at a wavelength of 209-210 nm or 261 nm is effective for PLA.[1][2][16]
-
Quantification: Determine the PLA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of a PLA standard.[1]
-
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth Microdilution Method
-
Preparation of Inoculum:
-
Grow the target microorganism in a suitable broth medium to the mid-logarithmic phase.
-
Dilute the culture to achieve a standardized final concentration in the assay (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of PLA in the appropriate broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no PLA) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under conditions optimal for the target microorganism (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of PLA that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 595 nm or 600 nm).[1]
-
Conclusion and Future Perspectives
(S)-3-Phenyllactic acid produced by Lactic Acid Bacteria represents a versatile and promising biomolecule. Its well-documented antimicrobial and anti-biofilm properties make it a strong candidate for applications in food preservation and as a potential therapeutic agent against microbial infections. Furthermore, the discovery of its immunomodulatory effects through the HCA3 receptor opens up new avenues for research into its role in host-microbe interactions and its potential use in managing inflammatory conditions.
Future research should focus on optimizing PLA production in LAB through metabolic engineering and fermentation process control. In-depth in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety for various applications. The continued exploration of PLA's mechanisms of action will further solidify its position as a valuable secondary metabolite in the fields of biotechnology and medicine.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 4. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | New insights into immunomodulatory properties of lactic acid bacteria fermented herbal medicines [frontiersin.org]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
- 15. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 16. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Conversion of Phenylalanine to 3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading from the essential amino acid phenylalanine to the bioactive compound 3-phenyllactic acid (PLA). This document details the enzymatic steps, relevant quantitative data, and detailed experimental protocols for the analysis of the key metabolites and enzymes involved in this pathway. The information presented is intended to support research and development efforts in areas such as metabolic disorders, microbiology, and pharmacology.
Introduction
Phenylalanine is an essential aromatic amino acid that serves as a primary building block for proteins.[1][2] Its metabolism is crucial for normal physiological function. While the major metabolic fate of phenylalanine is its conversion to tyrosine by phenylalanine hydroxylase, alternative pathways become significant under certain physiological and pathological conditions, such as phenylketonuria (PKU), or in various microbial systems.[3][4][5][6] One such alternative pathway leads to the formation of 3-phenyllactic acid, a compound with recognized antimicrobial and potential immunomodulatory properties.[7][8] This guide focuses on the core biochemical steps of this conversion, the enzymes that catalyze them, and the methodologies to study this process.
The Core Metabolic Pathway
The conversion of phenylalanine to 3-phenyllactic acid is predominantly a two-step enzymatic process. The initial step involves the transamination of phenylalanine to phenylpyruvic acid (PPA), which is subsequently reduced to 3-phenyllactic acid.[7][9][10][11]
-
Step 1: Transamination of Phenylalanine to Phenylpyruvic Acid This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT), also known as aromatic-amino-acid:2-oxoglutarate aminotransferase (EC 2.6.1.57).[12] This enzyme transfers the amino group from phenylalanine to an α-keto acid acceptor, most commonly α-ketoglutarate, to form phenylpyruvic acid and L-glutamate.[7][12] This reaction is a critical branch point in phenylalanine metabolism, particularly when the primary hydroxylation pathway is impaired.[3][4]
-
Step 2: Reduction of Phenylpyruvic Acid to 3-Phenyllactic Acid Phenylpyruvic acid is then reduced to 3-phenyllactic acid by a lactate dehydrogenase (LDH) (EC 1.1.1.27/28) or a similar oxidoreductase.[3][10][13] This reaction is dependent on the cofactor NADH, which is oxidized to NAD+.[13][14] Both L- and D-isomers of 3-phenyllactic acid can be produced, depending on the stereospecificity of the lactate dehydrogenase involved.[10][15] The L-form is typically endogenous in humans, while the D-form is often associated with bacterial metabolism.[3][10]
The following diagram illustrates this core metabolic pathway:
Caption: Metabolic pathway of Phenylalanine to 3-Phenyllactic Acid.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the phenylalanine to 3-phenyllactic acid pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism | Km (mM) | Specific Activity (U/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Lactate Dehydrogenase (LDH) | Phenylpyruvic Acid | Lactobacillus sp. SK007 | 1.69 | - | 6.0 | 40 | [13] |
| Pyruvate | Lactobacillus sp. SK007 | 0.32 | - | - | - | [13] | |
| D-Lactate Dehydrogenase | Phenylpyruvic Acid | Pediococcus acidilactici | - | 140 | 5.5 | 30 | [16] |
| Pyruvate | Pediococcus acidilactici | - | 422 | - | - | [16] | |
| L1-Lactate Dehydrogenase | Phenylpyruvic Acid | Lactobacillus plantarum SK002 | 3.96 | 71.06 | 6.0 | 30 | [15] |
| D-Lactate Dehydrogenase | Phenylpyruvic Acid | Lactobacillus plantarum SK002 | 5.4 | 215.84 | 6.0 | 40 | [15] |
| L-Lactate Dehydrogenase (mutant) | Phenylpyruvic Acid | Lactobacillus casei | - | 447.6 | 5.0 | 40 | [14][17] |
Table 2: Production of 3-Phenyllactic Acid in Microbial Systems
| Organism | System | Precursor | Concentration (g/L) | Productivity (g/L/h) | Conversion Rate (%) | Reference |
| Bacillus coagulans SDM | Whole-cell bioconversion | Phenylpyruvic Acid | 37.3 | 2.3 | - | [18] |
| Lactobacillus sp. SK007 | Fed-batch fermentation | - | 21.43 | - | 82.38 (from PPA) | [14][17] |
| Lactobacillus crustorum NWAFU 1078 | Batch fermentation | Phenylpyruvic Acid | 15.2 mmol/L | - | 76 | [19] |
| Continuous fermentation | Phenylpyruvic Acid | - | 6.5 mmol/L/h | 55 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of phenylalanine metabolism to 3-phenyllactic acid.
This protocol is based on the spectrophotometric measurement of the reaction products.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Phenylalanine solution (100 mM)
-
α-Ketoglutarate solution (50 mM)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM)
-
Enzyme extract or purified aminotransferase
-
Stopping reagent (e.g., 1 M HCl)
Procedure:
-
Prepare a reaction mixture containing 800 µL of Reaction Buffer, 50 µL of L-Phenylalanine solution, 50 µL of α-Ketoglutarate solution, and 10 µL of PLP solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 90 µL of the enzyme sample.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of the stopping reagent.
-
The formation of phenylpyruvic acid can be monitored directly by measuring the increase in absorbance at a specific wavelength (e.g., 300-320 nm), or by derivatizing the product for colorimetric or fluorometric detection.
-
A control reaction without the enzyme or substrate should be run in parallel.
-
Enzyme activity is calculated based on the rate of product formation, using the molar extinction coefficient of the product.
This protocol is adapted from methodologies used for bacterial lactate dehydrogenases.[13][14][17]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer: 50 mM sodium acetate buffer, pH 5.0-6.0
-
Phenylpyruvic acid (PPA) solution (e.g., 10 mM)
-
NADH solution (e.g., 2 mM)
-
Enzyme extract or purified lactate dehydrogenase
Procedure:
-
Prepare a reaction mixture in a cuvette containing 900 µL of Reaction Buffer, 50 µL of PPA solution, and 50 µL of NADH solution.
-
Equilibrate the mixture to the desired temperature (e.g., 40°C).
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the absorbance change over time (e.g., every 15 seconds for 3-5 minutes).
-
Calculate the rate of NADH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
This protocol provides a general framework for the quantification of 3-phenyllactic acid using High-Performance Liquid Chromatography (HPLC).[20][21][22][23]
Sample Preparation:
-
Liquid Samples (e.g., culture supernatant, plasma):
-
Centrifuge the sample to remove cells or debris.
-
Deproteinize the sample by adding a strong acid (e.g., perchloric acid) followed by centrifugation, or by using a molecular weight cutoff filter (e.g., 10 kDa).[24][25]
-
The deproteinized supernatant can be directly injected or further diluted with the mobile phase.
-
-
Solid Samples (e.g., tissue):
-
Homogenize the tissue in a suitable buffer.
-
Follow the deproteinization steps as for liquid samples.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm).[21]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[21] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-230 nm.[21]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Quantification:
-
Prepare a series of standard solutions of 3-phenyllactic acid of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of 3-phenyllactic acid in the samples by comparing their peak areas to the calibration curve.
The following diagram illustrates a typical experimental workflow for the analysis of 3-phenyllactic acid.
Caption: Workflow for HPLC analysis of 3-Phenyllactic Acid.
Significance and Applications
The metabolic pathway from phenylalanine to 3-phenyllactic acid is of significant interest in several fields:
-
Clinical Diagnostics: Elevated levels of phenylpyruvic acid and 3-phenyllactic acid in urine and blood are key biomarkers for the diagnosis of the inherited metabolic disorder phenylketonuria (PKU).[3][4][10][26]
-
Drug Development: 3-Phenyllactic acid has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, making it a potential candidate for development as a natural preservative or therapeutic agent.[7][8][18]
-
Microbiology and Biotechnology: Many lactic acid bacteria produce 3-phenyllactic acid, contributing to their preservative effects in fermented foods.[7][9][20] Understanding and engineering this pathway in microorganisms is a focus of biotechnological efforts to enhance the production of this valuable compound.[18][19]
-
Human Physiology: Recent studies suggest that 3-phenyllactic acid is produced endogenously in humans and may play a role in the beneficial effects of physical exercise.[27]
This technical guide provides a foundational understanding of the core aspects of phenylalanine metabolism leading to 3-phenyllactic acid. The provided data and protocols are intended to be a valuable resource for researchers and professionals working in related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 4. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 5. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. mdpi.com [mdpi.com]
- 10. NP-MRD: Showing NP-Card for L-3-Phenyllactic acid (NP0000566) [np-mrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 13. Purification and partial characterization of Lactobacillus species SK007 lactate dehydrogenase (LDH) catalyzing phenylpyruvic acid (PPA) conversion into phenyllactic acid (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioconversion of phenylpyruvate to phenyllactate: gene cloning, expression, and enzymatic characterization of D- and L1-lactate dehydrogenases from Lactobacillus plantarum SK002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of D-lactate dehydrogenase from Pediococcus acidilactici that converts phenylpyruvic acid into phenyllactic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Frontiers | Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase [frontiersin.org]
- 18. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 21. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. caymanchem.com [caymanchem.com]
- 27. medrxiv.org [medrxiv.org]
Unveiling the Antimicrobial Potential of 3-Phenyllactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyllactic acid (PLA), a naturally occurring organic acid produced predominantly by lactic acid bacteria (LAB), has emerged as a promising antimicrobial agent with a broad spectrum of activity against a wide range of pathogenic bacteria and fungi. Its multifaceted mechanism of action, targeting critical cellular structures and processes, coupled with its natural origin, positions it as a compelling candidate for development as a novel therapeutic and preservative. This technical guide provides an in-depth exploration of the discovery, antimicrobial properties, and mechanisms of action of 3-phenyllactic acid. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its biosynthetic pathway, experimental workflows, and putative signaling pathway interference.
Discovery and Overview
The antimicrobial properties of 3-phenyllactic acid were first reported in 1998 by Dieuleveux and colleagues, who identified it as an anti-Listeria compound produced by the yeast Geotrichum candidum.[1] Since this initial discovery, numerous studies have confirmed its production by various microorganisms, particularly lactic acid bacteria (LAB) such as Lactobacillus, Pediococcus, and Enterococcus species.[1][2] PLA exists as two stereoisomers, D-PLA and L-PLA, with the D-isomer often exhibiting greater antimicrobial activity.[1] Its presence in fermented foods and honey underscores its natural origin and potential for safe application.[2][3]
Antimicrobial Spectrum and Efficacy
3-Phenyllactic acid demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. Its efficacy has been documented against a range of clinically relevant pathogens and food spoilage organisms.
Antibacterial Activity
PLA has been shown to be effective against a variety of pathogenic bacteria, including:
-
Listeria monocytogenes[2]
-
Staphylococcus aureus[2]
-
Escherichia coli[2]
-
Salmonella enterica[2]
-
Klebsiella pneumoniae[4]
-
Pseudomonas aeruginosa[2]
-
Enterobacter cloacae[5]
-
Aggregatibacter actinomycetemcomitans[2]
The antimicrobial activity of PLA is often pH-dependent, with increased efficacy observed at lower pH values.[6] This is attributed to the higher concentration of the undissociated form of the acid, which can more readily penetrate the bacterial cell membrane.[6]
Antifungal Activity
In addition to its antibacterial properties, PLA exhibits significant antifungal activity against a variety of molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, Candida, and Rhodotorula.[2][3] This broad-spectrum antifungal action makes it a candidate for controlling fungal contamination in food and feed.
Anti-biofilm Activity
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. 3-Phenyllactic acid has demonstrated the ability to both inhibit the formation of biofilms and eradicate established biofilms of several pathogenic bacteria, including Pseudomonas aeruginosa, Enterobacter cloacae, and Aggregatibacter actinomycetemcomitans.[1][2][5]
Quantitative Data on Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) and anti-biofilm activity of 3-phenyllactic acid against various microorganisms as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Phenyllactic Acid Against Various Bacteria
| Microorganism | Strain | MIC (mg/mL) | MIC (mM) | Reference |
| Aggregatibacter actinomycetemcomitans | ATCC 29523 | 3.3 | 20 | [2] |
| Klebsiella pneumoniae | - | 2.5 | 15.05 | [4] |
| Listeria innocua | ATCC 33090 | - | 1.6 (pH 4.5) | [6] |
| Listeria innocua | ATCC 33090 | - | 45 (pH 7.0) | [6] |
| Salmonella enterica ser. Derby | S1 | 2.0 | 12.04 | [7] |
| Escherichia coli | O26 | 2.75 | 16.55 | [7] |
Table 2: Anti-biofilm Activity of 3-Phenyllactic Acid
| Microorganism | Activity | Concentration | % Reduction/Eradication | Reference |
| Enterobacter cloacae | Biofilm cell reduction | 1% (10 mg/mL) | 2.83 log CFU/mL reduction | [5] |
| Salmonella enterica ser. Derby | Biofilm eradication | 3 mg/mL | ~50% | [7] |
| Escherichia coli O26 | Biofilm eradication | 3 mg/mL | ~50% | [7] |
| Aggregatibacter actinomycetemcomitans | Biofilm formation inhibition | 15 mM | Significant downregulation of pgA | [1] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism of action that disrupts essential cellular functions and structures.
Cell Membrane Disruption
A primary mechanism of PLA's antimicrobial action is the disruption of the bacterial cell membrane.[1][4] This leads to increased membrane permeability, leakage of intracellular components such as ions and nucleic acids, and ultimately, cell death.[5]
Interference with DNA
Evidence suggests that 3-phenyllactic acid can intercalate with bacterial DNA, thereby inhibiting DNA replication and transcription and contributing to its bactericidal effect.[1][4]
Inhibition of Virulence and Quorum Sensing
PLA has been shown to interfere with bacterial communication systems, specifically quorum sensing (QS).[6] In Pseudomonas aeruginosa, PLA antagonistically binds to the QS receptors RhlR and PqsR, leading to the downregulation of virulence factors such as pyocyanin, protease, and rhamnolipids, which are crucial for biofilm formation.[4][6] It also inhibits swarming motility, another key factor in biofilm development.[6] In Aggregatibacter actinomycetemcomitans, PLA has been observed to downregulate the expression of genes encoding for virulence factors, including leukotoxin and cytolethal distending toxin.[1][8]
Disruption of Ion Homeostasis and Metabolic Processes
Proteomic studies on Bacillus cereus have revealed that PLA can down-regulate the expression of proteins involved in potassium transport (kdpB), leading to a disruption of ion homeostasis.[2] Furthermore, it can interfere with ribosomal function and the expression of competence genes.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of 3-phenyllactic acid.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
3-Phenyllactic acid stock solution (sterilized by filtration)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
-
Sterile agar plates
Procedure:
-
Prepare serial two-fold dilutions of the 3-phenyllactic acid stock solution in the sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum by diluting the logarithmic phase culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the PLA dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control well (broth with inoculum, no PLA) and a negative control well (broth only).
-
Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of PLA that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with no significant increase in OD.
-
To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a sterile agar plate.
-
Incubate the agar plates at the optimal growth temperature for 24-48 hours.
-
The MBC is the lowest concentration of PLA that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Anti-biofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of 3-phenyllactic acid to inhibit biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium conducive to biofilm formation
-
3-Phenyllactic acid stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
0.1% (w/v) Crystal Violet solution
-
95% (v/v) Ethanol
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 3-phenyllactic acid in the sterile broth medium in the 96-well plate (100 µL final volume per well).
-
Add 100 µL of a diluted bacterial culture (adjusted to a starting OD600 of 0.05-0.1) to each well.
-
Include a positive control (bacteria in broth without PLA) and a negative control (broth only).
-
Incubate the plate under static conditions at the optimal temperature for biofilm formation for 24-48 hours.
-
After incubation, carefully discard the planktonic cell suspension from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.
Cell Membrane Permeability Assay (Propidium Iodide Staining)
This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.
Materials:
-
Bacterial culture in logarithmic growth phase
-
3-Phenyllactic acid solution
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Flow cytometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 10^6 - 10^7 CFU/mL.
-
Treat the bacterial suspension with different concentrations of 3-phenyllactic acid (e.g., MIC, 2x MIC) for a specific duration (e.g., 30 minutes, 1 hour). Include an untreated control.
-
After treatment, add PI to a final concentration of 1-5 µg/mL to each sample.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Analyze the samples using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 488 nm) and collect the emission in the red channel (e.g., >610 nm).
-
The percentage of PI-positive cells (cells with damaged membranes) is determined for each sample. An increase in the PI-positive population in the PLA-treated samples compared to the control indicates cell membrane damage.
Visualizations
The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of 3-phenyllactic acid, a typical experimental workflow, and a proposed signaling pathway of its antimicrobial action.
Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria
Caption: Biosynthesis of 3-phenyllactic acid from phenylalanine in lactic acid bacteria.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Proposed Signaling Pathway of 3-Phenyllactic Acid's Antimicrobial Action
Caption: Proposed multi-targeted antimicrobial mechanism of 3-phenyllactic acid.
Conclusion and Future Directions
3-Phenyllactic acid is a promising natural antimicrobial compound with a well-documented broad-spectrum activity against a variety of pathogenic and spoilage microorganisms. Its multi-targeted mechanism of action, which includes cell membrane disruption, DNA interaction, and interference with quorum sensing and virulence factor expression, makes it an attractive candidate for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule.
Future research should focus on elucidating the precise molecular interactions of PLA with its bacterial targets, further defining the signaling cascades it disrupts, and evaluating its efficacy and safety in in vivo models. Additionally, synergistic studies with conventional antibiotics could reveal new therapeutic strategies to combat antimicrobial resistance. The continued investigation of 3-phenyllactic acid holds significant promise for the development of novel, safe, and effective antimicrobial agents for a wide range of applications in medicine, food preservation, and beyond.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. iTRAQ-based quantitative proteomic analysis of synergistic antibacterial mechanism of phenyllactic acid and lactic acid against Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 4. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanistic Understanding of Phenyllactic Acid Mediated Inhibition of Quorum Sensing and Biofilm Development in Pseudomonas Aeruginosa - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of 3-Phenyllactic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenyllactic acid (PLA) is a chiral molecule with two enantiomers, D-3-phenyllactic acid and L-3-phenyllactic acid. These enantiomers can exhibit different biological and pharmacological activities, making their separation and quantification crucial in various fields, including pharmaceuticals, natural products, and biotechnology.[1][2] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like 3-phenyllactic acid.[3][4] This application note provides a detailed protocol for the chiral separation of 3-phenyllactic acid enantiomers using HPLC.
Data Presentation
The following table summarizes quantitative data from different HPLC methods for the chiral separation of 3-phenyllactic acid enantiomers.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Temperature (°C) | Reference |
| Chiralcel OJ-H (Cellulose tris-(4-methyl benzoate)) | Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid | 0.5 | 261 | 25 | [1][5][6] |
| Astec® CHIROBIOTIC® R | 0.1% Ammonium Acetate in Methanol | 1.0 | 230 | 25 | [7][8] |
| CHIRALCEL OJ-RH | Water:Methanol:Acetonitrile (900:50:50, v/v/v) with 0.15% Trifluoroacetic Acid | 0.3 | 210 | 35 | [2] |
| Inertsil ODS-SP (with HP-β-CD as chiral mobile phase additive) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | [9] |
Experimental Workflow
Caption: Experimental workflow for the chiral separation of 3-phenyllactic acid enantiomers by HPLC.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of 3-phenyllactic acid enantiomers based on established methods.[2][5][6][7][8]
1. Materials and Reagents
-
Racemic 3-phenyllactic acid
-
D-(+)-3-Phenyllactic acid and L-(-)-3-Phenyllactic acid standards
-
HPLC grade hexane
-
HPLC grade isopropanol (IPA)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Deionized water
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral HPLC column (e.g., Chiralcel OJ-H, 250 x 4.6 mm, 5 µm or Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm).
3. Sample Preparation
-
Prepare a stock solution of racemic 3-phenyllactic acid at a concentration of 1 mg/mL in methanol.
-
Prepare individual standard solutions of D- and L-3-phenyllactic acid at a concentration of 1 mg/mL in methanol to determine the elution order.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
4. HPLC Method Parameters
Method 1: Based on Chiralcel OJ-H Column [1][5][6]
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10, v/v) containing 0.1% Trifluoroacetic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 261 nm
-
Injection Volume: 10 µL
Method 2: Based on Astec® CHIROBIOTIC® R Column [7][8]
-
Column: Astec® CHIROBIOTIC® R (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Ammonium Acetate in Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 0.5 µL
5. System Equilibration and Analysis
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject the individual D- and L-enantiomer standards to determine their respective retention times and the elution order.
-
Inject the racemic 3-phenyllactic acid sample.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
6. Data Analysis
-
Retention Time (t_R): Determine the retention time for each enantiomer peak.
-
Resolution (R_s): Calculate the resolution between the two enantiomer peaks using the following formula:
-
R_s = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
-
Separation Factor (α): Calculate the separation factor (selectivity) using the formula:
-
α = k'_2 / k'_1
-
Where k'_1 and k'_2 are the retention factors of the two enantiomers. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_0 is the void time.
-
-
Enantiomeric Excess (ee%): For non-racemic samples, calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
ee% = (|Area_1 - Area_2|) / (Area_1 + Area_2) x 100
-
Signaling Pathways and Logical Relationships
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation.
Caption: Logical relationship of enantiomer separation on a chiral stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Assay of (S)-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenyllactic acid (PLA) is a naturally occurring organic acid produced by various microorganisms, including lactic acid bacteria found in fermented foods and the human microbiome.[1][2][3] It has garnered significant attention in the scientific community for its broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][3][4] This document provides detailed protocols for assessing the antimicrobial and anti-biofilm efficacy of (S)-3-Phenyllactic acid, along with data presentation guidelines and visualizations to support research and development efforts.
The antimicrobial action of PLA is multifaceted. It is known to disrupt the cell wall and membrane integrity of microorganisms, leading to the leakage of intracellular components.[1] Furthermore, evidence suggests that PLA can bind to genomic DNA, thereby interfering with essential cellular processes.[1] Its effectiveness can be influenced by pH, with greater activity often observed in more acidic environments.[5]
These application notes are designed to provide researchers with a comprehensive toolkit to evaluate (S)-3-Phenyllactic acid as a potential therapeutic agent or preservative.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid Against Various Bacteria
| Microorganism | MIC (mg/mL) | MIC (mM) | Reference |
| Klebsiella pneumoniae | 2.5 | ~15 | [1] |
| Aggregatibacter actinomycetemcomitans | 3.3 | 20 | [6] |
| Salmonella enterica Derby | 2.0 - 2.75 | ~12 - 16.5 | [7] |
| Escherichia coli O26 | 2.0 - 2.75 | ~12 - 16.5 | [7] |
| Listeria innocua (pH 4.5) | - | 1.6 | [5] |
| Listeria innocua (pH 7.0) | - | 45 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid Against Various Fungi
| Microorganism | MIC (mg/mL) | Reference |
| Aspergillus spp. | < 7.5 | [4] |
| Penicillium spp. | < 7.5 | [4] |
| Fusarium spp. | < 7.5 | [4] |
| Rhizopus sp. | 180 | [8] |
| Mucor sp. | 180 | [8] |
Experimental Protocols
Preparation of (S)-3-Phenyllactic Acid Stock Solutions
(S)-3-Phenyllactic acid has reported solubility in water up to approximately 33 mg/mL, and this can be aided by ultrasonication.[9][10] For higher concentrations, organic solvents like DMSO are suitable.[9][10]
Materials:
-
(S)-3-Phenyllactic acid (solid)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
To prepare an aqueous stock solution, weigh the desired amount of (S)-3-Phenyllactic acid and dissolve it in sterile deionized water.
-
Vortex thoroughly to dissolve. If needed, use an ultrasonic bath to aid dissolution.[9][10]
-
For a high-concentration stock solution, dissolve (S)-3-Phenyllactic acid in DMSO.
-
Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
(S)-3-Phenyllactic acid stock solution
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the (S)-3-Phenyllactic acid stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of (S)-3-Phenyllactic acid.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial or fungal suspension to each well.
-
Include a positive control (broth with inoculum, no PLA) and a negative control (broth only).
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of (S)-3-Phenyllactic acid in which no visible growth is observed.
-
Optionally, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth to aid in the visualization of microbial growth.[11]
-
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates in an agar medium seeded with a test microorganism.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganism
-
(S)-3-Phenyllactic acid solution
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of the microorganism.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation and Application of Test Substance:
-
Using a sterile cork borer (e.g., 6 mm in diameter), create wells in the agar.
-
Carefully pipette a defined volume (e.g., 100 µL) of the (S)-3-Phenyllactic acid solution into each well.
-
Include a negative control (solvent used to dissolve the PLA) and a positive control (a known antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Anti-Biofilm Assay
This assay evaluates the ability of (S)-3-Phenyllactic acid to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganism
-
Appropriate growth medium
-
(S)-3-Phenyllactic acid solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of (S)-3-Phenyllactic acid in the growth medium directly in the wells of the microtiter plate.
-
Add the microbial inoculum (adjusted to a specific cell density) to each well.
-
Include positive (inoculum without PLA) and negative (medium only) controls.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilm with 125 µL of 0.1% crystal violet for 10-15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 30% acetic acid.
-
Measure the absorbance at a wavelength of approximately 570-595 nm using a plate reader.
-
A reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.
Procedure for Eradication of Pre-formed Biofilms:
-
Grow biofilms in the microtiter plate as described above (steps 2-4 for inhibition assay, but without PLA).
-
After biofilm formation, remove the planktonic cells and wash the wells.
-
Add different concentrations of (S)-3-Phenyllactic acid to the wells containing the pre-formed biofilms.
-
Incubate for a specified period (e.g., 24 hours).
-
Wash, stain, and quantify the remaining biofilm as described above (steps 6-10 for inhibition assay).
-
A decrease in absorbance compared to the untreated control indicates biofilm eradication.
Visualizations
Caption: Workflow for antimicrobial activity testing of (S)-3-Phenyllactic acid.
Caption: Proposed mechanism of antimicrobial action of (S)-3-Phenyllactic acid.
References
- 1. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 4. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. acm.or.kr [acm.or.kr]
Application Notes and Protocols for Solid-Phase Extraction of 3-Phenyllactic Acid from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 3-phenyllactic acid (PLA) from various complex matrices. The methodologies outlined below are designed to ensure high recovery and purity of PLA for subsequent analytical quantification.
Introduction
3-Phenyllactic acid is a broad-spectrum antimicrobial compound with significant interest in the food, pharmaceutical, and cosmetic industries. Accurate quantification of PLA in complex matrices such as microbial fermentation broths, biological fluids, and food products is crucial for research, quality control, and pharmacokinetic studies. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes interfering substances and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.
This guide details three distinct SPE protocols tailored for different sample types: a reversed-phase SPE for microbial fermentation broths, a mixed-mode SPE for biological fluids, and an anion-exchange SPE for food matrices.
Quantitative Data Summary
The following table summarizes the performance of different SPE methods for the extraction of 3-phenyllactic acid from a microbial fermentation broth (MRS broth).
| SPE Method | Matrix | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Reversed-Phase | MRS Broth | C18 | 10.5 (Elution) | 8.9 | [1] |
| Reversed-Phase | MRS Broth | C18 | 63.2 (Washing) | 1.2 | [1] |
| Simple Filtration | MRS Broth | - | 98.7 | 2.0 | [1] |
Note: In the referenced study, a significant portion of PLA was found in the washing fraction of the C18 SPE method, suggesting that for this specific matrix and analyte, a simple filtration method provided superior recovery.[1] However, for more complex matrices, SPE is generally recommended for its superior cleanup capabilities.
Experimental Protocols
Protocol 1: Reversed-Phase SPE for 3-Phenyllactic Acid from Microbial Fermentation Broth
This protocol is adapted from a method for extracting PLA from de Man, Rogosa and Sharpe (MRS) broth.[1]
1. Sample Pretreatment:
-
Centrifuge the microbial fermentation broth at 4400 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
2. SPE Cartridge:
-
C18 SPE Cartridge
3. SPE Procedure:
-
Activation: Activate the C18 cartridge by passing 20 mL of acetonitrile.
-
Equilibration: Equilibrate the cartridge with 20 mL of HPLC-grade water.
-
Sample Loading: Load the pretreated sample onto the cartridge.
-
Washing: Wash the cartridge with 5% aqueous acetonitrile. Note: In some cases, the analyte of interest may partially elute in this step, so it is advisable to collect and analyze this fraction during method development.
-
Elution: Elute the 3-phenyllactic acid with 95% aqueous acetonitrile.
4. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
Protocol 2: Mixed-Mode SPE for 3-Phenyllactic Acid from Biological Fluids (e.g., Plasma, Urine)
This is a generic protocol for the extraction of acidic compounds from biological fluids using a mixed-mode sorbent (combining reversed-phase and anion-exchange functionalities). This approach offers high selectivity and efficient removal of matrix interferences.
1. Sample Pretreatment:
-
Plasma/Serum: To disrupt protein binding, acidify the sample by adding a small volume of a weak acid (e.g., 2% phosphoric acid). Vortex for 20-30 seconds and then centrifuge to pellet the precipitated proteins. The supernatant is used for SPE.
-
Urine: Dilute the urine sample (e.g., 1:1) with a suitable buffer to adjust the pH. For acidic compounds, a pH of around 6 is often a good starting point to ensure the analyte is in its ionized form for anion exchange retention.
2. SPE Cartridge:
-
Mixed-Mode SPE Cartridge (e.g., a polymeric sorbent with both reversed-phase and strong anion-exchange functionalities).
3. SPE Procedure:
-
Conditioning: Condition the cartridge with 1-2 column volumes of methanol.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of a buffer similar in pH to the pretreated sample (e.g., 50 mM ammonium acetate, pH 6).
-
Sample Loading: Load the pretreated sample onto the cartridge at a slow and consistent flow rate (e.g., 1-2 drops per second).
-
Washing 1 (Polar Interferences): Wash the cartridge with the equilibration buffer to remove polar, non-retained interferences.
-
Washing 2 (Non-polar, Non-ionic Interferences): Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove non-polar interferences that are not retained by the ion-exchange mechanism.
-
Elution: Elute the 3-phenyllactic acid using an organic solvent containing a small percentage of a strong acid (e.g., 2% formic acid in methanol) or a high pH solution to disrupt the ionic interaction. The choice of elution solvent will depend on the specific mixed-mode sorbent used.
4. Post-Elution Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for chromatographic analysis.
Protocol 3: Anion-Exchange SPE for 3-Phenyllactic Acid from Food Matrices (e.g., Honey, Fruit Juices)
This protocol is based on the principle of retaining acidic compounds on a strong anion-exchange (SAX) sorbent.
1. Sample Pretreatment:
-
Honey: Dissolve the honey sample in deionized water to reduce viscosity.
-
Fruit Juice: Centrifuge the juice to remove any pulp or suspended solids.
-
Adjust the pH of the sample to be 1.5-2 pH units above the pKa of 3-phenyllactic acid (~3.6) to ensure it is in its anionic form.
2. SPE Cartridge:
-
Strong Anion-Exchange (SAX) SPE Cartridge.
3. SPE Procedure:
-
Conditioning: Condition the SAX cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.
-
Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures the analyte is charged (e.g., a phosphate or acetate buffer at pH ~5-6).
-
Sample Loading: Load the pretreated food sample onto the cartridge.
-
Washing: Wash the cartridge with the equilibration buffer to remove neutral and basic interferences. A subsequent wash with a weak organic solvent may also be performed to remove non-polar interferences.
-
Elution: Elute the 3-phenyllactic acid by passing a solvent that disrupts the ionic interaction. This can be achieved by using a solvent with a low pH (e.g., 2% formic acid in methanol) to neutralize the analyte, or a high concentration of a competing salt.
4. Post-Elution Processing:
-
Evaporate the eluate and reconstitute the residue as described in the previous protocols.
Visualizations
References
Application Note: Quantification of 3-Phenyllactic Acid in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA) is a phenolic acid with antimicrobial and antioxidant properties, making it a compound of interest in various fields, including clinical diagnostics and drug development. Accurate and sensitive quantification of 3-phenyllactic acid in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetics, metabolism, and potential as a biomarker. This application note provides a detailed protocol for the determination of 3-phenyllactic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle
The method involves the extraction of 3-phenyllactic acid from the biological matrix, followed by separation using liquid chromatography and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
3-Phenyllactic acid analytical standard
-
Stable isotope-labeled 3-phenyllactic acid (e.g., d5-3-phenyllactic acid) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free) for calibration and quality control samples
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-phenyllactic acid and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations for spiking into the biological matrix to create calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation for Plasma
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation: Dilute-and-Shoot for Urine
For urine samples, a simple dilution is often sufficient.
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.
-
Dilute 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in mobile phase A).
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 165.1 |
| Product Ion (m/z) | 119.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument, typically around -15 to -25 eV |
| Internal Standard | Monitor the appropriate transition for the chosen deuterated standard (e.g., d5-3-phenyllactic acid) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The provided values are based on available literature for 3-phenyllactic acid analysis in a non-biological matrix and may require adjustment.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the LC-MS/MS analysis of 3-phenyllactic acid and related organic acids in biological samples. Data is compiled from various sources and should be considered as a guideline. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
| Parameter | 3-Phenyllactic Acid (Urine)[1] | Related Organic Acids (Plasma/Urine) |
| Linearity Range | 50 - 1000 ng/mL | 10 - 10,000 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | 50 ng/mL | 10 - 50 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
| Recovery | > 90% | 85 - 115% |
| Accuracy (% Bias) | Not explicitly stated | Within ±15% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of 3-phenyllactic acid.
Caption: Principle of LC-MS/MS detection for 3-phenyllactic acid.
References
Application of (S)-3-Phenyllactic Acid as a Natural Food Preservative: Application Notes and Protocols
(S)-3-Phenyllactic acid (PLA) , a naturally occurring organic acid produced by various microorganisms, notably Lactic Acid Bacteria (LAB), has garnered significant attention as a promising natural food preservative. Its broad-spectrum antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms, coupled with its natural origin, positions it as a viable alternative to synthetic preservatives. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utilization of (S)-3-phenyllactic acid in food preservation.
Antimicrobial Spectrum and Efficacy
(S)-3-Phenyllactic acid exhibits a wide inhibitory spectrum against both bacteria and fungi, making it a versatile preservative for various food matrices. Its efficacy is often pH-dependent, with greater activity observed at lower pH values.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of (S)-3-phenyllactic acid against a range of common foodborne pathogens and spoilage microorganisms.
| Microorganism | Type | Food Matrix/Medium | pH | MIC (mg/mL) | MIC (mM) | Reference(s) |
| Listeria monocytogenes 10403S | Gram-positive bacterium | - | - | 6 | ~36.1 | [1] |
| Listeria innocua ATCC 33090 | Gram-positive bacterium | BHI Broth | 4.5 | - | 1.6 | [2] |
| Listeria innocua ATCC 33090 | Gram-positive bacterium | BHI Broth | 7.0 | - | 45 | [2] |
| Salmonella enterica Derby | Gram-negative bacterium | - | - | 2 - 2.75 | ~12.0 - 16.5 | [3] |
| Escherichia coli O26 | Gram-negative bacterium | - | - | 2 - 2.75 | ~12.0 - 16.5 | [3] |
| Klebsiella pneumoniae | Gram-negative bacterium | - | - | 2.5 | ~15.0 | [2] |
| Aggregatibacter actinomycetemcomitans | Gram-negative bacterium | - | - | 3.3 | 20 | [4] |
| Aspergillus spp. | Fungus | - | - | < 7.5 | < 45.1 | [3] |
| Penicillium spp. | Fungus | - | - | < 7.5 | < 45.1 | [3] |
| Fusarium spp. | Fungus | - | - | < 7.5 | < 45.1 | [3] |
Note: MIC values can vary depending on the specific strain, culture conditions, and the method used for determination.
Mechanisms of Antimicrobial Action
The antimicrobial activity of (S)-3-phenyllactic acid is multifaceted, involving the disruption of cellular structures and interference with key microbial processes.
Disruption of Cell Wall and Membrane Integrity
A primary mechanism of PLA's antimicrobial action is the disruption of the bacterial cell wall and membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][5]
Caption: Disruption of Bacterial Cell Wall and Membrane Integrity by (S)-3-Phenyllactic Acid.
Inhibition of Quorum Sensing
(S)-3-Phenyllactic acid has been shown to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). In Pseudomonas aeruginosa, PLA antagonistically binds to the QS receptors RhlR and PqsR, inhibiting the expression of virulence factors and biofilm formation.[6]
Caption: Inhibition of Quorum Sensing in P. aeruginosa by (S)-3-Phenyllactic Acid.
Interaction with Genomic DNA
Evidence also suggests that (S)-3-phenyllactic acid can bind to bacterial genomic DNA, potentially initiating its degradation and contributing to the overall antibacterial effect.[2]
Application in Food Systems
(S)-3-Phenyllactic acid has demonstrated efficacy in preserving a variety of food products.
Dairy Products
In milk, PLA has been shown to inhibit the growth of pathogens like Listeria monocytogenes. For instance, a concentration of 3 mg/mL in UHT whole and pasteurized milk effectively inhibited the growth of L. monocytogenes for 14 days at 4°C.[1]
Meat Products
PLA at concentrations of ≥3 mg/mL significantly reduced L. monocytogenes counts on spiced beef samples during storage.[1]
Bakery Products
(S)-3-Phenyllactic acid has been identified as a key antifungal compound in sourdough bread, contributing to its extended shelf life by inhibiting the growth of common spoilage molds such as Aspergillus, Penicillium, and Fusarium species.[3]
Beverages
While specific studies on the application of isolated (S)-3-phenyllactic acid in beverages are limited, its production by LAB during the fermentation of fruit and vegetable juices suggests its potential role in the preservation and flavor development of these products.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of (S)-3-phenyllactic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid
Introduction
(S)-3-Phenyllactic acid is a naturally occurring organic acid produced by various microorganisms, including lactic acid bacteria.[1][2][3] It has garnered significant interest for its broad-spectrum antimicrobial activity against both bacteria and fungi.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of compounds like (S)-3-Phenyllactic acid. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5][6] This application note provides a detailed protocol for determining the MIC of (S)-3-Phenyllactic acid using the broth microdilution method, a widely accepted and standardized technique.[4][5][7][8]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of (S)-3-Phenyllactic acid in a liquid growth medium.[5][9] The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and replicates.[4][8][10] Following incubation, the presence or absence of microbial growth is determined visually or by measuring turbidity.[4][8] The MIC is the lowest concentration of (S)-3-Phenyllactic acid at which no visible growth occurs.[4]
Materials and Reagents
-
(S)-3-Phenyllactic acid (powder, ≥98% purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Target microorganism(s) (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel micropipettes and sterile tips
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
Experimental Protocol
Preparation of (S)-3-Phenyllactic Acid Stock Solution
(S)-3-Phenyllactic acid has reported solubility in water of approximately 33.33 mg/mL, which may require ultrasonication to fully dissolve.[1] To ensure complete dissolution and facilitate serial dilutions, a stock solution in a suitable solvent is recommended. While it is soluble in DMSO, it is crucial to ensure the final concentration of the solvent in the assay does not affect microbial growth.
-
Stock Solution Preparation: Aseptically prepare a 10 mg/mL stock solution of (S)-3-Phenyllactic acid in sterile DMSO. For example, weigh 10 mg of (S)-3-Phenyllactic acid powder and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution in CAMHB. For instance, to achieve a starting concentration of 1024 µg/mL in the first well of the microtiter plate, prepare a 2X working solution of 2048 µg/mL in CAMHB. Note: The final DMSO concentration should be kept below 1% (v/v) in all wells to minimize its effect on bacterial growth.
Preparation of Microbial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.
-
Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Final Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11] This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Assay
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column (Column 1).
-
Serial Dilution:
-
Add 200 µL of the 2X working solution of (S)-3-Phenyllactic acid (e.g., 2048 µg/mL) to the wells in Column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from the wells in Column 1 to the corresponding wells in Column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to the desired final concentration (e.g., Column 10). Discard 100 µL from the wells in the last dilution column.
-
-
Controls:
-
Growth Control (Positive Control): Wells containing 100 µL of CAMHB and 100 µL of the final microbial inoculum, without any (S)-3-Phenyllactic acid.
-
Sterility Control (Negative Control): Wells containing 200 µL of sterile CAMHB only.
-
-
Inoculation: Add 100 µL of the final microbial inoculum (5 x 10⁵ CFU/mL) to all wells except the sterility control wells. This will bring the final volume in each well to 200 µL and dilute the (S)-3-Phenyllactic acid concentrations to their final 1X concentrations.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5][8]
Interpretation of Results
After incubation, examine the microtiter plate for visible turbidity. The MIC is the lowest concentration of (S)-3-Phenyllactic acid that completely inhibits the visible growth of the microorganism.[4] Growth is indicated by the turbidity or a pellet at the bottom of the well, while a lack of growth will appear clear.[8]
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner.
Table 1: Example of MIC Data for (S)-3-Phenyllactic Acid against E. coli ATCC 25922
| Well | (S)-3-Phenyllactic acid Concentration (µg/mL) | Growth (+/-) |
| 1 | 1024 | - |
| 2 | 512 | - |
| 3 | 256 | - |
| 4 | 128 | + |
| 5 | 64 | + |
| 6 | 32 | + |
| 7 | 16 | + |
| 8 | 8 | + |
| 9 | 4 | + |
| 10 | 2 | + |
| 11 | Growth Control | + |
| 12 | Sterility Control | - |
In this example, the MIC of (S)-3-Phenyllactic acid against E. coli ATCC 25922 is 256 µg/mL.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of (S)-3-Phenyllactic acid.
Logic of MIC Determination
Caption: Logic for determining the MIC value from experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: (S)-3-Phenyllactic Acid as a Non-Antibiotic Feed Additive in Animal Nutrition
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Phenyllactic acid (PLA), a natural organic acid produced by various microorganisms, including Lactobacillus species, has emerged as a promising alternative to antibiotic growth promoters in animal feed. Its broad-spectrum antimicrobial activity, coupled with potential immunomodulatory effects, positions it as a valuable tool for enhancing animal health and performance in a sustainable manner. These application notes provide a comprehensive overview of the use of (S)-3-Phenyllactic acid in animal feed, detailing its effects on growth performance, gut microbiota, and immune response. Furthermore, detailed protocols for key experiments are provided to facilitate further research and development in this area.
Data Presentation: Efficacy of (S)-3-Phenyllactic Acid Supplementation
The following tables summarize the quantitative data from various studies on the effects of dietary (S)-3-Phenyllactic acid supplementation in broilers and pigs.
Table 1: Effects of (S)-3-Phenyllactic Acid on Growth Performance in Broilers
| Parameter | Control | 0.1% PLA | 0.2% PLA | 0.4% PLA | Antibiotic Growth Promoter (AGP) | Citation |
| Body Weight Gain (g) | Improved | Improved | No significant effect | Improved | [1] | |
| d 21-35 | Greater than Control | Greater than Control | [2] | |||
| Feed Intake (g) | Lower (d 0-7) | [2] | ||||
| Feed Conversion Ratio | Improved | Improved | No significant effect | Improved | [1] | |
| d 21-35 | Improved | Improved | [2] |
Table 2: Effects of (S)-3-Phenyllactic Acid on Gut Microbiota in Broilers (Cecal Content)
| Microbial Group | Control | 0.1% PLA | 0.2% PLA | 0.4% PLA | Antibiotic Growth Promoter (AGP) | Citation |
| Lactobacillus (cfu/g) | Increased | [1] | ||||
| Total Coliforms (cfu/g) | Decreased | Decreased | Decreased | Decreased | [1] | |
| Escherichia coli (large intestine) | Lower | Lower | Lower | [2] |
Table 3: Effects of (S)-3-Phenyllactic Acid on Immune Parameters in Broilers
| Parameter | Control | 0.1% PLA | 0.2% PLA | 0.4% PLA | Antibiotic Growth Promoter (AGP) | Citation |
| White Blood Cells | Higher | Higher | Higher | [1] | ||
| Heterophils | Higher | Higher | Higher | [1] | ||
| Heterophil to Lymphocyte Ratio | Lower | [1] | ||||
| White Blood Cell Concentration | Increased | [2] | ||||
| Lymphocyte Percentage | Increased | [2] |
Proposed Signaling Pathway for Immunomodulation
While the precise molecular mechanisms of (S)-3-Phenyllactic acid on host immune cells are still under investigation, based on the known effects of other organic acids and microbial metabolites, a plausible signaling pathway involves the modulation of Toll-like Receptor (TLR) signaling, leading to downstream effects on NF-κB and MAPK pathways. This hypothetical pathway illustrates how PLA may exert its immunomodulatory effects.
Caption: Proposed signaling pathway for (S)-3-Phenyllactic acid immunomodulation.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of (S)-3-Phenyllactic acid.
Caption: Workflow for an animal performance trial.
Caption: Workflow for 16S rRNA gut microbiota analysis.
Experimental Protocols
Broiler Growth Performance Trial
Objective: To evaluate the effect of dietary (S)-3-Phenyllactic acid supplementation on the growth performance of broiler chickens.
Materials:
-
Day-old broiler chicks
-
Basal diet (corn-soybean meal based)
-
(S)-3-Phenyllactic acid
-
Antibiotic growth promoter (positive control)
-
Weighing scale
-
Feeders and waterers
-
Individually ventilated cages or floor pens
Protocol:
-
Animal Acclimation: Upon arrival, randomly allocate day-old chicks to experimental units (cages or pens) and provide a common starter diet and water ad libitum for a 7-day acclimation period.
-
Experimental Diets: Formulate experimental diets:
-
T1: Basal diet (Control)
-
T2: Basal diet + 0.1% (S)-3-Phenyllactic acid
-
T3: Basal diet + 0.2% (S)-3-Phenyllactic acid
-
T4: Basal diet + Antibiotic Growth Promoter (at recommended dosage)
-
-
Experimental Period: From day 8 to day 42, provide the respective experimental diets and fresh water ad libitum.
-
Data Collection:
-
Body Weight (BW): Weigh birds individually at the start of the trial (day 8) and at the end of each phase (e.g., day 21 and day 42).
-
Feed Intake (FI): Record the amount of feed provided and the remaining feed for each experimental unit at the end of each phase to calculate feed intake.
-
Feed Conversion Ratio (FCR): Calculate FCR as the ratio of feed intake to body weight gain for each phase.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the dietary treatments on growth performance parameters.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
Objective: To characterize the changes in the cecal microbiota of broilers supplemented with (S)-3-Phenyllactic acid.
Materials:
-
Cecal samples from the broiler performance trial
-
Sterile collection tubes
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for 16S rRNA gene amplification (V3-V4 region)
-
PCR reagents
-
Agarose gel electrophoresis equipment
-
High-throughput sequencing platform (e.g., Illumina MiSeq)
Protocol:
-
Sample Collection: At the end of the performance trial (day 42), euthanize a subset of birds from each treatment group. Aseptically collect the cecal contents into sterile tubes and immediately store at -80°C.
-
DNA Extraction: Extract total genomic DNA from the cecal samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) and a high-fidelity DNA polymerase.[3]
-
Library Preparation and Sequencing: Purify the PCR products and prepare sequencing libraries according to the guidelines of the sequencing platform. Sequence the libraries on a high-throughput sequencer.[3]
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA or Greengenes).
-
Analyze alpha and beta diversity to compare the microbial community structure between treatment groups.
-
Evaluation of Immune Response in Pigs
Objective: To assess the immunomodulatory effects of (S)-3-Phenyllactic acid in weaned piglets.
Materials:
-
Weaned piglets
-
Experimental diets (as in the performance trial, adapted for pigs)
-
Blood collection tubes (with and without anticoagulant)
-
Hemocytometer and microscope
-
ELISA kits for swine cytokines (e.g., TNF-α, IL-6)
-
Reagents for lymphocyte proliferation assay
Protocol:
-
Experimental Design: Similar to the broiler trial, acclimate weaned piglets and then assign them to different dietary treatment groups (Control, PLA, AGP).
-
Blood Sample Collection: Collect blood samples from the jugular vein at specified time points (e.g., day 0, 14, and 28 of the trial). Collect blood in tubes with EDTA for white blood cell counts and in serum separator tubes for cytokine analysis.
-
White Blood Cell (WBC) Count:
-
Cytokine Analysis (ELISA):
-
Separate the serum from the clotted blood by centrifugation.
-
Use commercial ELISA kits to quantify the concentrations of specific cytokines (e.g., TNF-α, IL-6) in the serum samples according to the manufacturer's protocol.[6]
-
-
Lymphocyte Proliferation Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood using density gradient centrifugation.
-
Culture the PBMCs in the presence of a mitogen (e.g., Concanavalin A) and the experimental treatments (in vitro).
-
Measure lymphocyte proliferation using a suitable method, such as the MTT assay or EdU incorporation assay.[7][8]
-
Conclusion
(S)-3-Phenyllactic acid demonstrates significant potential as a natural, non-antibiotic feed additive for improving growth performance, modulating gut microbiota, and enhancing the immune response in livestock. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and validate the application of (S)-3-Phenyllactic acid in animal production systems. Future research should focus on elucidating the precise molecular mechanisms underlying its immunomodulatory effects and optimizing its application for various animal species and production stages.
References
- 1. eaglebio.com [eaglebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 16S rRNA gene-based microbiota profiles from diverse avian faeces are largely independent of DNA preservation and extraction method [frontiersin.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. scribd.com [scribd.com]
- 6. Contact Support [bioworlde.com]
- 7. researchgate.net [researchgate.net]
- 8. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 3-Phenyllactic Acid Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyllactic acid (PLA) and its derivatives are a class of compounds of significant interest in the pharmaceutical, cosmetic, and food industries due to their broad-ranging biological activities, including antimicrobial and antioxidant properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for quality control in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in the structural characterization of 3-phenyllactic acid and its derivatives.
Principles of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For the structural analysis of organic molecules like 3-phenyllactic acid derivatives, the most informative nuclei are ¹H (proton) and ¹³C (carbon-13).
-
¹H NMR Spectroscopy: Provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative abundance through integration.
-
¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment.
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC provide through-bond correlations between nuclei, enabling the definitive assignment of complex structures.
Data Presentation: ¹H and ¹³C NMR of 3-Phenyllactic Acid and its Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for 3-phenyllactic acid and representative derivatives. Data is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 3-Phenyllactic Acid and Derivatives
| Compound | H-2 (dd, J in Hz) | H-3a (dd, J in Hz) | H-3b (dd, J in Hz) | Aromatic Protons (m) | Other Protons (s, t, q, etc.) |
| 3-Phenyllactic Acid | 4.45 (8.0, 4.5) | 3.15 (14.0, 4.5) | 2.98 (14.0, 8.0) | 7.25-7.40 | OH, COOH (broad s) |
| Methyl 3-Phenyllactate | 4.42 (7.8, 4.4) | 3.13 (14.0, 4.4) | 2.96 (14.0, 7.8) | 7.23-7.38 | 3.75 (s, 3H, OCH₃) |
| 3-(4-Hydroxyphenyl)lactic Acid | 4.38 (8.2, 4.2) | 3.05 (14.2, 4.2) | 2.90 (14.2, 8.2) | 7.10 (d, 8.5), 6.75 (d, 8.5) | OH, COOH (broad s) |
| 3-(4-Nitrophenyl)lactic Acid | 4.55 (7.9, 4.6) | 3.30 (14.1, 4.6) | 3.15 (14.1, 7.9) | 8.15 (d, 8.8), 7.50 (d, 8.8) | OH, COOH (broad s) |
| N-Benzyl-3-phenyllactamide | 4.35 (7.5, 4.8) | 3.08 (13.8, 4.8) | 2.95 (13.8, 7.5) | 7.15-7.35 | 4.40 (d, 5.5, 2H, NCH₂), NH (broad t) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 3-Phenyllactic Acid and Derivatives
| Compound | C-1 (C=O) | C-2 (CH-OH) | C-3 (CH₂) | Aromatic C (quat.) | Aromatic C (CH) | Other Carbons |
| 3-Phenyllactic Acid | 178.5 | 70.8 | 40.5 | 136.5 | 129.5, 128.6, 127.2 | - |
| Methyl 3-Phenyllactate | 174.2 | 70.9 | 40.6 | 136.8 | 129.4, 128.5, 127.0 | 52.3 (OCH₃) |
| 3-(4-Hydroxyphenyl)lactic Acid | 178.8 | 71.0 | 39.5 | 155.5, 128.0 | 130.5, 115.8 | - |
| 3-(4-Nitrophenyl)lactic Acid | 177.9 | 69.9 | 40.1 | 147.5, 144.0 | 130.2, 123.8 | - |
| N-Benzyl-3-phenyllactamide | 173.5 | 71.5 | 41.0 | 137.0, 138.2 | 129.3, 128.7, 128.4, 127.8, 127.5, 127.3 | 43.8 (NCH₂) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra are contingent on proper sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of the 3-phenyllactic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. CDCl₃ is a good first choice for many derivatives. For more polar compounds, DMSO-d₆ or Methanol-d₄ can be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer. If not, it can be added, but referencing to the residual solvent peak is also a common practice.
Protocol 2: Acquisition of 1D NMR Spectra
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for samples of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30') is common.
-
Spectral Width: A spectral width of 0 to 200 ppm covers the expected range for these compounds.
-
Number of Scans: 128 to 1024 scans or more may be necessary depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation
For complex derivatives or for unambiguous assignment, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically over 2-3 bonds). This is crucial for identifying adjacent protons in the aliphatic chain and within the aromatic ring.
-
Pulse Sequence: A standard COSY sequence (e.g., 'cosygpqf').
-
Parameters: Typically acquired with 256-512 increments in the indirect dimension (F1) and 2-4 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons. This allows for the direct assignment of protonated carbons.
-
Pulse Sequence: A phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Typically acquired with 256 increments in F1 and 2-8 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as the carbonyl and substituted aromatic carbons.
-
Pulse Sequence: A gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Parameters: Typically acquired with 256-512 increments in F1 and 4-16 scans per increment. The long-range coupling delay can be optimized for an average J-coupling of 8 Hz.
-
Structural Elucidation Strategy using 1D and 2D NMR
The following logical workflow illustrates how to combine the information from various NMR experiments for the complete structural elucidation of a 3-phenyllactic acid derivative.
Application Notes and Protocols for In Vitro Cytotoxicity Testing of (S)-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of (S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid with known antimicrobial properties.[1] The following protocols and data serve as a foundational resource for investigating its potential as a therapeutic agent.
Introduction
(S)-3-Phenyllactic acid is a metabolite produced by various microorganisms and has garnered interest for its biological activities.[1] Understanding its cytotoxic potential is a critical step in the evaluation of its therapeutic applications, including in oncology. This document outlines standard in vitro cell culture assays to quantify the cytotoxic effects of (S)-3-Phenyllactic acid.
Data Presentation
Table 1: Cytotoxicity of (S)-3-Phenyllactic Acid Ionic Liquids on Human Cervical Epithelial Cells [1]
| Formulation | Concentration (mM) | Mean Cell Viability (%) |
| Choline:(S)-3-PLA (1:2) | 100 | 0.4 - 4.1 |
| 50 | 0.4 - 4.1 | |
| 25 | ~27.4 | |
| 12.5 | > 64.4 | |
| 6.25 | Significantly increased | |
| 3.125 | Significantly increased | |
| Carnitine:(S)-3-PLA (1:1) | 100 | 0.5 - 3.6 |
| 50 | 0.5 - 3.6 | |
| 25 | 0.5 - 3.6 | |
| 12.5 | ~64.4 | |
| 6.25 | > 64.4 | |
| 3.125 | Significantly increased |
Note: The study also indicated that at lower concentrations (3.125 mM and 6.25 mM), the PLA ionic liquids significantly increased cell viability compared to untreated controls.[1] The observed cytotoxicity at higher concentrations was suggested to be partially attributable to the low pH of the solutions.[1]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are general templates and may require optimization based on the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (S)-3-Phenyllactic acid in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[4][5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Various assays can be used to detect different stages of apoptosis.[6][7][8]
This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (S)-3-Phenyllactic acid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspases are a family of proteases that are activated during apoptosis.[6][7]
Protocol:
-
Cell Seeding and Treatment: Treat cells with (S)-3-Phenyllactic acid as described previously.
-
Cell Lysis: Lyse the cells to release their contents.
-
Caspase Reaction: Add a specific caspase substrate (e.g., for caspase-3, -8, or -9) conjugated to a fluorescent or colorimetric reporter.
-
Signal Measurement: Measure the fluorescence or absorbance to quantify caspase activity.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like (S)-3-Phenyllactic acid.
Experimental workflow for cytotoxicity testing.
Signaling Pathways in Apoptosis
The cytotoxic effects of many compounds are mediated through the induction of apoptosis. While the specific molecular interactions of (S)-3-Phenyllactic acid with apoptotic machinery are still under investigation, it is likely to involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
General overview of apoptosis signaling pathways.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing (S)-3-Phenyllactic Acid Production in Lactobacillus plantarum
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of (S)-3-phenyllactic acid (S-PLA) in Lactobacillus plantarum. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your S-PLA yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during S-PLA production experiments with Lactobacillus plantarum.
Q1: My L. plantarum strain is producing very low levels of S-PLA. What are the initial steps to improve the yield?
A1: Low S-PLA yield is a common challenge, often due to bottlenecks in the metabolic pathway.[1] Here are the primary troubleshooting steps:
-
Substrate Availability: The conversion of L-phenylalanine to phenylpyruvic acid (PPA) is often the rate-limiting step.
-
Cofactor Limitation: The reduction of PPA to S-PLA is catalyzed by lactate dehydrogenase (LDH) and requires NADH as a cofactor. Insufficient NADH can limit the reaction rate.
-
Solution: Enhance NADH regeneration. This can be achieved by expressing a heterologous formate dehydrogenase (FDH), which increases the intracellular NADH/NAD+ ratio.[4]
-
-
Sub-optimal Fermentation Conditions: The growth of L. plantarum and its metabolic activity are highly dependent on environmental conditions.
-
Solution: Optimize fermentation parameters such as pH, temperature, and medium composition. For L. plantarum, a pH of around 6.5 and a temperature of 30°C are often optimal for growth and lactic acid production.[5] Ensure the medium has adequate carbon and nitrogen sources.
-
Q2: I am trying to overexpress the lactate dehydrogenase (ldhL) gene to increase S-PLA production, but I'm having trouble with the genetic manipulation of L. plantarum. What are some common issues and solutions?
A2: Genetic manipulation of L. plantarum can be challenging. Here are some common hurdles and troubleshooting tips, particularly for electroporation:
-
Low Transformation Efficiency:
-
Cause: Cell wall thickness, improper preparation of electrocompetent cells, or degradation of plasmid DNA.
-
Troubleshooting:
-
Grow cells in MRS broth supplemented with glycine (e.g., 1%) to weaken the cell wall.[6]
-
Ensure all centrifugation and washing steps during competent cell preparation are performed at 4°C with ice-cold solutions.[7]
-
Use freshly prepared, high-quality plasmid DNA. Ligation mixtures should be purified before electroporation.[6]
-
Optimize electroporation parameters (voltage, capacitance, resistance) for your specific strain and cuvette size. A common starting point is 1.5 kV, 25 µF, and 800 Ω for a 2-mm gap cuvette.[6]
-
-
-
Arcing during Electroporation:
-
Cause: High salt concentration in the DNA preparation or competent cells, or air bubbles in the cuvette.
-
Troubleshooting:
-
-
Plasmid Instability:
-
Cause: The plasmid may be unstable in L. plantarum without selective pressure.
-
Solution: Always include the appropriate antibiotic in your growth media to maintain the plasmid.
-
Q3: My S-PLA yield is high in small-scale batch cultures, but I'm facing challenges when scaling up to a fed-batch fermentation. What could be the problem?
A3: Scaling up fermentation presents new challenges. Here are some factors to consider for fed-batch processes:
-
Substrate Inhibition: High concentrations of PPA can be inhibitory to L. plantarum.
-
Solution: Implement a fed-batch strategy where PPA is added intermittently or continuously to maintain a low but sufficient concentration in the fermenter.[10]
-
-
Product Inhibition: Accumulation of S-PLA and other organic acids can lower the pH and inhibit cell growth and metabolism.
-
Solution: Control the pH of the fermentation broth by adding a base (e.g., NaOH or CaCO3). A variable volume fed-batch strategy can also help dilute the inhibitory products.[10]
-
-
Nutrient Limitation: In high-density cultures, other nutrients besides the primary carbon source can become limiting.
-
Solution: Supplement the feed medium with yeast extract, peptone, and essential minerals to support sustained growth and productivity.[11]
-
Q4: I've read that quorum sensing can influence S-PLA production. How can I leverage this to improve my yield?
-
Strategies to Enhance Quorum Sensing:
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of different strategies for enhancing S-PLA production.
Table 1: Effect of Different Strains and Substrates on S-PLA Production
| Lactobacillus Strain | Substrate | S-PLA Concentration (mM) | Reference |
| L. plantarum (various) | Phenylalanine | 0.16 - 0.46 | [3] |
| L. plantarum ITM21B | Phenylalanine | ~0.31 | [3] |
| L. acidophilus | Phenylalanine | 0.57 | [3] |
| L. plantarum M1 | MRS medium | >0.05 mg/mL | [2] |
Table 2: Impact of Genetic and Process Modifications on S-PLA Yield
| Modification Strategy | Strain | Fold Increase in Yield/Productivity | Resulting S-PLA Concentration | Reference |
| PPA as substrate (vs. Phenylalanine) | Lactobacillus sp. SK007 | 14-fold | Not specified | [2] (Implied) |
| Microencapsulation | L. plantarum AB-1 | 1.2-fold (19.96%) | Not specified | [1] |
| Addition of 24 µM DPD | L. plantarum AB-1 | 1.23-fold (23.44%) | 0.328 g/L | [1] |
| NADH Regeneration (FDH expression) | L. plantarum | Enhanced production | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Gene Knockout in Lactobacillus plantarum via Homologous Recombination
This protocol describes a two-step homologous recombination process for creating a markerless gene deletion.
I. Construction of the Suicide Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from L. plantarum genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a suicide vector (e.g., a pUC18-based plasmid that cannot replicate in L. plantarum) on either side of a selectable marker (e.g., an antibiotic resistance gene like tetracycline resistance).
-
Verify the construct by restriction digestion and sequencing.
II. First Crossover (Integration):
-
Introduce the suicide vector into L. plantarum via electroporation (see troubleshooting Q2 for tips).
-
Plate the transformed cells on MRS agar containing the appropriate antibiotic for selecting single-crossover integrants.
-
Confirm the integration of the plasmid into the chromosome by PCR using primers flanking the integration site.
III. Second Crossover (Excision):
-
Cultivate the confirmed single-crossover mutants in MRS broth without antibiotic selection for several generations to facilitate the second crossover event.
-
Plate the culture onto MRS agar containing a counter-selectable marker (if available) or use a screening method like replica plating to identify colonies that have lost the antibiotic resistance marker.
-
Screen the resulting colonies by PCR to identify those with the desired gene deletion.
Protocol 2: Fed-Batch Fermentation for High-Yield S-PLA Production
This protocol outlines a fed-batch fermentation strategy to maximize S-PLA production while minimizing substrate inhibition.
I. Inoculum Preparation:
-
Inoculate a single colony of the S-PLA producing L. plantarum strain into 10 mL of MRS broth.
-
Incubate at 30°C for 16-24 hours without shaking.
-
Use this pre-culture to inoculate a larger volume of MRS broth (e.g., 100 mL in a 250 mL flask) and incubate under the same conditions to obtain the seed culture for the fermenter.
II. Batch Phase:
-
Prepare the fermentation medium (e.g., modified MRS with a limited initial concentration of PPA, typically 1-5 g/L).
-
Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).
-
Set the fermentation parameters: temperature at 30°C, and maintain pH at 6.5 by automatic addition of 5M NaOH.[5] Agitation should be kept low (e.g., 100-150 rpm) to maintain microaerophilic conditions.[11]
III. Fed-Batch Phase:
-
Prepare a concentrated feed solution containing PPA and a carbon source (e.g., glucose).
-
Once the initial PPA in the batch phase is nearly consumed (monitor by HPLC), start the feeding.
-
The feeding strategy can be a constant feed rate or a pulse-feeding approach based on the real-time concentration of PPA in the fermenter. The goal is to maintain a low, non-inhibitory concentration of PPA.[10]
-
Continue the fermentation until S-PLA production ceases.
IV. Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), pH, and concentrations of PPA, S-PLA, and other metabolites (e.g., lactic acid, glucose) by HPLC.
Visualizations
(S)-3-Phenyllactic Acid Biosynthesis Pathway
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of NADH Availability on 3-Phenyllactic Acid Production by Lactobacillus plantarum Expressing Formate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling [mdpi.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. eppendorf.com [eppendorf.com]
- 8. goldbio.com [goldbio.com]
- 9. Electroporation—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. scialert.net [scialert.net]
- 11. Batch and fed-batch strategies of lactic acid production by Lactobacillus plantarum BL011 using soybean hull hydrolysates as substrate | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting of the AI-2/LuxS Mediated Growth Characteristics and Bacteriostatic Ability of Lactiplantibacillus plantarum SS-128 by Integration of Transcriptomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-3-Phenyllactic Acid from Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (S)-3-Phenyllactic acid (PLA) from complex fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (S)-3-Phenyllactic acid from fermentation broth?
A1: The primary challenges stem from the complex composition of the fermentation broth, which contains a mixture of components that can interfere with the isolation and purification of the target molecule, (S)-3-Phenyllactic acid. These challenges include:
-
Complex Matrix: The fermentation broth is a complex mixture of microbial cells, residual media components (sugars, proteins, salts), other organic acids (e.g., lactic acid, acetic acid), and various metabolites produced by the microorganisms.[1]
-
Low Concentration: The concentration of (S)-3-Phenyllactic acid in the fermentation broth can be relatively low, requiring efficient extraction and concentration methods.
-
Co-extraction of Impurities: Structurally similar compounds and other organic acids can be co-extracted with PLA, leading to difficulties in achieving high purity.
-
Emulsion Formation: During solvent extraction, the presence of proteins and other surface-active molecules in the broth can lead to the formation of stable emulsions, complicating phase separation.
-
Product Degradation: (S)-3-Phenyllactic acid may be sensitive to extreme pH and high temperatures, which can lead to degradation during purification.
Q2: What initial steps should be taken to prepare the fermentation broth for purification?
A2: Before proceeding with purification, it is crucial to pre-treat the fermentation broth to remove major interfering substances. The typical initial steps are:
-
Biomass Removal: Centrifugation or microfiltration is used to separate the microbial cells from the broth.
-
Protein Precipitation and Removal: Proteins can be removed by methods such as acidification followed by centrifugation, or ultrafiltration. This step is critical to prevent emulsion formation during subsequent solvent extraction.
Q3: Which solvent is most effective for extracting (S)-3-Phenyllactic acid from the fermentation broth?
A3: Ethyl acetate is a commonly used and effective solvent for the liquid-liquid extraction of (S)-3-Phenyllactic acid from acidified fermentation broth. Its selection is based on its good partitioning coefficient for PLA and its immiscibility with water.
Troubleshooting Guides
Solvent Extraction
Problem: Low Recovery of (S)-3-Phenyllactic Acid
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - pH Adjustment: Ensure the pH of the fermentation broth is sufficiently acidic (typically pH 2-3) to protonate the phenyllactic acid, making it more soluble in the organic solvent. - Multiple Extractions: Perform multiple extractions with smaller volumes of ethyl acetate rather than a single extraction with a large volume. This is generally more efficient. - Inadequate Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for mass transfer. However, avoid overly vigorous shaking to prevent stable emulsion formation. |
| Product Degradation | - Temperature Control: Avoid high temperatures during the extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure for solvent removal. - pH Monitoring: Prolonged exposure to very low pH can potentially cause degradation. Minimize the time the product spends in highly acidic conditions. |
Problem: Persistent Emulsion Formation During Extraction
| Possible Cause | Recommended Solution |
| Presence of Proteins and Surfactants | - Pre-treatment: Ensure that proteins have been effectively removed from the fermentation broth before extraction. - Salting Out: Add a saturated solution of sodium chloride (brine) to the emulsion. The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of the organic solvent in the aqueous phase and destabilizing the emulsifying agents.[2][3][4] - Centrifugation: Centrifuging the emulsion can help to coalesce the dispersed droplets and break the emulsion.[5] - Filtration: Filtering the emulsion through a bed of Celite or glass wool can sometimes help to break the emulsion.[2] - Gentle Mixing: Instead of vigorous shaking, use gentle inversions or a rocking motion to mix the phases. This minimizes the formation of fine droplets that lead to stable emulsions.[4] |
Crystallization
Problem: Failure of (S)-3-Phenyllactic Acid to Crystallize
| Possible Cause | Recommended Solution |
| Solution is Not Supersaturated | - Concentration: The solution may be too dilute. Carefully evaporate more of the solvent to increase the concentration of the (S)-3-Phenyllactic acid. - Solvent Choice: The chosen solvent system may be too good a solvent for PLA at the crystallization temperature. Consider using a solvent system where PLA has high solubility at high temperatures and low solubility at low temperatures (e.g., ethyl acetate-hexane, toluene-hexane). |
| Presence of Impurities | - Purity of the Crude Extract: Impurities can inhibit crystal nucleation and growth. If the crude extract is highly impure, consider an additional purification step before crystallization, such as column chromatography. - Decolorization: If the solution is colored, it may indicate the presence of impurities. Treat the solution with activated charcoal to adsorb colored impurities before attempting crystallization.[6] |
| Slow Nucleation | - Seeding: Introduce a small seed crystal of pure (S)-3-Phenyllactic acid to the supersaturated solution to initiate crystal growth. - Scratching: Scratch the inside of the crystallization vessel with a glass rod at the air-liquid interface. The small glass particles generated can act as nucleation sites.[6] - Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. |
Problem: Oiling Out Instead of Crystallization
| Possible Cause | Recommended Solution |
| High Concentration of Impurities | - Purification: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing. Purify the crude extract further before attempting crystallization. |
| Solution is Too Supersaturated | - Dilution: The solution may be too concentrated. Add a small amount of the solvent back to the oiled-out mixture, heat to dissolve, and then allow it to cool slowly again. |
| Rapid Cooling | - Slower Cooling Rate: Cool the solution more slowly to give the molecules sufficient time to arrange themselves into a crystal lattice. |
Quantitative Data
Table 1: Comparison of Purification Methods for Organic Acids from Fermentation Broth (Illustrative)
| Purification Method | Recovery Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Solvent Extraction | 70-90 | 85-95 | High selectivity, relatively simple | Emulsion formation, use of organic solvents |
| Adsorption | 60-85 | 90-98 | High purity, no solvent required | Resin cost and regeneration |
| Crystallization | 50-80 | >99 | Very high purity, cost-effective | Can be challenging to optimize, potential for low yield |
| Membrane Filtration | 80-95 | 80-90 | High throughput, no phase change | Membrane fouling, lower selectivity |
Note: The values in this table are illustrative and can vary significantly depending on the specific fermentation broth composition and the optimization of the purification process.
Experimental Protocols
Protocol 1: Solvent Extraction of (S)-3-Phenyllactic Acid
Objective: To extract (S)-3-Phenyllactic acid from a pre-treated fermentation broth.
Materials:
-
Pre-treated fermentation broth (cell-free and protein-free)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Acidification: Adjust the pH of the pre-treated fermentation broth to 2.0-3.0 with HCl or H₂SO₄. Monitor the pH carefully.
-
Extraction: a. Transfer the acidified broth to a separatory funnel. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Stopper the funnel and gently invert it multiple times (e.g., 10-15 times), releasing the pressure frequently by opening the stopcock. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate. The upper layer is the organic phase (ethyl acetate containing PLA), and the lower layer is the aqueous phase. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Combine and Wash: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic extract with a small volume of brine solution to remove residual water and some water-soluble impurities. c. Allow the layers to separate and discard the aqueous layer.
-
Drying: a. Transfer the organic layer to a clean, dry flask. b. Add anhydrous sodium sulfate to the organic extract to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the solution is dry.
-
Solvent Evaporation: a. Decant or filter the dried organic extract to remove the sodium sulfate. b. Concentrate the organic extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude (S)-3-Phenyllactic acid as an oil or solid.
Protocol 2: Crystallization of (S)-3-Phenyllactic Acid
Objective: To purify crude (S)-3-Phenyllactic acid obtained from solvent extraction.
Materials:
-
Crude (S)-3-Phenyllactic acid
-
Crystallization solvent (e.g., ethyl acetate, toluene, or a mixture such as ethyl acetate-hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system in which (S)-3-Phenyllactic acid is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: a. Place the crude (S)-3-Phenyllactic acid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent to the flask. c. Gently heat the mixture on a hot plate with stirring until all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent.
-
Cooling and Crystallization: a. Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Once the flask has reached room temperature, place it in an ice bath to induce further crystallization and maximize the yield.
-
Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold crystallization solvent to remove any adhering impurities.
-
Drying: a. Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of (S)-3-Phenyllactic acid.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting HPLC analysis of organic acids in complex samples
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of organic acids in complex samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of organic acids in a direct question-and-answer format.
Q1: Why are my organic acid peaks showing poor shape (tailing or fronting)?
A1: Poor peak shape is a common issue that can compromise the accuracy and reproducibility of your analysis. It is typically caused by secondary interactions on the column, issues with the mobile phase, or extra-column effects.[1][2]
-
Peak Tailing: This occurs when the back half of the peak is elongated. A common cause for acidic compounds is the interaction with residual silanol groups on the silica-based stationary phase (e.g., C18).[1][3] At a mid-range pH, these silanols can be ionized and interact with the analyte, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) using an acid modifier like phosphoric acid or formic acid will suppress the ionization of both the organic acid analytes and the surface silanols.[4][5][6] This promotes a single, un-ionized form of the analyte and minimizes secondary interactions, leading to sharper, more symmetrical peaks.[5][6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for these unwanted interactions.[1]
-
Solution 3: Check for Column Voids: A void at the column inlet, which can be caused by high pressure or silica dissolution at high pH, can lead to peak tailing.[2][6] If this is suspected, the column may need to be replaced.[2]
-
-
Peak Fronting: This appears as a leading edge on the peak.
-
Cause 1: Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[3] Try diluting your sample or reducing the injection volume.
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte band to spread improperly on the column. Whenever possible, dissolve your sample in the mobile phase.[2][7]
-
Q2: My retention times are shifting between injections. What are the likely causes?
A2: Unstable retention times are a critical problem that can lead to incorrect peak identification and quantification. The issue can stem from the HPLC system, the mobile phase, or the column itself.[8][9]
-
System Issues:
-
Leaks: Even a small, invisible leak can cause fluctuations in the flow rate, leading to retention time drift.[10][11] Carefully inspect all fittings and pump seals.
-
Pump Performance: Air bubbles in the pump head or worn-out pump seals can lead to an inconsistent flow rate.[9][12] Ensure your mobile phase is properly degassed and purge the pump.[13]
-
-
Mobile Phase Composition:
-
Volatilization: If you are using a pre-mixed mobile phase with a volatile organic component (like acetonitrile), it can evaporate over time, changing the composition and affecting retention.[10] Using an online mixer or preparing fresh mobile phase can mitigate this.
-
pH Instability: Ingress of atmospheric CO2 can slightly acidify the mobile phase, and the evaporation of volatile acid modifiers (like TFA or formic acid) can also alter the pH, which is a critical parameter for organic acid retention.[6][10] Using a buffer is highly recommended to maintain a stable pH.[14]
-
-
Column & Temperature:
-
Temperature Fluctuations: The column temperature significantly affects retention.[12] An analysis run at "ambient" temperature can be subject to laboratory temperature changes. Using a thermostatted column oven is crucial for reproducibility.[12][13]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions, which may require flushing with 10-20 column volumes.[12]
-
Below is a troubleshooting workflow to diagnose the cause of shifting retention times.
Q3: How can I improve the resolution between two co-eluting organic acids?
A3: Improving resolution requires optimizing the separation's efficiency, selectivity, or retention factor.[15] Changing the selectivity is often the most powerful approach.
-
1. Modify Mobile Phase pH (Change Selectivity): The pH of the mobile phase is a critical parameter for controlling the retention of organic acids.[14] Because organic acids have different pKa values, adjusting the pH can change their degree of ionization differently, thus altering their relative retention times and improving separation. A mobile phase pH between 2 and 4 is a good starting point for many organic acids on a reversed-phase column.[4][5]
-
2. Change Organic Modifier (Change Selectivity): Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.[15]
-
3. Adjust Mobile Phase Strength (Change Retention Factor): In reversed-phase HPLC, decreasing the amount of organic solvent will increase the retention time for all analytes, potentially providing more time for separation and improving resolution.
-
4. Use a More Efficient Column (Increase Efficiency):
-
Smaller Particle Size: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, which improves resolution.[15]
-
Longer Column: Increasing the column length increases the number of theoretical plates, which can enhance resolution, although it will also increase analysis time and backpressure.[15]
-
Data Presentation: The Effect of Mobile Phase pH
The mobile phase pH has a profound effect on the retention time and peak shape of organic acids. As the pH increases towards and beyond the pKa of an acid, the molecule becomes ionized, making it more polar and reducing its retention time on a reversed-phase column. This change can be leveraged to improve separation.
The table below summarizes the typical effect of increasing mobile phase pH on the retention time (tR) and peak asymmetry factor (As) for several common organic acids. Note that an As value of 1.0 indicates a perfectly symmetrical peak, while values > 1.0 indicate tailing.
| Mobile Phase pH | Analyte (pKa) | Retention Time (tR) (min) | Asymmetry Factor (As) |
| pH 2.5 | Tartaric Acid (2.98) | 4.2 | 1.1 |
| Malic Acid (3.40) | 5.8 | 1.2 | |
| Citric Acid (3.13) | 6.5 | 1.3 | |
| Succinic Acid (4.21) | 8.1 | 1.2 | |
| pH 3.5 | Tartaric Acid (2.98) | 3.1 | 1.4 |
| Malic Acid (3.40) | 4.9 | 1.5 | |
| Citric Acid (3.13) | 5.2 | 1.6 | |
| Succinic Acid (4.21) | 7.9 | 1.3 | |
| pH 4.5 | Tartaric Acid (2.98) | 2.5 | 1.8 |
| Malic Acid (3.40) | 3.6 | 1.9 | |
| Citric Acid (3.13) | 4.0 | 2.1 | |
| Succinic Acid (4.21) | 6.4 | 1.4 |
Data is representative and synthesized from trends described in HPLC literature. Actual values will vary based on specific column, temperature, and mobile phase composition.
Experimental Protocols
Protocol 1: General HPLC Method for Organic Acid Analysis
This protocol provides a starting point for the analysis of common organic acids (e.g., citric, malic, succinic, lactic) in aqueous samples using a reversed-phase C18 column.
-
1. HPLC System & Column:
-
HPLC System: Standard system with a quaternary or binary pump, autosampler, thermostatted column compartment, and DAD or UV detector.
-
Column: C18 column suitable for highly aqueous mobile phases (e.g., Agilent ZORBAX SB-Aq, Waters Atlantis T3). A typical dimension is 4.6 x 150 mm, 5 µm.[14]
-
-
2. Mobile Phase Preparation:
-
Prepare an aqueous buffer by dissolving potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water to a concentration of 20 mM.
-
Adjust the pH of the aqueous buffer to 2.5 using phosphoric acid (H₃PO₄). This low pH ensures the organic acids are in their non-ionized form, which increases retention.[14]
-
Mobile Phase: 98:2 (v/v) mixture of the pH 2.5 phosphate buffer and acetonitrile.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm.[1] This wavelength allows for the detection of the carboxyl group in the organic acids.
-
-
4. Run Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject standards, samples, and quality controls.
-
Protocol 2: Solid Phase Extraction (SPE) for Complex Samples (e.g., Wine, Juice)
Complex matrices like wine or juice contain sugars, pigments, and other compounds that can interfere with the analysis and damage the HPLC column.[1] A C18-based Solid Phase Extraction (SPE) protocol can be used for cleanup.[1]
Methodology:
-
1. Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
-
2. Sample Pre-treatment:
-
Centrifuge the sample (e.g., wine) to remove any particulate matter.
-
Dilute the supernatant 1:5 with HPLC-grade water.
-
-
3. SPE Procedure:
-
Step 1: Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Step 2: Equilibration: Pass 5 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Step 3: Loading: Load 2 mL of the pre-treated sample onto the cartridge. The organic acids and less polar interferences will be retained, while very polar compounds like sugars will pass through.
-
Step 4: Washing: Pass 5 mL of HPLC-grade water through the cartridge to wash away any remaining sugars and other highly polar interferences.
-
Step 5: Elution: Elute the retained organic acids from the cartridge using 2 mL of methanol into a clean collection tube.
-
Step 6: Final Preparation: The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the HPLC mobile phase before injection. This step helps to concentrate the sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shodex.com [shodex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Microbial Production of 3-Phenyllactic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the microbial production of 3-phenyllactic acid (PLA).
Frequently Asked Questions (FAQs)
Q1: My microbial culture is producing very low levels of 3-phenyllactic acid. What are the common causes?
A1: Low yields of 3-phenyllactic acid (PLA) can stem from several factors. These include inefficient precursor supply, suboptimal fermentation conditions, feedback inhibition by the product or intermediates, and insufficient enzymatic activity for the conversion of precursors to PLA. It is also possible that the chosen microbial strain has a low intrinsic capacity for PLA production.
Q2: What is the primary metabolic pathway for 3-phenyllactic acid production in microorganisms?
A2: The primary biosynthetic route for PLA involves a two-step conversion from L-phenylalanine. First, L-phenylalanine is converted to phenylpyruvic acid (PPA). Subsequently, PPA is reduced to 3-phenyllactic acid. In lactic acid bacteria, this is a natural part of phenylalanine metabolism.[1][2] In genetically engineered E. coli, this pathway is often introduced and optimized by manipulating the shikimate pathway to increase the availability of the precursor, L-phenylalanine.
Q3: Can the composition of the fermentation medium affect PLA yield?
A3: Absolutely. The medium composition is critical. Key factors include the concentration of the primary carbon source (e.g., glucose), the availability of the precursor L-phenylalanine or phenylpyruvic acid (PPA), and the presence of necessary co-factors and nutrients for the microbial host. Supplementing the medium with PPA has been shown to significantly increase PLA production in some lactic acid bacteria, as the conversion of phenylalanine to PPA can be a rate-limiting step.[1]
Q4: Is there an optimal pH and temperature for PLA production?
A4: Yes, the optimal pH and temperature are highly dependent on the production organism. For example, in a study using recombinant Escherichia coli, optimal conditions for whole-cell biosynthesis were found to be a pH of 7.5 and a temperature of 35°C.[3] For Lactobacillus species, controlling the pH to around 6.0 has been shown to be effective in fed-batch fermentation.[4][5] It is crucial to determine the optimal parameters for your specific strain and fermentation setup.
Troubleshooting Guide
Issue 1: Low Conversion of Phenylalanine to 3-Phenyllactic Acid
This section addresses scenarios where the precursor, L-phenylalanine, is adequately supplied, but the final product yield is low.
Troubleshooting Steps:
-
Enhance Enzyme Expression: The enzymes responsible for the conversion of phenylalanine to PPA and PPA to PLA may have low activity. Overexpressing genes encoding enzymes such as L-phenylalanine oxidase and L-lactate dehydrogenase can significantly improve yields.[3]
-
Optimize Fermentation Conditions:
-
pH Control: Maintain the pH of the fermentation broth at the optimal level for your microbial strain. For some Lactobacillus species, a controlled pH of 6.0 has proven effective.[4][5]
-
Temperature Optimization: Ensure the fermentation is carried out at the optimal temperature for both cell growth and enzyme activity. For a recombinant E. coli strain, 35°C was found to be optimal.[3]
-
Dissolved Oxygen (DO): For aerobic or facultative anaerobic organisms like E. coli, optimizing the dissolved oxygen level is critical. A DO-feedback feeding strategy, maintaining DO between 20-30%, has been shown to dramatically increase PLA titers.[6][7][8]
-
-
Precursor Feeding Strategy: Instead of supplying all the precursor at the beginning, a fed-batch approach with intermittent feeding of phenylpyruvic acid (PPA) and a carbon source like glucose can prevent substrate inhibition and improve the final PLA concentration.[4][5]
Experimental Protocol: Fed-Batch Fermentation with pH Control
This protocol is adapted from a study on Lactobacillus sp. SK007.[4][5]
-
Inoculum Preparation: Prepare a seed culture of the Lactobacillus strain in an appropriate growth medium (e.g., MRS broth) and incubate under optimal conditions.
-
Fermenter Setup: Inoculate the production medium in a fermenter. The production medium should contain a suitable carbon source and other necessary nutrients.
-
Initial Batch Phase: Allow the fermentation to proceed in batch mode for the first 12 hours.
-
pH Control: After the initial 12 hours, begin controlling the pH of the culture at 6.0 using an automated addition of a suitable base (e.g., NaOH).
-
Fed-Batch Feeding: Initiate intermittent feeding every 2 hours. A sample feeding strategy could be the addition of 120 mL of a 100 g/L PPA solution and 50 mL of a 500 g/L glucose solution.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD600) and the concentrations of PLA, PPA, and glucose using HPLC.
Data Presentation: Impact of Fermentation Strategy on PLA Production
| Fermentation Strategy | Host Organism | Precursor | Final PLA Titer (g/L) | Conversion Rate (%) | Reference |
| Batch (no pH control) | Lactobacillus sp. SK007 | PPA | 2.42 | - | [4][5] |
| Fed-Batch (pH 6.0) | Lactobacillus sp. SK007 | PPA | 17.38 | 51.1 | [4][5] |
| DO-Feedback Fed-Batch | Engineered E. coli | Glucose (de novo) | 52.89 | 0.225 g/g glucose | [6][7][8] |
Logical Workflow for Troubleshooting Low Phenylalanine Conversion
Caption: Troubleshooting workflow for low PLA yield.
Issue 2: Insufficient Precursor Supply (de novo synthesis)
This is relevant for engineered strains (e.g., E. coli) designed to produce PLA from a simple carbon source like glucose.
Troubleshooting Steps:
-
Metabolic Engineering of the Shikimate Pathway:
-
Overexpress Key Genes: Enhance the expression of genes that control the carbon flux towards the shikimate pathway, such as aroG and pheA. Feedback-resistant versions of these enzymes (aroGfbr, pheAfbr) are often used.[6][7]
-
Block Competing Pathways: To channel more precursors towards phenylalanine, competing pathways can be weakened or knocked out. For instance, disrupting the tryptophan synthesis pathway (trpE) can increase the metabolic flux towards phenylalanine.[6][7][9]
-
-
Enhance Precursor Availability (PEP and E4P): The synthesis of aromatic amino acids requires phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). Modifying the central carbon metabolism to increase the supply of these precursors can boost PLA production.[6][7]
-
Improve Glucose Uptake: Enhancing the glucose transport system can lead to better growth and higher product yields.[6]
Experimental Protocol: Construction of an Engineered E. coli Strain
This is a generalized protocol based on metabolic engineering strategies.[6][7][9]
-
Host Strain Selection: Start with a suitable E. coli strain, potentially one already optimized for phenylalanine production.
-
Plasmid Construction:
-
Clone feedback-resistant versions of aroG and pheA into an expression plasmid.
-
Construct plasmids for the overexpression of other key enzymes in the PLA pathway, such as a phenylpyruvate reductase.
-
-
Genomic Modifications:
-
Use techniques like CRISPR-Cas9 or homologous recombination to knock out genes in competing pathways (e.g., trpE).
-
Integrate genes that enhance precursor supply or glucose uptake into the chromosome for stable expression.
-
-
Transformation and Verification: Transform the engineered plasmids and/or integrated cassettes into the host E. coli strain. Verify the genetic modifications through PCR and sequencing.
-
Shake Flask Fermentation: Initially, test the engineered strains in shake flask fermentations to assess PLA production before scaling up. A typical protocol involves growing the cells to an OD600 of 0.6 and then inducing protein expression with IPTG.[6]
Data Presentation: Effect of Metabolic Engineering on PLA Production in E. coli
| Engineering Strategy | Strain | PLA Titer (g/L) in Shake Flask | Reference |
| Baseline with PLA pathway | MG-P1 | ~0.5 | [9] |
| Overexpression of aroGfbr and pheAfbr | MG-P5 | ~0.8 | [9] |
| + trpE knockout | MG-P7 | ~1.1 | [9] |
| + Enhanced PEP and E4P supply | MG-P10 | 1.42 | [6][7][9] |
Signaling Pathway: Engineered de novo PLA Synthesis in E. coli
Caption: Metabolic engineering strategy for de novo PLA production.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel strategy for phenyllactic acid biosynthesis from phenylalanine by whole cell recombinant Escherichia coli coexpressing L-phenylalanine oxidase and L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 [agris.fao.org]
- 6. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 8. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to improve the stability of (S)-3-Phenyllactic acid in formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-3-Phenyllactic acid in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (S)-3-Phenyllactic acid in a formulation?
A1: (S)-3-Phenyllactic acid, an alpha-hydroxy acid, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The presence of the hydroxyl group adjacent to the carboxylic acid makes the molecule reactive. At non-optimal pH values, the ester linkage (if formulated as a derivative) can hydrolyze. The aromatic ring and the tertiary carbon are susceptible to oxidation, while exposure to UV light can lead to photodegradation, often resulting in discoloration and loss of potency.
Q2: How does pH affect the stability of (S)-3-Phenyllactic acid formulations?
A2: The pH of a formulation is a critical factor influencing the stability of (S)-3-Phenyllactic acid. Generally, alpha-hydroxy acids are most stable in acidic conditions (pH 3.5-4.5).[1] In more alkaline environments, the rate of degradation, particularly hydrolysis of any ester derivatives and potential oxidation, can increase significantly. Maintaining the pH within the optimal range is crucial for ensuring the shelf-life of the product.[1]
Q3: What is the role of antioxidants in stabilizing (S)-3-Phenyllactic acid?
A3: Antioxidants play a vital role in preventing the oxidative degradation of (S)-3-Phenyllactic acid. They work by scavenging free radicals that can initiate oxidation reactions. Common antioxidants used in formulations include ascorbic acid (Vitamin C), tocopherol (Vitamin E), and their derivatives. These ingredients can protect the integrity of (S)-3-Phenyllactic acid, thereby preserving its efficacy and preventing the formation of degradation products.
Q4: Can metal ions affect the stability of my formulation?
A4: Yes, metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for the oxidative degradation of organic molecules like (S)-3-Phenyllactic acid. Even trace amounts of these metals, which can be introduced from raw materials or manufacturing equipment, can significantly accelerate degradation.
Q5: How can I protect my (S)-3-Phenyllactic acid formulation from light-induced degradation?
A5: To prevent photodegradation, formulations containing (S)-3-Phenyllactic acid should be packaged in opaque or UV-protective containers. Additionally, the inclusion of UV absorbers or photostabilizers in the formulation can help to minimize the impact of light exposure. Conducting photostability studies according to ICH Q1B guidelines is essential to understand the light sensitivity of your specific formulation.[2]
Troubleshooting Guides
Issue 1: Formulation Discoloration (Yellowing or Browning)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Incorporate an antioxidant such as Ascorbic Acid (0.1-1.0%) or Tocopherol (0.05-0.5%) into your formulation. Ensure manufacturing processes minimize exposure to air by using nitrogen blanketing. | Reduction or elimination of discoloration over time. |
| Photodegradation | Package the formulation in an opaque or amber-colored container to block UV light. | Prevention of further discoloration upon exposure to light. |
| Interaction with Metal Ions | Add a chelating agent like Disodium EDTA (0.05-0.2%) to sequester trace metal ions. | Stabilization of the formulation's color by preventing metal-catalyzed oxidation. |
Issue 2: Decrease in Potency or Efficacy Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Shift | Buffer the formulation to maintain a stable pH within the optimal range of 3.5-4.5 using a suitable buffer system (e.g., citrate buffer). | Consistent potency of (S)-3-Phenyllactic acid during stability studies. |
| Hydrolysis | If using an ester derivative of (S)-3-Phenyllactic acid, ensure the formulation is anhydrous or has very low water activity. | Improved stability and prevention of hydrolysis-related potency loss. |
| Thermal Degradation | Store the formulation at controlled room temperature or in a refrigerated environment, as determined by thermal stability studies. | Maintenance of potency within acceptable limits throughout the product's shelf life. |
Quantitative Data on (S)-3-Phenyllactic Acid Stability
Disclaimer: The following tables present illustrative data based on the general behavior of alpha-hydroxy acids. Actual results will vary depending on the specific formulation and storage conditions.
Table 1: Illustrative Degradation of (S)-3-Phenyllactic Acid (1% in Aqueous Solution) under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 5 - 10% |
| 0.1 M NaOH | 8 hours | 40°C | 15 - 25% |
| 3% H₂O₂ | 24 hours | 25°C | 10 - 20% |
| UV Light (ICH Q1B) | 1.2 million lux hours | 25°C | 8 - 15% |
| Thermal | 48 hours | 80°C | 12 - 18% |
Table 2: Illustrative Stabilizing Effect of Excipients on (S)-3-Phenyllactic Acid (1% in a Cream Base) after 3 Months at 40°C
| Formulation | % Degradation (Illustrative) |
| Base Formulation | 15.2% |
| + 0.5% Ascorbic Acid | 5.8% |
| + 0.2% Tocopherol | 7.1% |
| + 0.1% Disodium EDTA | 10.5% |
| + 0.5% Ascorbic Acid + 0.1% Disodium EDTA | 3.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-3-Phenyllactic Acid
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways for (S)-3-Phenyllactic acid.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (S)-3-Phenyllactic acid in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate the mixture at 40°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a thin layer of the stock solution in a quartz petri dish to UV light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[2]
-
A control sample should be kept in the dark at the same temperature.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store the solid (S)-3-Phenyllactic acid powder and a solution of the compound in a temperature-controlled oven at 80°C for 48 hours.
-
Analyze samples at specified time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for (S)-3-Phenyllactic Acid
This HPLC method is designed to separate (S)-3-Phenyllactic acid from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-30 min: Linear gradient back to 90% A, 10% B
-
30-35 min: 90% A, 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute samples from the forced degradation study appropriately with the mobile phase.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways for (S)-3-Phenyllactic acid.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for formulation instability.
References
Technical Support Center: Chiral Separation of Phenyllactic Acid Isomers
Welcome to the technical support center for the chiral separation of phenyllactic acid (PLA) isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked questions (FAQs)
Q1: Why am I getting poor or no resolution between D- and L-phenyllactic acid peaks?
A1: This is a common issue often stemming from suboptimal chromatographic or electrophoretic conditions. The key is to create a significant enough difference in the interaction energy between the two enantiomers and the chiral selector.
Troubleshooting Steps:
-
Verify Chiral Selector/Stationary Phase: Ensure you are using a chiral stationary phase (CSP) for HPLC or GC, or a chiral selector in the background electrolyte (BGE) for Capillary Electrophoresis (CE). Standard achiral columns will not resolve enantiomers.[1][2][3]
-
For HPLC: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[4][5] For acidic compounds like PLA, anion-exchange type CSPs such as CHIRALPAK QN-AX can also provide excellent selectivity.[6]
-
For CE: Cyclodextrins (CDs) are the most common chiral selectors. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfated-β-CD have shown good results for PLA.[7]
-
-
Optimize Mobile Phase/Background Electrolyte:
-
HPLC (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can dramatically impact selectivity.[8]
-
HPLC (Reversed-Phase): Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. Using chiral mobile phase additives (CMPA) like cyclodextrins with a standard C18 column is a cost-effective alternative to a CSP.[9]
-
CE: The concentration of the chiral selector is critical.[7] Increasing the selector concentration can improve resolution up to a certain point, after which it may plateau or decrease. Also, optimize the buffer pH; for PLA, a weakly acidic pH (e.g., 4.5-5.5) is often a good starting point.[7]
-
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector, often leading to better resolution.[10]
-
However, in some cases, particularly with certain polysaccharide-based CSPs, increasing the temperature can paradoxically improve separation or even reverse the elution order.[11] It is an important parameter to screen.
-
Q2: My peaks are broad or tailing. What can I do to improve peak shape?
A2: Poor peak shape can be caused by secondary interactions, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Add Mobile Phase Modifiers (HPLC): For an acidic compound like phenyllactic acid, residual silanol groups on the silica support can cause peak tailing.
-
Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% is a common starting point) to the mobile phase can suppress the ionization of PLA's carboxylic acid group and mask active sites on the stationary phase, leading to sharper, more symmetrical peaks.
-
-
Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[2]
-
Action: Reduce the injection volume or dilute your sample and reinject.
-
-
Ensure Analyte Solubility: The sample should be fully dissolved in the mobile phase or a weaker solvent. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Evaluate Column Health: A contaminated or degraded column can lead to poor peak shapes.
-
Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[2]
-
Q3: I am using Gas Chromatography (GC), but I see no separation. What are the common pitfalls?
A3: Direct GC analysis of phenyllactic acid is difficult due to its low volatility and high polarity. Derivatization is almost always required.[12][13]
Troubleshooting Steps:
-
Incomplete Derivatization: The most common pitfall is an incomplete or unsuccessful derivatization reaction. Phenyllactic acid has two active hydrogens (on the carboxylic acid and hydroxyl groups) that must be reacted to increase volatility and reduce polarity.[13][14][15]
-
Incorrect Column: You must use a chiral GC column. Cyclodextrin-based phases (e.g., derivatized β- or γ-cyclodextrins) are commonly used for this purpose.[3]
-
Optimize GC Conditions:
-
Temperature Program: The oven temperature ramp rate can significantly affect resolution. A slower ramp rate often improves separation.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., Helium, Hydrogen) for the best efficiency.
-
Q4: My results are not reproducible. What should I check?
A4: Lack of reproducibility can stem from the instrument, column history, or method parameters.
Troubleshooting Steps:
-
Column Equilibration: Chiral separations, especially in HPLC, can require longer equilibration times than achiral methods. Ensure the column is fully equilibrated with the mobile phase before each injection. Isocratic methods are often preferred for their stability.[16]
-
"Memory Effects" of Modifiers: Acidic or basic additives in the mobile phase can be retained by the stationary phase and affect subsequent runs, even after switching mobile phases.[16]
-
Action: Dedicate a specific column to a particular method or use a rigorous flushing procedure when changing mobile phase additives.
-
-
Temperature Control: Ensure precise and stable temperature control of the column and/or capillary. Small fluctuations can alter retention times and selectivity.[10]
-
Mobile Phase/BGE Preparation: Prepare fresh mobile phase or background electrolyte for each analysis batch. The composition of mixed solvents can change over time due to the evaporation of the more volatile component.
Experimental Protocols & Data
Method 1: HPLC Separation using a Chiral Stationary Phase
This method details the separation of DL-3-Phenyllactic acid using a cellulose-based chiral stationary phase.
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Temperature: 25 °C[8]
-
Detection: UV at 261 nm[8]
| Parameter | Value | Reference |
| Stationary Phase | Cellulose tris-(4-methyl benzoate) | [8] |
| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Temperature | 25 °C | [8] |
| Detection | 261 nm | [8] |
Method 2: HPLC Separation using a Chiral Mobile Phase Additive
This approach uses a standard reversed-phase column and adds a chiral selector to the mobile phase.
-
Column: Inertsil ODS-SP (150 x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Acetonitrile / Water (12:88, v/v) containing 1.5 mmol/L β-cyclodextrin[9]
-
Flow Rate: 1.0 mL/min[9]
-
Temperature: Ambient | | Detection: Not specified |
| Parameter | Value | Reference |
| Stationary Phase | C18 (ODS) | [9] |
| Mobile Phase | ACN:H₂O (12:88) + 1.5 mM β-CD | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| LOD (D-PLA) | 0.3 µg/mL | [9] |
| LOQ (D-PLA) | 0.7 µg/mL | [9] |
Method 3: Capillary Electrophoresis (CE) Separation
CE is a powerful technique for chiral separations, especially for charged molecules like PLA.
-
Capillary: Fused silica, dimensions not specified[7]
-
Background Electrolyte (BGE): 0.1 mol/L phosphate buffer (pH 5.5) containing 30 mmol/L hydroxypropyl-β-cyclodextrin (HP-β-CD)[7]
-
Voltage: 26 kV[7]
-
Temperature: 25 °C[7]
-
Detection: Not specified |
| Parameter | Value | Reference |
| Chiral Selector | 30 mM HP-β-CD | [7] |
| Buffer | 0.1 M Phosphate, pH 5.5 | [7] |
| Voltage | 26 kV | [7] |
| Temperature | 25 °C | [7] |
| Resolution (Rs) | 1.51 | [7] |
Visual Guides
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
- 16. chromatographytoday.com [chromatographytoday.com]
Methods for removing interfering compounds in 3-phenyllactic acid analysis
Welcome to the technical support center for the analysis of 3-phenyllactic acid (PLA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in 3-phenyllactic acid analysis?
A1: Interfering substances can vary depending on the sample matrix. In biological matrices such as plasma, serum, and cell culture media, common interferents include:
-
Proteins: High concentrations of proteins, like albumin, can interfere with analysis by binding to the analyte or clogging analytical columns.[1][2]
-
Phospholipids: These are major components of cell membranes and can cause ion suppression or enhancement in mass spectrometry-based analyses.[3]
-
Salts: High salt concentrations from buffers or the sample itself can affect chromatographic separation and detector response.[4][5]
-
Other Organic Acids: Structurally similar organic acids can co-elute with 3-PLA, leading to inaccurate quantification.
-
Phenolic Compounds: In samples from plant-based materials or certain diets, phenolic compounds can interfere with the analysis.[3]
Q2: Which sample preparation method is best for my 3-phenyllactic acid analysis?
A2: The optimal method depends on your sample matrix, the concentration of 3-PLA, and the analytical technique used. Here is a summary of common methods:
-
Protein Precipitation (PPT): A simple and fast method for removing the bulk of proteins from biological fluids. Acetonitrile is often preferred as it can provide a cleaner supernatant than methanol.[5][6]
-
Liquid-Liquid Extraction (LLE): A versatile technique that separates compounds based on their differential solubility in two immiscible liquids. It is effective for removing a wide range of interferences. For acidic compounds like 3-PLA, adjusting the pH of the aqueous phase is crucial for efficient extraction into an organic solvent.[7][8]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts. The choice of sorbent is critical and depends on the properties of 3-PLA and the interfering compounds.
-
Filtration: For relatively clean samples, such as microbial broth, simple microfiltration may be sufficient and offers high recovery.[9][10]
Q3: How can I improve the recovery of 3-phenyllactic acid during liquid-liquid extraction?
A3: To improve the recovery of 3-PLA, an acidic compound, ensure that the pH of the aqueous sample is adjusted to at least 2 pH units below its pKa. This converts the carboxylate form to the neutral carboxylic acid, which is more soluble in organic extraction solvents like ethyl acetate.[7][11] Insufficient mixing and the formation of emulsions can also lead to low recovery. Gentle but thorough mixing is recommended, and techniques like centrifugation or adding salt can help break emulsions.[12]
Q4: Do I need to derivatize 3-phenyllactic acid for analysis?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to make the non-volatile 3-PLA amenable to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is typically not required.
Troubleshooting Guides
Low Recovery of 3-Phenyllactic Acid
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile) to your sample. A 3:1 or 4:1 ratio is often effective. Ensure thorough vortexing and allow sufficient incubation time at a low temperature (-20°C) to maximize protein removal.[5][6] |
| Incorrect pH for Liquid-Liquid Extraction | For extracting the acidic 3-PLA, acidify your aqueous sample to a pH below 2. This ensures the analyte is in its protonated, less polar form, facilitating its transfer to the organic solvent (e.g., ethyl acetate).[7][11] |
| Inefficient Solid-Phase Extraction Elution | The elution solvent may not be strong enough. For reversed-phase SPE, a less polar solvent might be needed. For anion exchange, a more acidic or higher ionic strength solution may be required. Consider increasing the elution solvent volume or performing a second elution. |
| Analyte Adsorption | 3-PLA may adsorb to plasticware or glassware. Silanizing glassware can help reduce this. Also, ensure that any filters used are compatible and have low analyte binding properties. |
Poor Peak Shape in Chromatography
| Potential Cause | Recommended Solution |
| Peak Tailing (HPLC & GC) | * Column Activity: Active sites on the column can interact with the acidic 3-PLA. For GC, this can be due to the liner or the column itself. Consider using an ultra-inert liner and column. Trimming a small portion from the front of the column can also help.[4][13] * Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.[14] |
| Peak Fronting (HPLC & GC) | * Column Overload: The concentration of 3-PLA or co-eluting compounds is too high for the column's capacity. Dilute the sample or use a column with a higher loading capacity.[15] |
| Split Peaks (HPLC & GC) | * Column Void or Contamination: A void at the head of the column or particulate contamination can cause the sample path to split. Back-flushing the column or replacing it may be necessary. Using a guard column can help prevent this.[5] |
Inconsistent Results
| Potential Cause | Recommended Solution |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the matrix can suppress or enhance the ionization of 3-PLA. Improve sample cleanup to remove these interferences. Using a stable isotope-labeled internal standard for 3-PLA is the most effective way to compensate for matrix effects.[1][16] |
| Sample Degradation | Ensure proper storage of samples (typically at -80°C for long-term storage). Minimize freeze-thaw cycles. |
| Inconsistent Sample Preparation | Manual sample preparation steps, especially LLE, can be a source of variability. Where possible, use automated systems. Ensure consistent vortexing times, solvent volumes, and evaporation steps. |
Data on Method Efficiency
The following tables summarize quantitative data for different sample preparation methods. Note that recovery can be highly dependent on the specific matrix and experimental conditions.
Table 1: Comparison of SPE and Filtration for 3-PLA in MRS Broth [10][12]
| Method | Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| Solid-Phase Extraction (SPE) | 10.5 | 8.9 | Recovery was found to be unsatisfactory in this study. |
| Microfiltration (0.45 µm) | 98.7 | 2.0 | A simple, rapid, and high-recovery method for this sample type. |
Table 2: General Recovery Ranges for Common Sample Preparation Techniques
| Method | Typical Recovery Range (%) | Notes |
| Protein Precipitation (Acetonitrile) | >90 | Can be highly efficient for small molecules if optimized.[6][17] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70-95 | Highly dependent on pH control for acidic analytes.[8][18] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a general procedure for removing proteins from plasma or serum and can be adapted for cell culture media.[13][19]
-
Sample Aliquot: Place 100 µL of your sample (plasma, serum) into a microcentrifuge tube.
-
Add Acetonitrile: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Incubate: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Liquid-Liquid Extraction for Acidic Compounds
This protocol is designed for the extraction of acidic compounds like 3-PLA from an aqueous matrix.[7][8]
-
Sample Preparation: To 500 µL of your aqueous sample (e.g., deproteinized plasma, urine) in a suitable tube, add an internal standard if used.
-
Acidification: Adjust the pH of the sample to < 2 by adding an appropriate amount of acid (e.g., 5M HCl). Verify the pH with a pH strip.
-
Add Extraction Solvent: Add 1 mL of ethyl acetate to the tube.
-
Extraction: Cap the tube and vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat Extraction (Optional but Recommended): For higher recovery, repeat steps 3-6 with a fresh portion of ethyl acetate and combine the organic layers.
-
Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase for HPLC) for analysis.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the analysis of 3-phenyllactic acid from biological samples.
Signaling and Biosynthetic Pathways
Caption: 3-Phenyllactic acid is converted to the auxin PAA, which influences plant root growth.[11]
Caption: Biosynthesis of 3-phenyllactic acid from phenylalanine in lactic acid bacteria.[7][12]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Solvent Precipitation SP3 (SP4) Enhances Recovery for Proteomics Sample Preparation without Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 8. Chiral Ionic Liquids for Enantioselective Liquid-Liquid Extraction of DL-3-Phenyllactic Acid: Synthesis, Characterization, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. e-b-f.eu [e-b-f.eu]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Enhancing the antimicrobial efficacy of (S)-3-Phenyllactic acid through synergistic combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-3-Phenyllactic acid (PLA) in synergistic antimicrobial combinations. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is (S)-3-Phenyllactic acid and what are its antimicrobial properties? A1: (S)-3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial organic acid produced by various microorganisms, particularly Lactic Acid Bacteria (LAB).[1][2] It exhibits inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, including yeasts and molds.[1][3][4][5] Its effectiveness is often higher at a more acidic pH.[1][6]
Q2: What is the proposed mechanism of action for PLA's antimicrobial activity? A2: The antimicrobial action of PLA is multifaceted.[3] Evidence suggests it disrupts the cellular ultrastructure of pathogens by damaging the cell wall and altering the integrity of the cell membrane, leading to the leakage of intracellular components.[1][7] Furthermore, studies have shown that PLA can bind to genomic DNA and initiate its degradation.[7]
Q3: What is antimicrobial synergy and why is it a valuable strategy? A3: Antimicrobial synergy occurs when the combined effect of two or more agents is significantly greater than the sum of their individual effects.[8][9] This strategy is valuable because it can enhance therapeutic efficacy, lower the required doses of antimicrobial agents (thereby reducing potential toxicity), and minimize the development of drug resistance.[9][10]
Q4: How is the interaction between two antimicrobial agents quantified? A4: The interaction is most commonly quantified using the Fractional Inhibitory Concentration (FIC) Index.[11][12] This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.[8][12] The FIC Index categorizes the combination's effect as synergistic, additive, indifferent, or antagonistic.[12]
Q5: What are some known synergistic combinations with (S)-3-Phenyllactic acid? A5: (S)-3-Phenyllactic acid has shown synergistic or enhanced antibacterial activity when combined with other natural antimicrobial compounds. For instance, it enhances the bacteriostatic effect of methylglyoxal (MGO), a key antibacterial component of Manuka honey.[13] It also displays excellent combined antibacterial activity against foodborne pathogens when used with nisin, a bacteriocin produced by Lactic Acid Bacteria.[5][14]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid Against Various Microorganisms
| Microorganism | Type | MIC | Reference |
| Klebsiella pneumoniae | Gram-negative Bacteria | 2.5 mg/mL | [7] |
| Aggregatibacter actinomycetemcomitans | Gram-negative Bacteria | 20 mM (~3.3 mg/mL) | [3] |
| Rhizopus sp. & Mucor sp. | Fungi (Mucormycosis) | 180 mg/mL | [15][16] |
| Aspergillus flavus & A. ochraceus | Fungi (Molds) | 7.5 mg/mL (MIC₉₀) | [17] |
| Various Plant Pathogenic Fungi | Fungi | 3.75 - 7.5 mg/mL (MIC₉₀) | [17] |
Table 2: Interpretation of the Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects.[12] |
| > 0.5 to 4.0 | Additive / Indifference | The combined effect is equal to or no different from the sum of individual effects.[12] |
| > 4.0 | Antagonism | The combined effect is less than the sum of individual effects.[12] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method is used to systematically evaluate the interaction between two antimicrobial agents in a 96-well microtiter plate.[8][9]
Materials:
-
96-well microtiter plates
-
(S)-3-Phenyllactic acid (Drug A) and the second test compound (Drug B)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland, diluted to ~5 x 10⁵ CFU/mL)
-
Multichannel pipette
Methodology:
-
Plate Preparation: Dispense 50 µL of broth into each well of a 96-well plate.[9]
-
Drug A Dilution: Prepare a stock solution of Drug A at 4x the highest desired concentration. In the first column, add 100 µL of this stock to the top well (Row A) and serially dilute it downwards. Then, perform a two-fold serial dilution of Drug A across the plate from column 1 to column 10 by transferring 50 µL from one well to the next.[8]
-
Drug B Dilution: Prepare a stock solution of Drug B at 4x the highest desired concentration. Add 50 µL of this stock to all wells in Row A. Perform a two-fold serial dilution of Drug B down the plate from row A to row G by transferring 50 µL from one well to the next.
-
Controls: Column 11 will serve as the control for Drug B alone, and Row H will serve as the control for Drug A alone. A designated well (e.g., H12) containing only broth and inoculum will be the growth control.[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11][18]
-
Data Analysis:
-
Determine the MIC for each drug alone (from the control rows/columns) and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).[9]
-
Calculate the FIC for each drug: FIC A = MIC of A in combination / MIC of A alone. FIC B = MIC of B in combination / MIC of B alone.
-
Calculate the FICI by summing the individual FICs: FICI = FIC A + FIC B.[11][12]
-
Interpret the results according to Table 2. The lowest FICI value is reported.[19]
-
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay provides further insight into synergistic interactions (e.g., bactericidal vs. bacteriostatic) by measuring the rate of bacterial killing over time.[19][20]
Materials:
-
Flasks or sterile tubes for culture
-
Appropriate broth medium
-
Test compounds (PLA and synergistic partner) at desired concentrations (e.g., 0.5x MIC, 1x MIC)
-
Mid-logarithmic phase bacterial culture
-
Agar plates for colony counting
-
Spectrophotometer
Methodology:
-
Preparation: Prepare flasks containing broth with the test compounds at the desired concentrations (e.g., Drug A alone, Drug B alone, and Drug A + B in combination). Include a growth control flask with no antimicrobial agent.[9]
-
Inoculation: Inoculate each flask with the mid-log phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[18]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.
-
Colony Counting: Incubate the plates at 37°C for 24 hours, then count the colonies to determine the CFU/mL for each time point.[9]
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each experimental group.
-
Synergy is typically defined as a ≥2 log₁₀ (or 100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10][18]
-
Antagonism is defined as a ≥2 log₁₀ increase in CFU/mL. Additivity/indifference is a <2 log₁₀ change.[10]
-
Troubleshooting Guide
Q6: My checkerboard assay results are not reproducible. What are the most common sources of variability? A6: Lack of reproducibility is a common challenge. Key sources of variability include inconsistent laboratory practices, unvalidated biological materials, and insufficient detail in methodologies.[21] Specific issues often relate to inaccurate or inconsistent pipetting, improper preparation of the bacterial inoculum, and well-to-well contamination.[21]
Q7: I am observing high variability or "edge effects" in my 96-well plate. How can I fix this? A7: Wells on the outer edges of a microplate are prone to evaporation, which can alter compound concentrations and lead to inconsistent results. To mitigate this, it is recommended to fill the outer perimeter wells with sterile media or PBS and not use them for experimental data.[21]
Q8: My MIC values for the control drugs (tested alone) are inconsistent between experiments. What could be the cause? A8: This variability often points to issues with the bacterial inoculum. Ensure the culture is in the correct growth phase (logarithmic) and that the final inoculum density in the wells is consistent for every experiment. Use a spectrophotometer or McFarland standards to standardize the starting bacterial suspension.[19] Also, verify the preparation and storage of your antimicrobial stock solutions to ensure their potency has not degraded.
Q9: The results show an antagonistic effect, which was unexpected. What should I check? A9: First, re-verify all calculations for drug dilutions and the FICI. An error in calculation is a common source of misinterpretation. Second, consider the mechanisms of action of the two agents; some combinations can be biochemically antagonistic. Finally, repeat the experiment carefully, ensuring precise pipetting and proper controls. If antagonism persists, it may be a genuine finding for that specific drug combination and bacterial strain.
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Kinetic Assay.
Caption: Proposed Antimicrobial Mechanisms of (S)-3-Phenyllactic Acid.
Caption: Biosynthesis of (S)-3-Phenyllactic Acid from Phenylalanine.
References
- 1. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 2. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combinational Antibacterial Activity of Nisin and 3-Phenyllactic Acid and Their Co-production by Engineered Lactococcus lactis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 16. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 19. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Fed-Batch Fermentation for 3-Phenyllactic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on boosting 3-phenyllactic acid (3-PLA) production using fed-batch fermentation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-PLA titer is low despite using a fed-batch strategy. What are the potential causes and solutions?
A1: Low 3-phenyllactic acid (3-PLA) titers in fed-batch fermentation can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Substrate Limitation or Inhibition: The precursor for 3-PLA, typically phenylpyruvic acid (PPA), can be inhibitory at high concentrations. Conversely, if the feeding rate is too low, it can limit production.
-
Solution: Implement an intermittent or continuous feeding strategy to maintain a low but steady concentration of PPA in the fermentation broth. For example, one successful strategy involved intermittent feeding of 100 g/L PPA and 500 g/L glucose every 2 hours after an initial 12-hour batch phase.[1][2][3]
-
-
pH Fluctuation: The pH of the fermentation medium is critical for both microbial growth and enzyme activity involved in 3-PLA production. Deviations from the optimal pH can significantly hinder your yield.
-
Inadequate Dissolved Oxygen (DO) Levels (for aerobic/facultative microbes): For microorganisms like E. coli, dissolved oxygen is crucial for cell growth and metabolism.
-
Solution: Employ a DO-feedback control strategy. This involves maintaining DO at a specific level (e.g., 20-30%) by linking the feed rate of the carbon source (like glucose) to the DO concentration.[4][5][6] When DO rises above the setpoint, it indicates that the carbon source is depleted, triggering the feed.
-
-
Sub-optimal Temperature: Temperature affects microbial growth and enzyme kinetics.
-
Solution: Ensure your fermenter's temperature control system is accurately maintaining the optimal temperature for your specific production strain throughout the entire fermentation run.
-
Q2: I'm observing a high conversion of precursor to 3-PLA, but the overall production rate is slow. How can I improve productivity?
A2: A slow production rate, even with high conversion, often points to issues with cell density or the overall metabolic activity of your culture.
-
Low Biomass: A lower concentration of microbial cells will naturally lead to a slower overall production rate.
-
Solution: Optimize the initial batch phase to achieve a healthy and dense cell population before initiating the fed-batch phase. Ensure the initial medium is not limiting for growth. An exponential feeding strategy during the initial fed-batch phase can also be employed to maximize biomass before switching to a production-focused feeding strategy.[7]
-
-
Nutrient Limitation (other than the primary carbon source and precursor): While you may be feeding glucose and PPA, other essential nutrients like nitrogen, phosphates, or trace elements could become limiting over a long fed-batch run.
-
Solution: Ensure your feeding solution is comprehensive and provides all necessary nutrients to sustain a high cell density and metabolic activity during the production phase.
-
-
Byproduct Inhibition: The accumulation of inhibitory byproducts, such as acetic acid or excessive lactate, can slow down cellular metabolism and, consequently, 3-PLA production.
Q3: My fermentation is producing a significant amount of lactic acid alongside 3-PLA, which is impacting my downstream processing. How can I minimize this?
A3: Lactic acid is a common byproduct, especially with Lactic Acid Bacteria (LAB). Its accumulation can lower the pH and complicate purification.
-
Oxygen Availability (in facultative anaerobes): For some strains, the presence of oxygen can shift metabolism away from lactic acid production. However, this is highly strain-dependent.
-
Solution: If using a facultative anaerobe, carefully controlled micro-aeration could be tested. However, for obligate anaerobes or strains where lactate dehydrogenase is the key enzyme for 3-PLA production from PPA, this is not a viable option.
-
-
Carbon Source Metabolism: High glucose concentrations can lead to overflow metabolism and increased lactic acid production.
-
Strain Engineering: The lactate dehydrogenase (LDH) enzymes are responsible for both lactic acid and 3-PLA production from their respective keto-acid precursors.
-
Solution: If using a genetically tractable host, consider engineering the strain to favor 3-PLA production. This could involve overexpressing the LDH with a higher affinity for PPA or knocking out genes involved in competing pathways.
-
Quantitative Data Summary
Table 1: Comparison of Fed-Batch Strategies for 3-PLA Production
| Microorganism | Fed-Batch Strategy | Key Parameters | 3-PLA Titer (g/L) | Conversion Ratio (%) | Productivity (g/L/h) | Reference |
| Lactobacillus sp. SK007 | Intermittent PPA and Glucose Feeding | pH 6.0, Intermittent feeding every 2h after 12h | 17.38 | 51.1 (PPA to 3-PLA) | 0.241 | [1][2][3] |
| Engineered E. coli MG-P10 | DO-Feedback Glucose Feeding | pH 7.0, DO maintained at 20-30% | 52.89 | 0.225 (g/g glucose) | Not explicitly stated | [4][5] |
| Recombinant E. coli BL21(DE3) | Intermittent PPA Feeding | Not specified | 17.46 | Not specified | 3.49 | [8] |
Experimental Protocols
Protocol 1: Intermittent Fed-Batch Fermentation with Lactobacillus sp. SK007
This protocol is based on the work by Mu et al. (2009).[1][2][3]
-
Inoculum Preparation: Cultivate Lactobacillus sp. SK007 in a suitable growth medium (e.g., MRS broth) until it reaches the late exponential phase.
-
Initial Batch Culture: Inoculate a 3 L fermenter with the seed culture. The initial fermentation medium should contain all necessary nutrients for growth.
-
Batch Phase: Run the fermentation in batch mode for the first 12 hours, maintaining the temperature and pH at their optimal values (e.g., pH 6.0).
-
Fed-Batch Phase: After 12 hours, initiate the intermittent feeding strategy.
-
Every 2 hours, feed a solution of PPA (e.g., 120 mL of 100 g/L) and a solution of glucose (e.g., 50 mL of 500 g/L).
-
-
Monitoring: Regularly monitor cell growth (OD600), pH, and the concentrations of 3-PLA, PPA, and glucose.
-
Duration: Continue the fed-batch fermentation until the production rate plateaus or declines.
Protocol 2: DO-Feedback Fed-Batch Fermentation with Engineered E. coli
This protocol is based on the strategy described for the engineered E. coli strain MG-P10.[4][5]
-
Inoculum Preparation: Grow the engineered E. coli strain in a suitable seed medium (e.g., LB broth with appropriate antibiotics) overnight.
-
Initial Batch Culture: Inoculate a 6 L bioreactor containing 3 L of fermentation medium. The initial glucose concentration should be controlled (e.g., 2%).
-
Fermentation Parameters:
-
Maintain the pH at 7.0 using an automated feed of 25% ammonia water.
-
Set the initial stirring speed to 200 rpm and the aeration rate to 0.5 vvm.
-
-
DO-Feedback Control:
-
Set the DO control to the desired level (e.g., 20-30%).
-
The fermentation control system is programmed to feed a concentrated glucose solution (e.g., 60%) whenever the DO concentration exceeds the set value. The stirring speed can also be linked to the DO level to increase oxygen transfer when needed.
-
-
Monitoring: Monitor cell density, glucose concentration, 3-PLA concentration, and DO levels throughout the fermentation.
-
Duration: The fermentation can be run for 48 hours or longer, depending on the production profile.
Visualizations
Caption: Biosynthesis pathway of 3-Phenyllactic Acid from glucose.
Caption: General workflow for fed-batch fermentation of 3-PLA.
Caption: Logical diagram of a DO-feedback control strategy.
References
- 1. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007. | Sigma-Aldrich [merckmillipore.com]
- 3. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 [agris.fao.org]
- 4. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of (S)- and (R)-3-Phenyllactic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the enantiomers of 3-Phenyllactic acid.
Introduction
3-Phenyllactic acid (PLA) is a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria (LAB).[1] It exists as two stereoisomers, (S)-3-Phenyllactic acid (L-PLA) and (R)-3-Phenyllactic acid (D-PLA), which have been shown to possess a range of biological activities. These enantiomers, while chemically similar, can exhibit distinct potencies and mechanisms of action in biological systems. This guide provides a comparative overview of the bioactivities of (S)- and (R)-3-Phenyllactic acid, supported by experimental data and detailed methodologies to aid in future research and development.
Antimicrobial Activity
Both enantiomers of 3-phenyllactic acid exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] The primary mechanism of this action is believed to be the disruption of the cell membrane integrity of the microorganisms.[2][3]
Comparative Efficacy:
While both forms are active, studies have indicated that (R)-3-Phenyllactic acid (D-PLA) often demonstrates superior antimicrobial potency , particularly against certain pathogenic bacteria. For instance, research on Listeria monocytogenes has shown that D-PLA has a stronger inhibitory effect than L-PLA.
A study involving the fractionation of a culture supernatant with anti-Listeria activity revealed a 2:1 ratio of D- and L-forms of 3-phenyllactic acid, suggesting the potential for synergistic or differential effects.[4]
Table 1: Comparison of Antimicrobial Activity
| Bioactivity | (S)-3-Phenyllactic acid (L-PLA) | (R)-3-Phenyllactic acid (D-PLA) | Key Findings |
| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. | Generally exhibits stronger activity, especially against Listeria. | The D-enantiomer appears to be the more potent antibacterial agent in several studies. |
| Antifungal | Active against various molds and yeasts. | Also exhibits broad-spectrum antifungal properties. | Limited direct comparative studies on the antifungal efficacy of the individual enantiomers are available. |
Anticancer Activity
The potential anticancer properties of 3-phenyllactic acid are an emerging area of research. While comprehensive comparative studies on the enantiomers are limited, the available information suggests that these compounds may induce apoptosis and affect the cell cycle in cancer cells.
Phenolic acids, as a class of compounds to which PLA belongs, have been shown to possess anticancer properties.[5] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[6][7] For instance, some phenolic acids have been observed to decrease the number of cells in the G2/M phase and increase the S phase in T47D human breast cancer cells.[5]
Table 2: Anticancer Activity Profile
| Bioactivity | (S)-3-Phenyllactic acid (L-PLA) | (R)-3-Phenyllactic acid (D-PLA) | Potential Mechanisms of Action |
| Cytotoxicity | Data on specific enantiomer activity is limited. | Data on specific enantiomer activity is limited. | Induction of apoptosis, cell cycle arrest.[5][6][7] |
Further research is required to elucidate the specific anticancer efficacy and mechanisms of each enantiomer against various cancer cell lines.
Antioxidant Activity
Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the antioxidant capacity of compounds.[8][9][10]
Table 3: Antioxidant Activity Profile
| Bioactivity | (S)-3-Phenyllactic acid (L-PLA) | (R)-3-Phenyllactic acid (D-PLA) | Evaluation Methods |
| Radical Scavenging | Expected to possess antioxidant properties. | Expected to possess antioxidant properties. | DPPH Assay, ABTS Assay.[8][9][10] |
More research is needed to quantify and compare the antioxidant potential of (S)- and (R)-3-phenyllactic acid.
Experimental Protocols
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Test compounds: (S)- and (R)-3-Phenyllactic acid
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each enantiomer in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each enantiomer in the growth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium without test compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(S)- and (R)-3-Phenyllactic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of each enantiomer and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
(S)- and (R)-3-Phenyllactic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of each enantiomer in methanol.
-
Mix each sample solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of inhibition percentage against concentration.
Signaling Pathways and Mechanisms
The precise signaling pathways through which (S)- and (R)-3-phenyllactic acid exert their bioactivities are still under investigation.
Antimicrobial Mechanism
The primary proposed mechanism for the antimicrobial activity of PLA is the disruption of the cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][3] The difference in potency between the enantiomers may be due to stereospecific interactions with membrane components.
References
- 1. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Mechanism of (S)-3-Phenyllactic Acid Against Listeria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of (S)-3-Phenyllactic acid (PLA) against Listeria monocytogenes, a significant foodborne pathogen. The efficacy of PLA is contrasted with other anti-listerial agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to (S)-3-Phenyllactic Acid
(S)-3-Phenyllactic acid is a naturally occurring organic acid produced by various lactic acid bacteria (LAB). It has garnered significant interest as a potential biopreservative in the food industry due to its broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] Of particular note is its effectiveness against Listeria monocytogenes, a resilient pathogen capable of forming biofilms on food contact surfaces, posing a serious threat to food safety.[2] This guide delves into the mechanisms by which PLA exerts its anti-listerial effects and compares its performance with other antimicrobial compounds.
Antimicrobial Mechanism of (S)-3-Phenyllactic Acid
The antimicrobial action of (S)-3-Phenyllactic acid against Listeria is multifaceted, targeting key cellular structures and processes. The primary mechanisms identified are disruption of cell membrane integrity and interaction with genomic DNA.[3][4] Furthermore, at sub-inhibitory concentrations, PLA has been shown to interfere with biofilm formation, a critical virulence factor for Listeria.[2]
One of the key modes of action is the permeabilization of the Listeria cell membrane.[3] This disruption of the membrane's integrity leads to the leakage of intracellular components and ultimately, cell death. Additionally, fluorescence-based studies have demonstrated that PLA can interact with bacterial genomic DNA through intercalation, which can inhibit DNA replication and transcription, further contributing to its bactericidal effect.[3][4]
Recent research has also shed light on PLA's ability to inhibit biofilm formation by suppressing the Agr quorum-sensing system in Listeria monocytogenes.[5] This system is crucial for the regulation of virulence factors and biofilm development. By downregulating the agr system, PLA can reduce the expression of genes involved in cell adhesion and the production of the extracellular matrix that forms the biofilm.[5]
Below is a diagram illustrating the proposed antimicrobial mechanism of (S)-3-Phenyllactic acid against Listeria.
Comparative Performance Data
The following tables summarize the quantitative data on the antimicrobial activity of (S)-3-Phenyllactic acid and its alternatives against Listeria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Compound | Strain | pH | MIC | MBC | Reference |
| (S)-3-Phenyllactic Acid | L. innocua ATCC 33090 | 4.5 | 1.6 mM | - | [5] |
| 5.0 | 2.8 mM | - | [5] | ||
| 5.5 | 5.7 mM | 11.3 mM | [5] | ||
| 6.0 | 11.3 mM | - | [5] | ||
| 6.5 | 22.6 mM | - | [5] | ||
| 7.0 | ~45 mM | - | [5] | ||
| L. monocytogenes 10403S | - | 6 mg/mL (~36.1 mM) | - | [2] | |
| Lactic Acid | L. innocua ATCC 33090 | 5.5 | 22.5 mM | 45.0 mM | [5] |
| L. monocytogenes (avg. of 6 strains) | 5.2-5.6 | 5.0 mM (undissociated) | - | [6] | |
| Gallic Acid | L. innocua ATCC 33090 | 5.5 | 14.7 mM | 29.4 mM | [5] |
| L. monocytogenes | - | 2000 µg/mL (~11.8 mM) | 5500 µg/mL (~32.3 mM) | ||
| Caffeic Acid | L. innocua ATCC 33090 | 5.5 | 13.9 mM | 27.8 mM | [5] |
| L. monocytogenes EGDe | - | ~2.25 mg/mL (~12.5 mM) | - | [1] | |
| Ferulic Acid | L. innocua ATCC 33090 | 5.5 | 12.9 mM | 25.8 mM | [5] |
| L. monocytogenes | - | 1250 µg/mL (~6.4 mM) | 5300 µg/mL (~27.3 mM) | ||
| Nisin | L. monocytogenes (various strains) | - | 1.85 to 1000 IU/mL | - | [3] |
Note: MIC and MBC values can vary depending on the specific strain, growth medium, and experimental conditions.
Table 2: Log Reduction in Listeria Counts
| Compound | Concentration | Contact Time | Log Reduction (CFU/mL or CFU/apple) | Reference |
| D-3-Phenyllactic Acid | 7 mg/mL | 4 days | 2.0 | [7] |
| 7 mg/mL (added during exponential phase) | - | 3.0 | [7] | |
| Peracetic Acid (PAA) | 80 ppm | 2 min | 1.7-1.8 | [2] |
| Chlorine | 50-100 ppm (free chlorine) | 2 min | ~0.9 | [2] |
| 25 ppm (free chlorine) | 2-5 min | ~0.3 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the antimicrobial mechanism of (S)-3-Phenyllactic acid.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Listeria monocytogenes is cultured overnight in an appropriate broth medium (e.g., Tryptone Soy Broth) at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of (S)-3-Phenyllactic acid is prepared in the broth medium directly in the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Cell Membrane Integrity Assay (Propidium Iodide Staining and Flow Cytometry)
This assay assesses the ability of (S)-3-Phenyllactic acid to damage the bacterial cell membrane.
-
Bacterial Treatment: Listeria monocytogenes cells are treated with different concentrations of (S)-3-Phenyllactic acid for a specified period.
-
Staining: The treated bacterial cells are stained with propidium iodide (PI), a fluorescent dye that can only penetrate cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentage of fluorescent (PI-positive) cells, representing cells with damaged membranes, is quantified.
Biofilm Inhibition and Eradication Assay (Crystal Violet Staining)
This method quantifies the effect of (S)-3-Phenyllactic acid on Listeria biofilm formation and pre-formed biofilms.
-
For Inhibition: Listeria monocytogenes is cultured in a 96-well microtiter plate in the presence of various sub-inhibitory concentrations of (S)-3-Phenyllactic acid.
-
For Eradication: Pre-formed Listeria biofilms in a 96-well plate are treated with different concentrations of (S)-3-Phenyllactic acid.
-
Staining: After incubation, the wells are washed to remove planktonic cells, and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
Below is a diagram illustrating a typical experimental workflow for validating the antimicrobial activity of a compound.
Comparison of Anti-listerial Agents
(S)-3-Phenyllactic acid demonstrates several advantages as an anti-listerial agent. Its natural origin makes it a favorable candidate for "clean label" food preservation. The multi-target mechanism of action, affecting both the cell membrane and DNA, may reduce the likelihood of resistance development. Furthermore, its ability to inhibit biofilm formation at sub-lethal concentrations is a significant benefit in controlling persistent contamination in food processing environments.
Compared to traditional organic acids like lactic acid, PLA often exhibits a lower MIC, indicating higher potency.[5] While disinfectants like peracetic acid and chlorine can achieve significant log reductions, they are typically used for surface sanitation and are not suitable for direct addition to food products. Nisin, a well-established bacteriocin, is effective against Listeria, but its efficacy can be influenced by food matrix components.
The following diagram provides a logical comparison of the characteristics of different anti-listerial agents.
References
- 1. A Procedure to Test Biofilm Formation Capacities of Listeria Monocytogenes Strains Under Conditions Simulat... [protocols.io]
- 2. idosi.org [idosi.org]
- 3. Microtiter Plate Assay for Assessment of Listeria monocytogenes Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility of clinical isolates of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Phenyllactic Acid and Benzoic Acid as Food Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of phenyllactic acid (PLA) and benzoic acid (BA), two organic acids with significant applications in food preservation. The following sections objectively evaluate their antimicrobial efficacy, mechanisms of action, safety profiles, and sensory impacts, supported by experimental data to inform research and development in food science and technology.
Antimicrobial Efficacy: A Quantitative Comparison
The antimicrobial activities of phenyllactic acid and benzoic acid are typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism. The efficacy of both acids is notably pH-dependent, with greater activity observed in acidic conditions where the undissociated form of the acid predominates.
While direct comparative studies evaluating both preservatives against the same microbial panels under identical conditions are limited, the following tables summarize MIC values reported in various studies.
Note: The data presented below are compiled from different sources and experimental conditions (e.g., pH, specific microbial strains, and growth media). Therefore, direct comparison of absolute values between the two tables should be approached with caution.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenyllactic Acid (PLA) Against Various Microorganisms
| Microorganism | Strain | pH | MIC | Reference |
| Listeria monocytogenes | 10403S | Not Specified | 6 mg/mL | [1] |
| Listeria monocytogenes | Not Specified | Not Specified | 1.25 mg/mL | [2] |
| Listeria innocua | ATCC 33090 | 4.5 | 1.6 mM (~0.27 mg/mL) | [3] |
| Listeria innocua | ATCC 33090 | 5.5 | 5.7 mM (~0.95 mg/mL) | [3] |
| Listeria innocua | ATCC 33090 | 7.0 | 45 mM (~7.47 mg/mL) | [3] |
| Salmonella enterica | ser. Derby | Not Specified | 2 mg/mL | [4] |
| Salmonella enterica | ser. Typhimurium | Not Specified | 2.5 mg/mL | [4] |
| Escherichia coli | O26 | Not Specified | 2.75 mg/mL | [4] |
| Escherichia coli | Not Specified | Not Specified | 2.5 mg/mL | [2] |
| Vibrio parahaemolyticus | Not Specified | Not Specified | 3.2 mg/mL | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid (BA) Against Various Microorganisms
| Microorganism | Strain | pH | MIC | Reference |
| Erwinia carotovora | Not Specified | 5.5 | 50 ppm (0.05 mg/mL) | [6][7] |
| Various Spoilage Bacteria | 57 strains | 7.0 | >1,500 ppm in ground meat | [6][7][8] |
| Spoilage Yeasts | Native Cocktail | 4.0 | 10.40 mM (~1.27 mg/mL) | [[“]] |
| Spoilage Yeasts | Native Cocktail | 3.5 | 6.83 mM (~0.83 mg/mL) | [[“]] |
| Magnaporthe oryzae | Not Specified | Not Specified | 62.5 - 125 µg/mL | [10] |
| Rhizoctonia solani | Not Specified | Not Specified | 62.5 - 125 µg/mL | [10] |
Mechanism of Antimicrobial Action
Both phenyllactic acid and benzoic acid are weak organic acids and share a similar general mechanism of action, which is most effective in their undissociated, lipophilic state. This form allows them to penetrate the microbial cell membrane. However, there are nuances in their specific intracellular targets.
Benzoic Acid: Once inside the more alkaline cytoplasm of the microorganism, the benzoic acid molecule dissociates, releasing a proton (H+) and acidifying the cell's interior.[8][11] This disruption of the internal pH inhibits the activity of key enzymes, particularly those involved in respiratory metabolism and glycolysis.[11] It also interferes with the cell membrane's permeability, hindering the uptake of essential molecules like amino acids.[11]
Phenyllactic Acid: The precise mechanism of PLA is still under investigation but is understood to be multifaceted.[1][2] Like benzoic acid, it is believed to penetrate the cell membrane and dissociate intracellularly, leading to cytoplasmic acidification and membrane depolarization.[12] This disrupts the cell's electrochemical balance and inhibits essential metabolic pathways.[12] Some studies suggest PLA has dual targets, damaging both the cell membrane and the genomic DNA through intercalation.[2][13] Specifically against Listeria monocytogenes, PLA has been shown to damage membrane integrity, while against E. coli, it primarily disrupts the outer membrane's permeability.[2][13]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[11][14][15]
1. Preparation of Materials and Reagents:
-
Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (Phenyllactic Acid or Benzoic Acid) in a suitable solvent.
-
Growth Medium: Use a sterile liquid growth medium appropriate for the test microorganism, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14]
-
Microorganism Culture: Prepare a fresh overnight culture of the test microorganism on an appropriate agar plate.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, plate reader (optional).
2. Inoculum Preparation:
-
Aseptically pick several colonies from the fresh agar plate and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15]
3. Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well, creating a two-fold serial dilution.
-
Repeat this process across the row to create a range of concentrations. Discard 100 µL from the last well in the dilution series.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[10]
-
Include a positive control (broth + inoculum, no antimicrobial) and a negative/sterility control (broth only).[11]
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[15]
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).[11]
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
-
Results can also be read quantitatively by measuring the optical density (OD) at 600 nm using a microplate reader.
Safety and Regulatory Profile
The regulatory status and safety assessment are critical considerations for the application of any food preservative.
Table 3: Comparative Safety and Regulatory Status
| Feature | Phenyllactic Acid (PLA) | Benzoic Acid (BA) |
| Natural Occurrence | Yes, a natural metabolite in fermented foods (e.g., sourdough, cheese) and honey.[6][16][17] | Yes, occurs naturally in many plants and fruits like cranberries and plums.[18] |
| Regulatory Status (USA) | Not yet approved as a food additive; further toxicological data are needed for regulatory use.[[“]][12] | Generally Recognized as Safe (GRAS) by the FDA. Maximum permitted level of 0.1% by weight in food. |
| Regulatory Status (EU) | Not explicitly listed as an approved food additive. | Approved food additive (E210). EFSA has established an Acceptable Daily Intake (ADI) of 5 mg/kg body weight/day. |
| Safety Profile | Considered non-cytotoxic to animal and human cell lines.[12] | Generally safe for most people, but can cause allergic reactions (e.g., hives, asthma) in sensitive individuals.[18] |
| Key Safety Concerns | Requires more comprehensive toxicological evaluation for regulatory approval as a direct food additive.[[“]] | Can react with ascorbic acid (Vitamin C) in beverages to form small amounts of benzene, a known carcinogen, under certain conditions.[18] |
Impact on Sensory Attributes
The ideal food preservative should not negatively impact the organoleptic properties (taste, smell, texture) of the final product.
Phenyllactic Acid: As a natural metabolite in many fermented foods, PLA is known to contribute to the overall flavor profile.[6] For instance, it is involved in the formation of cheese flavor. However, specific sensory evaluations of purified PLA added to various food matrices are not widely available in the literature. Its contribution is generally considered part of a complex flavor matrix rather than a distinct off-flavor.
Benzoic Acid: The primary sensory attribute associated with benzoic acid is not taste but a "pungent" or "prickling" sensation, which is dependent on its concentration. At the concentrations typically used for preservation, it is considered practically tasteless. However, its characteristic pungency could be a limiting factor in certain delicate food applications.
Conclusion
Both phenyllactic acid and benzoic acid are effective organic acid preservatives with broad-spectrum antimicrobial activity, particularly in acidic food systems.
Benzoic acid is a well-established, cost-effective preservative with a long history of use and clear regulatory approval worldwide. Its primary drawbacks are the potential for sensory defects (pungency) at higher concentrations and the safety concern regarding benzene formation in the presence of ascorbic acid.
Phenyllactic acid presents a promising "natural" alternative, being a metabolite produced by lactic acid bacteria. It demonstrates potent antimicrobial activity against a wide range of foodborne pathogens and spoilage organisms. Its main hurdle is the current lack of regulatory approval as a direct food additive, which necessitates further comprehensive safety and toxicological studies.
For researchers and developers, phenyllactic acid represents a significant area for innovation, particularly in the clean-label and natural preservation markets. In contrast, benzoic acid remains a reliable and legally established option, provided its application is carefully managed to mitigate potential sensory and chemical safety issues.
References
- 1. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. irjet.net [irjet.net]
- 7. Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. totalingredientes.com.br [totalingredientes.com.br]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. DSpace [dr.lib.iastate.edu]
- 14. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sensory Evaluation - CASS [cassfood.com.au]
A Comparative Guide to the Efficacy of (S)-3-Phenyllactic Acid and Potassium Sorbate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
The demand for effective and consumer-friendly food preservatives is a driving force in food science and technology. This guide provides an objective comparison of the efficacy of (S)-3-Phenyllactic acid (PLA), a naturally occurring antimicrobial compound, and potassium sorbate, a widely used synthetic preservative. The following sections present supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Quantitative Comparison of Antifungal Activity
The preservative efficacy of both (S)-3-Phenyllactic acid and potassium sorbate is primarily attributed to their ability to inhibit the growth of common food spoilage microorganisms, particularly molds and yeasts. The minimum inhibitory concentration (MIC) is a key metric for comparing their potency.
(S)-3-Phenyllactic Acid (PLA)
(S)-3-Phenyllactic acid has demonstrated a broad spectrum of antifungal activity against various fungal strains isolated from bakery products, flours, and cereals.[1][2] The inhibitory and fungicidal concentrations for several common spoilage molds are summarized below.
| Fungal Species | Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Aspergillus flavus | ITEM5134 | 5.0 | 7.5 | [1] |
| Aspergillus niger | ITEM5132 | 3.75 | 5.0 | [1] |
| Penicillium roqueforti | IBT18687 | 3.75 | 5.0 | [1] |
| Fusarium culmorum | ITEM5144 | 5.0 | 7.5 | [1] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
One study found that less than 7.5 mg/mL of PLA was required to achieve 90% growth inhibition for all 23 tested fungal strains belonging to the genera Aspergillus, Penicillium, and Fusarium.[1][2][3][4] Furthermore, fungicidal activity was observed at concentrations of ≤10 mg/mL for 19 of these strains.[1][2][3] The antifungal activity of PLA is pH-dependent, with greater efficacy observed at lower pH values. A significant decrease in activity was noted as the pH increased towards 5.5.[1]
Potassium Sorbate
Potassium sorbate is a well-established food preservative effective against a wide range of molds, yeasts, and some bacteria.[5] Its efficacy is also influenced by pH, with optimal activity in acidic conditions (pH < 6.5).
| Fungal Species | pH | MIC (ppm) | Reference |
| Aspergillus niger | 5.0 | 500 - 1500 | [6] |
| Penicillium notatum | 5.0 | 500 - 1500 | [6] |
| Penicillium roqueforti | 5.5 | >3500 | [5] |
| Fusarium oxysporum | 6.4 | 1292 | [6] |
MIC: Minimum Inhibitory Concentration; ppm: parts per million
Some strains of Penicillium roqueforti have shown high resistance to sorbic acid, with minimum inhibitory concentrations of the undissociated form reaching up to 21.2 mM.[7]
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a standardized method to quantify the antimicrobial effectiveness of a compound. The broth microdilution method is a common and reliable technique for this purpose.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for the susceptibility testing of filamentous fungi.[8][9][10][11][12]
-
Preparation of Antifungal Agent Stock Solutions:
-
Accurately weigh the preservative ((S)-3-Phenyllactic acid or potassium sorbate).
-
Dissolve in a suitable solvent (e.g., sterile distilled water or a solvent specified in the CLSI guidelines) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the stock solution in a sterile growth medium (e.g., RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
The final concentrations should cover a range that is expected to include the MIC of the test organisms.
-
Include a positive control well (medium with inoculum, no preservative) and a negative control well (medium only).
-
-
Inoculum Preparation:
-
Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation occurs.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the microtiter wells).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the standardized fungal suspension.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the preservative that causes complete inhibition of visible growth as detected by the naked eye.
-
Mechanisms of Action
The preservative effects of (S)-3-Phenyllactic acid and potassium sorbate are due to their ability to disrupt essential cellular functions in microorganisms.
(S)-3-Phenyllactic Acid (PLA)
The antimicrobial mechanism of PLA is multifaceted and involves the disruption of the fungal cell's structural integrity and metabolic processes.[13][14][15][16]
Caption: Mechanism of action of (S)-3-Phenyllactic acid against fungal cells.
Potassium Sorbate
Potassium sorbate, the potassium salt of sorbic acid, exerts its antimicrobial effect primarily in its undissociated acid form. Its mechanism involves several disruptive actions on the microbial cell.[17][18]
Caption: Mechanism of action of potassium sorbate against microbial cells.
Experimental Workflow
The general workflow for comparing the efficacy of food preservatives is a systematic process that moves from in vitro testing to application in food systems.
Caption: A generalized experimental workflow for comparing food preservatives.
Conclusion
Both (S)-3-Phenyllactic acid and potassium sorbate are effective antifungal agents with potential for food preservation. (S)-3-Phenyllactic acid, as a natural compound produced by lactic acid bacteria, presents a promising alternative to synthetic preservatives. Its broad-spectrum activity against common food spoilage fungi is well-documented. Potassium sorbate remains a widely used and effective preservative, particularly in acidic food products.
The choice between these two preservatives will depend on various factors, including the specific food application, the target microorganisms, regulatory considerations, and consumer preferences for natural versus synthetic ingredients. The data and protocols presented in this guide provide a foundation for researchers and professionals to make informed decisions and to design further comparative studies tailored to their specific needs.
References
- 1. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Combinations of antimycotics to inhibit the growth of molds capable of producing 1,3-pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of potassium sorbate, ... preview & related info | Mendeley [mendeley.com]
- 7. High sorbic acid resistance of Penicillium roqueforti is mediated by the SORBUS gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njccwei.com [njccwei.com]
- 10. journals.asm.org [journals.asm.org]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Inhibitory effect and possible mechanism of phenyllactic acid on Aspergillus flavus spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal mechanism of phenyllactic acid against Mucor investigated through proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
- 17. circadiancropsciences.com [circadiancropsciences.com]
- 18. Mechanism of inhibitory action of potassium sorbate in Escherichia coli | Semantic Scholar [semanticscholar.org]
In Vivo Validation of (S)-3-Phenyllactic Acid's Antimicrobial Efficacy: A Comparative Guide
(S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, is emerging as a promising antimicrobial agent with a broad spectrum of activity. This guide provides a comprehensive comparison of the in vivo efficacy of (S)-3-Phenyllactic acid against key bacterial pathogens, supported by experimental data from murine infection models. Detailed experimental protocols and a summary of its proposed mechanism of action are included to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of (S)-3-Phenyllactic Acid in Murine Infection Models
The in vivo antimicrobial activity of (S)-3-Phenyllactic acid has been validated in several mouse models of bacterial infection, demonstrating its potential to reduce mortality and bacterial burden. This section summarizes the available quantitative data from these studies, comparing the performance of PLA against different pathogens.
Table 1: In Vivo Efficacy of (S)-3-Phenyllactic Acid Against Klebsiella pneumoniae
| Treatment Group | Dosage & Administration | Survival Rate | Key Findings | Reference |
| (S)-PLA | 2.5 mg/mL (0.2 mL/mouse), gavage, twice daily for 10 days | Significantly increased | Reduced pathological tissue damage in the lungs. | [1][2] |
| Control (Normal Saline) | 0.2 mL/mouse, gavage | Not specified | Severe pathological damage. | [1][2] |
Table 2: In Vivo Efficacy of (S)-3-Phenyllactic Acid Against Staphylococcus aureus
| Treatment Group | Administration Route | Monitored Outcomes | Key Findings | Reference |
| (S)-PLA (subinhibitory) | Oral, Intranasal, Intravenous, Intraperitoneal | Mortality, Morbidity, Bacterial load in lungs, spleen, intestinal mucosa, and blood | Attenuated virulence and pathogenicity of S. aureus. | [3][4] |
| Control (Untreated S. aureus) | Oral, Intranasal, Intravenous, Intraperitoneal | Not specified | Pathogen colonization and development of infection. | [3][4] |
Table 3: In Vivo Efficacy of (S)-3-Phenyllactic Acid Against Pseudomonas aeruginosa
| Treatment Group | Pre-treatment of Bacteria | Survival Rate | Key Findings | Reference |
| (S)-PLA (subinhibitory) | Yes | 0% mortality | Almost complete abolition of the pathogen's invasive capacity. | |
| Control (Untreated P. aeruginosa) | No | Not specified | Pathogen invasion and mortality. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo studies cited in this guide.
Klebsiella pneumoniae Infection Model
-
Animal Model: Six-week-old female BALB/c mice (20 ± 1.5 g).
-
Infection: Mice were infected via the intraperitoneal (i.p.) route with 2 × 10⁶ CFU of Klebsiella pneumoniae strain CVCC4080.
-
Treatment: 12 hours post-infection, the treatment group received 0.2 mL of (S)-3-Phenyllactic acid (2.5 mg/mL) by gavage. The treatment was administered twice a day, every 8 hours, for 10 days. The control group received normal saline.
-
Outcome Assessment: The survival rates of the mice were recorded for 15 days. Histopathological examination of lung tissues was performed to assess tissue damage.[1][2]
Staphylococcus aureus Infection Model
-
Animal Model: Holoxenic mice.
-
Bacterial Culture Pre-treatment: Staphylococcus aureus cultures were treated with subinhibitory concentrations of (S)-3-Phenyllactic acid.
-
Infection: Animals were inoculated with either wild-type or PLA-treated S. aureus cultures via oral (p.o.), intranasal (i.n.), intravenous (i.v.), and intraperitoneal (i.p.) routes.
-
Outcome Assessment: Mice were monitored for 16 days, with daily measurements of body weight, mortality, and morbidity rate. The microbial load in the lungs, spleen, intestinal mucosa, and blood was determined by viable cell counts.[3][4]
Pseudomonas aeruginosa Infection Model
-
Animal Model: Mice.
-
Bacterial Culture Pre-treatment: Pseudomonas aeruginosa cultures were treated with subinhibitory concentrations of (S)-3-Phenyllactic acid.
-
Infection: Animals were infected with the pre-treated bacterial cultures.
-
Outcome Assessment: The primary outcomes monitored were the survival rate and the invasive capacity of the pathogen.
Mechanism of Action and Host Response
(S)-3-Phenyllactic acid exerts its antimicrobial effects through a multi-targeted approach. In vitro studies have shown that it disrupts the bacterial cell wall and membrane integrity, leading to the leakage of intracellular components.[1][2] Furthermore, it has been demonstrated that PLA can bind to bacterial genomic DNA and initiate its degradation.[1][2]
While the direct antimicrobial activities of PLA are well-documented, its interaction with the host's immune system during infection is an area of ongoing research. It is hypothesized that by reducing the bacterial load and virulence, PLA indirectly modulates the host's inflammatory response, preventing excessive tissue damage. The attenuation of virulence, as seen in the S. aureus and P. aeruginosa models, suggests that PLA may interfere with bacterial communication systems like quorum sensing.[3][4][5]
The host's response to bacterial infections typically involves the activation of key signaling pathways such as NF-κB and JAK-STAT, which regulate the production of pro-inflammatory cytokines and coordinate the immune response. While direct in vivo evidence of PLA modulating these specific pathways is still emerging, its ability to clear pathogens suggests a downstream effect on these inflammatory cascades, leading to a more controlled and effective immune response.
Visualizing the Antimicrobial Validation Workflow and Postulated Host Interaction
The following diagrams illustrate the general workflow for in vivo validation of antimicrobials and the proposed mechanism of action of (S)-3-Phenyllactic acid, including its potential influence on host inflammatory signaling.
In Vivo Antimicrobial Validation Workflow.
PLA's Mechanism and Host Interaction.
References
- 1. In vivo experimental model for the study of the influence of subinhibitory concentrations of phenyllactic acid on Staphylococcus aureus pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different Lactobacillus strains for 3-phenyllactic acid production
For Researchers, Scientists, and Drug Development Professionals
3-Phenyllactic acid (PLA), a broad-spectrum antimicrobial compound, is a valuable metabolite produced by several lactic acid bacteria (LAB), primarily belonging to the Lactobacillus genus. Its potential applications in the food, pharmaceutical, and agricultural industries have spurred research into optimizing its production. This guide provides a comparative analysis of different Lactobacillus strains for their capacity to produce 3-phenyllactic acid, supported by experimental data and detailed methodologies.
Performance Comparison of Lactobacillus Strains
The production of 3-phenyllactic acid varies significantly among different Lactobacillus species and even between strains of the same species. Factors such as the genetic makeup of the strain, culture conditions, and the availability of the precursor phenylalanine or its intermediate, phenylpyruvic acid (PPA), play a crucial role in the final PLA yield. The following table summarizes the quantitative data on PLA production by various Lactobacillus strains as reported in scientific literature.
| Strain | Substrate/Precursor | PLA Titer (mM) | Key Findings & Conditions |
| Lactobacillus plantarum MSC-C2 | MRS Broth | 0.8 | Produced without PPA supplementation.[1] |
| Lactobacillus plantarum MSC-C2 | MRS Broth + 1 mg/ml PPA | 3.88 ± 0.125 | Significant increase with precursor.[1] |
| Lactobacillus plantarum MSC-C2 | MRS Broth + 3 mg/ml PPA | ~11 | Further increase with higher precursor concentration.[1] |
| Pediococcus pentosaceus K40 | MRS Broth | 0.08 | Lower basal production compared to L. plantarum MSC-C2.[1] |
| Pediococcus pentosaceus K40 | MRS Broth + 1 mg/ml PPA | 5.43 ± 0.24 | Demonstrated a 67.8-fold increase in PLA production with PPA.[1] |
| Pediococcus pentosaceus K40 | MRS Broth + 3 mg/ml PPA | ~11 | Reached similar levels to L. plantarum MSC-C2 at high precursor concentration.[1] |
| Lactobacillus crustorum NWAFU 1078 | Batch Fermentation with PPA | 15.2 (mmol/l) | Showed excellent reusability and high PLA production.[2][3] |
| Lactobacillus casei | MRS Broth + 5 mM PPA | 3.23 | Isolated from button mushroom.[4] |
| Lactobacillus plantarum CECT-221 | Not specified | 1.38 ± 0.048 | Noted as a high PLA producer in a study.[4] |
| Lactobacillus zeae Y44 | MRS Broth + 5 mM PPA | 4.21 | Isolated from coffee beans.[4] |
| Lactobacillus plantarum (various strains) | MRS Broth | 0.16 - 0.57 | A study of 29 LAB strains showed varying production levels.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the cultivation of Lactobacillus strains and the quantification of 3-phenyllactic acid.
Strain Cultivation for PLA Production
This protocol is a composite based on methodologies frequently reported in the literature.[1][5]
-
Inoculum Preparation: Lactobacillus strains are typically revived from frozen stocks by culturing in de Man, Rogosa, and Sharpe (MRS) broth at 30-37°C for 18-24 hours.
-
Production Medium: The primary production medium is MRS broth. For enhanced PLA production, the medium is often supplemented with a precursor, such as L-phenylalanine or phenylpyruvic acid (PPA), at concentrations ranging from 1 to 5 mg/ml.
-
Fermentation Conditions: The inoculated production medium is incubated at a controlled temperature, typically between 30°C and 37°C, for a duration of 24 to 48 hours. The fermentation can be carried out under static or shaking conditions. The pH of the medium can be a critical parameter and is often maintained between 5.0 and 6.5 for optimal production.[2]
-
Sample Collection: At the end of the fermentation period, the culture broth is centrifuged to separate the bacterial cells from the supernatant. The cell-free supernatant is then used for the quantification of PLA.
Quantification of 3-Phenyllactic Acid by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of 3-phenyllactic acid.
-
Sample Preparation: The cell-free supernatant is typically filtered through a 0.22 µm syringe filter to remove any remaining particulate matter. In some cases, an extraction step using a solvent like ethyl acetate may be performed to concentrate the PLA and remove interfering compounds.[1]
-
HPLC System and Column: A standard HPLC system equipped with a UV detector is used. The separation is typically achieved on a C18 reversed-phase column.
-
Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: PLA is detected by its absorbance in the UV range, typically at a wavelength of 210 nm or 220 nm.
-
Quantification: The concentration of PLA in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of pure 3-phenyllactic acid.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing 3-phenyllactic acid production in Lactobacillus strains.
The biosynthesis of 3-phenyllactic acid in Lactobacillus primarily involves the conversion of the essential amino acid L-phenylalanine.
Caption: Metabolic pathway for the synthesis of 3-phenyllactic acid in Lactobacillus.[1][6]
Conclusion
The selection of a Lactobacillus strain for optimal 3-phenyllactic acid production is a critical step for industrial applications. While Lactobacillus plantarum and Lactobacillus crustorum strains have demonstrated high PLA production capabilities, especially with precursor supplementation, considerable variation exists among different strains.[1][2][3] The data presented in this guide highlights the importance of strain screening and the optimization of fermentation conditions to maximize PLA yields. The provided experimental protocols and pathway diagram serve as a foundation for researchers to design and conduct their own comparative studies.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 3-Phenyllactic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of 3-phenyllactic acid (3-PLA), a compound with significant antimicrobial properties, the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The information herein is supported by a synthesis of published experimental data to facilitate an informed decision on the most suitable method for specific research needs.
Quantitative Method Comparison
The choice between HPLC and LC-MS for 3-phenyllactic acid quantification hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers higher sensitivity and specificity, making it ideal for complex biological samples where trace-level detection is necessary. HPLC with UV detection is a cost-effective and robust alternative, well-suited for routine analysis and quantification in less complex matrices like culture supernatants.
The following table summarizes the key performance parameters for both LC-MS/MS and representative HPLC methods for 3-phenyllactic acid quantification, based on available literature.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | 60 - 800 mg/L[1] | 50 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linearity is implied |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | > 94.0%[1] | Satisfactory (not quantified in the provided abstract)[2] |
| Precision (%RSD) | 0.58% (sample RSD)[1] | < 10%[2] |
| Intraday Repeatability | 2.00% (total peak area)[3][4] | Not explicitly stated |
| Interday Repeatability | 2.69% (total peak area)[3][4] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and LC-MS analysis of 3-phenyllactic acid, compiled from various studies.
HPLC Method Protocol
This protocol is based on methods developed for the quantification of 3-phenyllactic acid in bacterial culture supernatants.
-
Sample Preparation: Culture supernatant is centrifuged and then filtered through a 0.22 µm or 0.45 µm filter prior to injection.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm) or similar C18 reversed-phase column.[1][5]
-
Mobile Phase: A common mobile phase is a mixture of an acidic aqueous solution and acetonitrile. For example, 0.5% H₃PO₄ in water and 0.5% H₃PO₄ in acetonitrile.[1] Another described mobile phase is 35% methanol containing 0.05% trifluoroacetic acid (TFA).[6]
-
Detection: UV detection is performed at a wavelength of 210 nm[1][5] or 209 nm.[6]
-
-
Quantification: A calibration curve is generated using standard solutions of 3-phenyllactic acid at various concentrations. The concentration of 3-phenyllactic acid in the samples is then determined by comparing their peak areas to the calibration curve.[1]
LC-MS/MS Method Protocol
This protocol is adapted from a method for the simultaneous quantification of several antimicrobial compounds, including 3-phenyllactic acid.
-
Sample Preparation: Samples are centrifuged, and the supernatant is transferred for a second centrifugation step before injection into the LC-MS/MS system.[2]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: Linear calibration curves are established over a defined concentration range for 3-phenyllactic acid.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods for 3-phenyllactic acid quantification.
Caption: Workflow for cross-validation of HPLC and LC-MS methods.
References
- 1. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 2. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
Assessing the Synergistic Antimicrobial Effect of (S)-3-Phenyllactic Acid with Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by lactic acid bacteria, has garnered significant attention for its broad-spectrum antimicrobial activity against various bacteria and fungi.[1][2] Its potential as a natural preservative and therapeutic agent is further enhanced when used in combination with other natural compounds, leading to synergistic antimicrobial effects. This guide provides an objective comparison of the synergistic antimicrobial performance of (S)-3-Phenyllactic acid with other natural compounds, supported by experimental data and detailed methodologies.
Quantitative Data on Synergistic Antimicrobial Effects
The synergistic effect of antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic, indicating that the combined effect of the compounds is significantly greater than the sum of their individual effects.
While specific studies detailing the FICI for (S)-3-Phenyllactic acid in combination with a wide range of other natural compounds are limited in the currently available literature, existing research suggests synergistic interactions with lactic acid and methylglyoxal. For a comprehensive comparison, this guide also presents data on the synergistic effects of other well-studied natural antimicrobial compounds.
Table 1: Synergistic Antimicrobial Activity of (S)-3-Phenyllactic Acid and Other Natural Compounds
| Compound A | Compound B | Test Organism | MIC A (alone) | MIC B (alone) | MIC A (in combination) | MIC B (in combination) | FICI | Effect |
| (S)-3-Phenyllactic acid | Lactic Acid | Aspergillus, Penicillium, Fusarium spp. | - | - | - | - | - | 30% increase in PLA's inhibitory activity |
| (S)-3-Phenyllactic acid | Methylglyoxal | Bacillus subtilis | - | - | - | - | - | Enhanced growth delay |
| Carvacrol | Thymol | Escherichia coli | 125 µg/mL | 125 µg/mL | 31.25 µg/mL | 31.25 µg/mL | 0.5 | Additive |
| Carvacrol | Thymol | Staphylococcus aureus | 125 µg/mL | 250 µg/mL | 31.25 µg/mL | 62.5 µg/mL | 0.5 | Additive |
| Eugenol | Carvacrol | Escherichia coli | - | - | - | - | <1.0 | Synergistic |
| Thymol | Carvacrol | Escherichia coli | - | - | - | - | <1.0 | Synergistic |
| Eugenol | Thymol | Salmonella pullorum | - | - | - | - | <1.0 | No antagonism |
| Cinnamaldehyde | Eugenol | Escherichia coli | - | - | - | - | - | Synergistic |
Note: '-' indicates that specific quantitative data was not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of antimicrobial synergy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Microbial Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilutions: Two-fold serial dilutions of each antimicrobial compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Protocol:
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Compound A along the x-axis and serial dilutions of Compound B along the y-axis. This creates a matrix of varying concentrations of both compounds.
-
Inoculation: All wells are inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Reading Results: The wells are visually inspected for turbidity to determine the MIC of each compound alone and in combination.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing antimicrobial synergy and the proposed mechanisms of action.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Antifungal activity of lactobacilli and its relationship with 3-phenyllactic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different chiral columns for 3-phenyllactic acid enantioseparation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. 3-Phenyllactic acid, a molecule with significant biological activities, presents a common challenge in chiral chromatography. This guide provides a head-to-head comparison of different chiral high-performance liquid chromatography (HPLC) columns for the enantioseparation of 3-phenyllactic acid, supported by experimental data to aid in the selection of the most suitable stationary phase for your analytical or preparative needs.
This comparison focuses on four major types of chiral stationary phases (CSPs) and one alternative method:
-
Polysaccharide-based columns
-
Macrocyclic antibiotic-based columns
-
Protein-based columns
-
Crown ether-based columns
-
Reversed-phase C18 column with a chiral mobile phase additive
Comparative Performance of Chiral Columns
The selection of a chiral column is often a balance between resolution, analysis time, and method development complexity. The following table summarizes the performance of different chiral columns for the enantioseparation of 3-phenyllactic acid based on available data.
| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase | Flow Rate (mL/min) | Detection | Performance Data |
| Polysaccharide-based | Chiralcel OJ-H | Hexane:Isopropanol (90:10, v/v) with 0.1% TFA | 0.5 | UV, 261 nm | Baseline separation reported, specific k', α, Rs not available in searched literature. |
| Macrocyclic Antibiotic-based | Astec® CHIROBIOTIC® R | 0.1% Ammonium Acetate in Methanol | 1.0 | UV, 230 nm | Baseline separation reported, specific k', α, Rs not available in searched literature.[1] |
| Protein-based | CHIRALPAK® AGP | 10mM Ammonium Acetate (pH 7.0) / 15% Isopropanol | Not Specified | Not Specified | Successful enantiomer resolution reported.[2] |
| Crown Ether-based | Crownpak® CR(+) | Perchloric Acid (pH 1-2) with up to 15% Methanol | Not Specified | Not Specified | Suitable for amino acids and compounds with primary amine groups; specific application data for 3-phenyllactic acid not found in searched literature. |
| Chiral Mobile Phase Additive | Standard C18 Column | Aqueous buffer with Hydroxypropyl-β-cyclodextrin | Not Specified | Not Specified | Baseline separation has been reported.[3] |
Note: k' = retention factor, α = separation factor, Rs = resolution. While baseline separation is indicated for several methods, specific quantitative performance data for 3-phenyllactic acid was not consistently available in the reviewed literature, highlighting a potential area for further methods development and publication.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the experimental protocols for the key methods cited in this comparison.
Method 1: Polysaccharide-based CSP (Chiralcel OJ-H)
-
Column: Chiralcel OJ-H (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare a mixture of n-hexane and isopropanol in a 90:10 volume-to-volume ratio. Add trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Flow Rate: 0.5 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 261 nm.
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in the mobile phase.
-
Injection Volume: 10 µL.
Method 2: Macrocyclic Antibiotic-based CSP (Astec® CHIROBIOTIC® R)
-
Column: Astec® CHIROBIOTIC® R (e.g., 250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Prepare a 0.1% solution of ammonium acetate in methanol.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in methanol.[1]
-
Injection Volume: 0.5 µL.[1]
Method 3: Protein-based CSP (CHIRALPAK® AGP)
-
Column: CHIRALPAK® AGP (e.g., 100 x 4.0 mm, 5 µm)[2]
-
Mobile Phase: Prepare a 10mM ammonium acetate buffer and adjust the pH to 7.0. The final mobile phase consists of this buffer with 15% isopropanol.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a 4.0 mm ID column.
-
Temperature: Ambient.
-
Detection: UV, wavelength dependent on sample concentration.
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in the mobile phase.
Method 4: Chiral Mobile Phase Additive with C18 Column
-
Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an aqueous buffer (e.g., phosphate or acetate buffer) and add a chiral selector, such as hydroxypropyl-β-cyclodextrin, at a concentration determined through optimization (typically in the mM range). The organic modifier (e.g., methanol or acetonitrile) percentage is also optimized for the best separation.[3]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Temperature: Controlled, as temperature can significantly affect the interaction between the analyte and the chiral selector.
-
Detection: UV, wavelength dependent on sample concentration.
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in the mobile phase.
Visualizing the Selection Workflow
The process of selecting an appropriate chiral column can be systematically approached. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for chiral column selection.
Logical Approach to Chiral Method Development
The development of a successful enantioseparation method follows a logical progression. This diagram outlines the key decision points and steps involved.
Caption: Logic diagram for chiral method development.
References
Statistical validation of the dose-dependent antimicrobial effect of (S)-3-Phenyllactic acid
(S)-3-Phenyllactic acid (PLA) , a naturally occurring organic acid produced by lactic acid bacteria, is emerging as a promising antimicrobial agent with a broad spectrum of activity against a wide range of bacteria and fungi.[1][2][3][4] Its dose-dependent inhibitory and bactericidal effects, coupled with its natural origin, position it as a significant candidate for applications in food preservation, agriculture, and potentially as an alternative to conventional antibiotics.[2][5] This guide provides a comparative analysis of the antimicrobial efficacy of (S)-3-Phenyllactic acid, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity
The antimicrobial prowess of (S)-3-Phenyllactic acid is demonstrated through its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. PLA has consistently shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Comparison with Lactic Acid
(S)-3-Phenyllactic acid is often compared to lactic acid (LA), another common antimicrobial produced by lactic acid bacteria. Experimental data indicates that PLA generally exhibits a stronger antimicrobial effect, inhibiting microbial growth at significantly lower concentrations.
| Microorganism | (S)-3-Phenyllactic Acid (PLA) MIC | Lactic Acid (LA) MIC | Fold Difference (LA/PLA) | Reference(s) |
| Listeria innocua | 5.7 mM (at pH 5.5) | >228 mM (at pH 5.5) | >40 | [1] |
| Aggregatibacter actinomycetemcomitans | 20 mM | >25 mM | >1.25 | [6] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of (S)-3-Phenyllactic Acid (PLA) and Lactic Acid (LA). This table highlights the superior antimicrobial activity of PLA against Listeria innocua and Aggregatibacter actinomycetemcomitans compared to lactic acid.
Broad-Spectrum Antimicrobial Activity
The efficacy of (S)-3-Phenyllactic acid extends to a variety of pathogenic and spoilage microorganisms. Its effectiveness is often influenced by the pH of the environment, with increased activity at lower pH values.[1]
| Microorganism | MIC of (S)-3-Phenyllactic Acid | Reference(s) |
| Klebsiella pneumoniae | 2.5 mg/mL | [5][7] |
| Listeria monocytogenes | ~1.25 mg/mL | [1] |
| Fungi (general) | 45 mM (at pH 4.0) | [8] |
| Yeast (general) | 50-100 mM (at pH 4-6) | [8][9] |
| Rhizopus sp. and Mucor sp. | 180 mg/mL | [10] |
Table 2: Minimum Inhibitory Concentrations (MIC) of (S)-3-Phenyllactic Acid against Various Microorganisms. This table showcases the broad-spectrum antimicrobial activity of PLA against bacteria and fungi.
Mechanism of Action
The antimicrobial action of (S)-3-Phenyllactic acid is multifaceted, primarily targeting the integrity of the microbial cell structure.[5][8] Unlike some antibiotics that have specific molecular targets, PLA exerts its effect through a more general disruption of cellular function.
Key mechanisms include:
-
Cell Wall and Membrane Damage: PLA disrupts the cell wall and cytoplasmic membrane of susceptible microorganisms.[5][8] This leads to a loss of structural integrity, increased permeability, and leakage of intracellular components.
-
Interaction with Genomic DNA: Evidence suggests that PLA can bind to genomic DNA, potentially interfering with DNA replication and other essential genetic processes.[5]
This disruptive mechanism of action is visualized in the following diagram:
Caption: Mechanism of PLA's antimicrobial action.
Experimental Protocols
To ensure the reproducibility and validation of the antimicrobial effects of (S)-3-Phenyllactic acid, standardized experimental protocols are crucial.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a commonly used technique.[1][11][12]
Caption: Workflow for MIC determination.
Detailed Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Agent: A stock solution of (S)-3-Phenyllactic acid is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial viability.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of (S)-3-Phenyllactic acid at which no visible growth is observed.[1]
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism.[13][14][15]
Caption: Workflow for a time-kill assay.
Detailed Protocol for Time-Kill Assay:
-
Preparation: A flask containing a standardized microbial culture in logarithmic growth phase is prepared. (S)-3-Phenyllactic acid is added at a predetermined concentration (e.g., MIC, 2x MIC). A control flask with no antimicrobial agent is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each flask.
-
Plating: The collected aliquots are serially diluted and plated onto a suitable agar medium.
-
Incubation and Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are typically plotted as the logarithm of CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[13]
Conclusion
(S)-3-Phenyllactic acid demonstrates significant dose-dependent antimicrobial activity against a broad spectrum of microorganisms. Its efficacy, particularly when compared to other natural antimicrobials like lactic acid, and its multifaceted mechanism of action make it a compelling subject for further research and development. The experimental protocols outlined provide a framework for the continued validation and exploration of its potential applications in various fields requiring microbial control.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. DSpace [helda.helsinki.fi]
Safety Operating Guide
Navigating the Disposal of (S)-3-Phenyllactic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-3-Phenyllactic acid, a common reagent in research and development. By adhering to these protocols, researchers, scientists, and drug development professionals can maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle (S)-3-Phenyllactic acid with appropriate care. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practice dictates the use of personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][2]
-
Body Protection: A lab coat should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: Under normal use conditions where dust is not generated, no respiratory protection is typically needed.[1][2] If dust formation is likely, ensure adequate ventilation or use a particle filter respirator.[2]
Work should be conducted in a well-ventilated area to minimize inhalation of any dust or aerosols.[3][4]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of (S)-3-Phenyllactic acid relevant to its handling and disposal.
| Property | Value | Source |
| Synonyms | (S)-(-)-2-Hydroxy-3-phenylpropionic acid | [1] |
| Appearance | White powder/solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 121 - 125 °C / 249.8 - 257 °F | [1] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable under normal conditions | [6] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of (S)-3-Phenyllactic acid is through a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.[7][8]
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "(S)-3-Phenyllactic Acid Waste," including the concentration and date.
-
Segregate (S)-3-Phenyllactic acid waste from other chemical waste streams, especially strong oxidizing agents, to prevent unintended reactions.[7][9]
2. Waste Collection and Storage:
-
Solid Waste: Collect solid (S)-3-Phenyllactic acid, contaminated personal protective equipment (e.g., gloves), and other contaminated materials (e.g., weigh boats, filter paper) in a designated, leak-proof, and clearly labeled container.[1][4] The container should be kept tightly closed.[1][5]
-
Liquid Waste: If (S)-3-Phenyllactic acid is in a solution, collect it in a separate, sealed, and clearly labeled waste container. Ensure the container is compatible with the solvent used.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is inspected weekly.[9] The storage area should be cool, dry, and well-ventilated.[3][5]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][8][10]
-
Follow all institutional and local regulations for hazardous waste disposal.[11][12]
Experimental Protocol: Neutralization of Organic Acid Waste (for consideration and under strict guidance)
In some instances, and only if permitted by institutional and local regulations, non-hazardous organic acids may be neutralized before disposal.[13][14] This procedure should only be performed by trained personnel after confirming that the neutralized solution is not toxic and can be legally discharged into the sanitary sewer. [9][14] Given that (S)-3-Phenyllactic acid is not classified as hazardous, this may be a viable option in some jurisdictions, but verification is essential.
Objective: To neutralize acidic waste to a pH between 5.5 and 9.5 for disposal.[14]
Materials:
-
Waste (S)-3-Phenyllactic acid solution
-
Dilute solution of a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
-
Stir plate and stir bar
-
Beaker large enough to contain the reaction with room to spare
Procedure:
-
Work in a chemical fume hood.
-
Place the beaker containing the acidic waste on the stir plate and begin gentle stirring.
-
Slowly add the basic solution dropwise to the acidic waste. The neutralization reaction can generate heat, so proceed with caution.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH of the solution is between 5.5 and 9.5.[14]
-
Once the desired pH is reached, the neutralized solution may be disposed of down the sanitary sewer, followed by a large quantity of water, if permitted by your institution's policies and local regulations.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-3-Phenyllactic acid.
Caption: Decision workflow for the disposal of (S)-3-Phenyllactic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. targetmol.com [targetmol.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. L-(-)-3-Phenyllactic acid - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
